molecular formula C3H7NO4S B1346483 Cysteine sulfinic acid CAS No. 2381-08-0

Cysteine sulfinic acid

Cat. No.: B1346483
CAS No.: 2381-08-0
M. Wt: 153.16 g/mol
InChI Key: ADVPTQAUNPRNPO-UHFFFAOYSA-N
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Description

3-Sulfinoalanine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
3-Sulfinoalanine is a natural product found in Homo sapiens with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-sulfinopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO4S/c4-2(3(5)6)1-9(7)8/h2H,1,4H2,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVPTQAUNPRNPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)S(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201336725
Record name 2-Amino-3-sulfinopropanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>23 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500456
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

2381-08-0
Record name Cysteine sulfinic acid
Source ChemIDplus
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Record name 2-Amino-3-sulfinopropanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYSTEINESULFINIC ACID, (±)-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Biochemical Properties of Cysteine Sulfinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cysteine sulfinic acid (CSA), a key intermediate in cysteine metabolism and a product of oxidative post-translational modification, is increasingly recognized for its multifaceted roles in cellular physiology and pathology. Long considered a mere catabolic intermediate or a marker of irreversible oxidative damage, recent advancements have unveiled its significance as a dynamic signaling molecule and a crucial component of redox regulation. This technical guide provides a comprehensive overview of the core biochemical properties of this compound, its metabolic pathways, and its emerging roles in health and disease. Detailed experimental protocols and quantitative data are presented to equip researchers and drug development professionals with the necessary tools and information to further investigate this important biomolecule.

Introduction

Cysteine, a sulfur-containing amino acid, plays a pivotal role in protein structure and function, catalysis, and cellular redox homeostasis. The unique reactivity of its thiol group makes it susceptible to a variety of oxidative modifications, leading to the formation of distinct oxidized species, including sulfenic, sulfinic, and sulfonic acids. Among these, this compound (HO₂SCH₂CH(NH₂)CO₂H) stands out due to its dual nature: it is a stable intermediate in the metabolic pathway leading to taurine (B1682933) biosynthesis and a reversible post-translational modification known as S-sulfinylation.[1][2] This guide delves into the fundamental biochemical characteristics of this compound, its enzymatic regulation, and its implications for cellular signaling and drug development.

Physicochemical Properties of this compound

This compound is a chiral molecule, with the L-enantiomer being the naturally occurring form. It exists as a zwitterion at physiological pH.[1] The sulfinic acid group imparts distinct chemical properties compared to the parent thiol.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₃H₇NO₄S[3]
Molar Mass 153.16 g/mol N/A
pKa (Sulfinic Acid) ~2[4][5]
pKa (α-amino group) ~9.09[6]
pKa (α-carboxyl group) ~1.12[6]

Biosynthesis and Metabolism of this compound

The primary route for the formation of free L-cysteine sulfinic acid is the irreversible oxidation of L-cysteine, a reaction catalyzed by the non-heme iron enzyme, cysteine dioxygenase (CDO).[4][7]

Cysteine Dioxygenase (CDO)

CDO is a key enzyme in cysteine catabolism, regulating intracellular cysteine levels. It catalyzes the addition of two oxygen atoms from molecular oxygen to the sulfur atom of cysteine.[4][7]

  • Reaction: L-cysteine + O₂ → L-cysteine sulfinic acid

The activity of CDO is influenced by substrate availability and the presence of a unique post-translational modification involving a thioether bond between a cysteine and a tyrosine residue within the enzyme, which enhances its catalytic efficiency.[7][8]

Taurine Biosynthesis Pathway

This compound is a critical intermediate in the main pathway for taurine biosynthesis in mammals.[9][10]

  • Decarboxylation to Hypotaurine (B1206854): this compound is decarboxylated by sulfinoalanine decarboxylase (CSAD), also known as this compound decarboxylase, to produce hypotaurine.[10][11][12] This is considered the rate-limiting step in taurine synthesis.[13]

  • Oxidation to Taurine: Hypotaurine is subsequently oxidized to taurine. While historically attributed to a hypotaurine dehydrogenase, recent evidence strongly indicates that Flavin-containing monooxygenase 1 (FMO1) is the primary enzyme responsible for this conversion.[2][14][15][16][17]

Taurine Biosynthesis Pathway Cysteine L-Cysteine CSA L-Cysteine Sulfinic Acid Cysteine->CSA Cysteine Dioxygenase (CDO) + O2 Hypotaurine Hypotaurine CSA->Hypotaurine Sulfinoalanine Decarboxylase (CSAD) - CO2 Taurine Taurine Hypotaurine->Taurine Flavin-containing Monooxygenase 1 (FMO1) + O2

Caption: Major pathway of taurine biosynthesis from L-cysteine.

Protein S-Sulfinylation: A Reversible Post-Translational Modification

Beyond its role as a free amino acid, the sulfinic acid moiety can be formed on cysteine residues within proteins through the oxidation of a cysteine thiol, a process termed S-sulfinylation. This modification was once thought to be an irreversible consequence of oxidative stress. However, the discovery of sulfiredoxin (Srx), an enzyme that can reduce this compound back to a sulfenic acid in certain proteins, has established S-sulfinylation as a potentially reversible regulatory mechanism.[3][8][18][19]

Formation of Protein this compound

Protein S-sulfinylation can occur through the further oxidation of a transient sulfenic acid intermediate (Cys-SOH).[20]

  • Reaction: Protein-Cys-SOH + [O] → Protein-Cys-SO₂H

This modification can alter a protein's structure, activity, and interactions with other molecules.[2] A notable example is the Parkinson's disease-associated protein DJ-1, where the formation of a sulfinic acid at Cys106 is critical for its protective function.[21][22]

Reduction by Sulfiredoxin (Srx)

Sulfiredoxin is an ATP-dependent enzyme that specifically reduces the sulfinic acid form of certain peroxiredoxins (Prxs), a family of antioxidant enzymes.[3][17][18] This restores the peroxidase activity of the Prxs, highlighting a key regulatory cycle in the cellular response to oxidative stress. Recent proteomic studies suggest that Srx may have a broader range of substrates than initially thought.[23]

Protein S-Sulfinylation and Reduction Thiol Protein-Cys-SH Sulfenic Protein-Cys-SOH (Sulfenic Acid) Thiol->Sulfenic Oxidation (e.g., H2O2) Sulfenic->Thiol Reduction (e.g., Thioredoxin) Sulfinic Protein-Cys-SO2H (Sulfinic Acid) Sulfenic->Sulfinic Further Oxidation Sulfinic->Sulfenic Sulfiredoxin (Srx) + ATP Sulfonic Protein-Cys-SO3H (Sulfonic Acid) Sulfinic->Sulfonic Irreversible Oxidation

Caption: Reversible and irreversible oxidation states of protein cysteine.

Quantitative Data

Understanding the kinetics of the enzymes involved in this compound metabolism is crucial for elucidating its regulatory roles.

Table 2: Kinetic Parameters of Key Enzymes in this compound Metabolism

EnzymeSubstrateKmkcatReference(s)
Cysteine Dioxygenase (CDO) L-CysteineVaries with substrate inhibition-[8]
Sulfinoalanine Decarboxylase (CSAD) L-Cysteine Sulfinic Acid0.11 mM (rat liver mitochondria)-[24][25]
Flavin-containing Monooxygenase 1 (FMO1) Hypotaurine4.1 mM55 min⁻¹[14][15][17]

Note: Kinetic parameters for CDO can be complex due to substrate inhibition at higher cysteine concentrations.[8]

Experimental Protocols

Accurate detection and quantification of this compound and the activity of related enzymes are essential for research in this field.

Assay for Cysteine Dioxygenase (CDO) Activity

This protocol is adapted from established methods for measuring CDO activity in tissue homogenates or cell lysates.[26][27][28]

  • Sample Preparation: Homogenize tissue or lyse cells in a suitable buffer (e.g., 50 mM MES, pH 6.1). Centrifuge to obtain a clear supernatant.

  • Reaction Mixture: In a microcentrifuge tube on ice, combine the sample supernatant, 200 mM MES buffer (pH 6.1), and freshly prepared 2.5 mM Fe(II) solution.

  • Initiation: Start the reaction by adding L-cysteine to a final concentration of 10 mM. Include a copper chelator (e.g., bathocuproine disulfonate) to minimize non-enzymatic cysteine oxidation and hydroxylamine (B1172632) to inhibit pyridoxal (B1214274) 5'-phosphate-dependent degradation of the product.

  • Incubation: Incubate at 37°C with shaking for a defined period (e.g., 10-30 minutes), ensuring that product formation is linear with time.

  • Termination: Stop the reaction by adding an equal volume of 5% (w/v) sulfosalicylic acid to precipitate proteins.

  • Quantification: After centrifugation, the amount of this compound in the supernatant is quantified by HPLC with pre-column derivatization (e.g., with o-phthalaldehyde) and fluorescence detection.

Detection of Protein S-Sulfinylation Using Dimedone-Based Probes

Dimedone and its derivatives are highly specific reagents that covalently label sulfenic acids, which are precursors to sulfinic acids. Probes containing an alkyne or azide (B81097) group allow for subsequent "click chemistry" to attach a reporter tag like biotin (B1667282) for detection and enrichment.[13][20][29][30][31]

Detection of S-Sulfenylation Workflow Start Cell/Tissue Lysate Labeling Incubate with Dimedone-Alkyne Probe Start->Labeling Click Click Chemistry with Biotin-Azide Labeling->Click Enrichment Streptavidin Affinity Purification Click->Enrichment Analysis Western Blot or Mass Spectrometry Enrichment->Analysis

Caption: Workflow for the detection of S-sulfenylated proteins.

  • Cell Lysis and Labeling: Lyse cells in a buffer containing a dimedone-based probe with an alkyne handle (e.g., DYn-2). It is critical to include alkylating agents (e.g., N-ethylmaleimide) and catalase in the lysis buffer to prevent post-lysis oxidation of thiols.[29][31]

  • Click Chemistry: To the labeled lysate, add biotin-azide, a copper(I) catalyst (e.g., copper sulfate (B86663) and a reducing agent like sodium ascorbate), and a copper ligand (e.g., TBTA) to catalyze the cycloaddition reaction between the alkyne on the probe and the azide on the biotin.[20]

  • Affinity Purification: The biotinylated proteins are then enriched using streptavidin-conjugated beads.

  • Detection and Identification: The enriched proteins can be visualized by Western blotting using an anti-biotin antibody or identified by mass spectrometry.

Mass Spectrometry for the Identification of Sulfinylated Peptides

Mass spectrometry is a powerful tool for identifying the specific sites of S-sulfinylation on proteins.[9][32][33]

  • Sample Preparation: Proteins of interest can be enriched using the dimedone-based probe method described above or analyzed directly from complex mixtures.

  • Proteolytic Digestion: The protein sample is digested with a protease, typically trypsin.

  • LC-MS/MS Analysis: The resulting peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry.

  • Data Analysis: The mass spectra are searched against a protein database to identify peptides. The presence of a sulfinic acid modification results in a mass shift of +32 Da on a cysteine residue. Specialized software can be used to identify and validate these modified peptides.[32]

Role in Disease and Drug Development

The dysregulation of this compound metabolism and protein S-sulfinylation has been implicated in a variety of diseases.

  • Neurodegenerative Diseases: Elevated cysteine levels, potentially due to impaired CDO activity, have been associated with neurotoxic effects.[7] The oxidative modification of proteins like DJ-1 to the sulfinic acid state is crucial for neuronal protection, and its impairment is linked to Parkinson's disease.[21][22]

  • Cancer: Altered redox signaling is a hallmark of many cancers. The enzymes involved in cysteine metabolism, including those that regulate S-sulfinylation, are being investigated as potential therapeutic targets.[8][19]

  • Autoimmune Diseases: Deficiencies in CDO have been linked to certain autoimmune conditions.[7]

The reversibility of S-sulfinylation by sulfiredoxin presents an attractive target for drug development. Modulating the activity of Srx could offer a novel therapeutic strategy for diseases associated with oxidative stress. Furthermore, understanding the specific proteins that undergo regulatory S-sulfinylation could lead to the development of targeted therapies that modulate their function.

Conclusion

This compound is a molecule of growing importance in biochemistry and medicine. Its roles extend from being a simple metabolic intermediate to a key player in redox signaling and protein regulation. The methodologies and data presented in this guide provide a foundation for researchers and drug development professionals to explore the intricate biology of this compound and its potential as a therapeutic target. Further research into the quantitative aspects of its metabolism, the full spectrum of proteins regulated by S-sulfinylation, and the development of specific modulators of the enzymes involved will undoubtedly uncover new avenues for understanding and treating a range of human diseases.

References

The Discovery of Cysteine Sulfinic Acid: A Historical and Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteine sulfinic acid (CSA), a fascinating and pivotal molecule in cellular biochemistry, represents a unique oxidative modification of the amino acid cysteine. Initially considered an irreversible byproduct of oxidative stress, our understanding of CSA has evolved dramatically over the past century. It is now recognized as a key intermediate in metabolic pathways and a crucial player in redox signaling, with its formation and reduction being tightly regulated by specific enzymatic machinery. This in-depth technical guide delves into the historical discovery of this compound, tracing the journey from its early chemical synthesis to the elucidation of its complex biological roles. We will explore the key experiments, the pioneering scientists, and the development of analytical techniques that have shaped our current knowledge of this important biomolecule.

Early Investigations into Cysteine Oxidation (Early 20th Century)

The story of this compound begins with the broader investigation of cysteine chemistry. In the early 1900s, researchers were actively exploring the oxidation of cysteine and its disulfide form, cystine. These early studies laid the groundwork for understanding the various oxidation states of sulfur in this amino acid.

Key Milestones:
  • 1903 & 1906: Early work by researchers such as Friedmann and Fromm and Bumann provided initial insights into the oxidation products of cysteine, though the precise identification of all intermediates remained elusive.

  • 1936: A significant breakthrough came from the work of Gerrit Toennies and Theodore F. Lavine. While studying the oxidation of cystine in non-aqueous media, they successfully isolated a disulfoxide of L-cystine. This disulfoxide was a crucial precursor for the first directed synthesis of L-cysteine sulfinic acid.

The First Synthesis and Isolation of L-Cysteine Sulfinic Acid

The work of Toennies and Lavine in 1936 is a landmark in the history of this compound. Their methodical approach not only led to the synthesis of this compound but also provided the initial chemical characterization.

Experimental Protocol: Synthesis of L-Cysteine Sulfinic Acid from L-Cystine Disulfoxide

Objective: To prepare L-cysteine sulfinic acid from L-cystine disulfoxide.

Methodology (based on the work of Toennies and Lavine, 1936):

  • Preparation of L-Cystine Disulfoxide: L-cystine was oxidized in a non-aqueous solvent (e.g., glacial acetic acid) using a controlled amount of an oxidizing agent (e.g., peracetic acid). The reaction was carefully monitored to prevent further oxidation to the sulfonic acid.

  • Isolation of L-Cystine Disulfoxide: The disulfoxide was precipitated from the reaction mixture, washed, and dried.

  • Reduction of the Disulfoxide: The isolated L-cystine disulfoxide was then subjected to a reduction reaction. This was typically achieved by treatment with a reducing agent, such as hydrogen sulfide (B99878) (H₂S) in an aqueous solution. This step cleaved the disulfide bond of the disulfoxide, yielding two molecules of L-cysteine sulfinic acid.

  • Purification of L-Cysteine Sulfinic Acid: The resulting L-cysteine sulfinic acid was purified by recrystallization from water or aqueous ethanol.

Diagram of the Synthesis Workflow:

G cluster_synthesis Early Synthesis of this compound L-Cystine L-Cystine Oxidation Oxidation L-Cystine->Oxidation Peracetic acid in non-aqueous media L-Cystine_Disulfoxide L-Cystine_Disulfoxide Oxidation->L-Cystine_Disulfoxide Reduction Reduction L-Cystine_Disulfoxide->Reduction H₂S L-Cysteine_Sulfinic_Acid L-Cysteine_Sulfinic_Acid Reduction->L-Cysteine_Sulfinic_Acid

Caption: Workflow for the first chemical synthesis of L-cysteine sulfinic acid.

This compound as a Metabolic Intermediate (Mid-20th Century)

The focus of research shifted in the mid-20th century towards understanding the biological relevance of this compound. It became apparent that this compound was not just a laboratory curiosity but a key intermediate in the metabolic pathway leading to the synthesis of taurine (B1682933).

The Discovery of Cysteine Dioxygenase (CDO)

The enzymatic conversion of cysteine to this compound is catalyzed by cysteine dioxygenase (CDO).

  • 1954: The pioneering work of Thomas P. Singer and Edna B. Kearney on the intermediary metabolism of L-cysteinesulfinic acid in animal tissues provided the first strong evidence for its enzymatic formation from cysteine.[1]

  • 1971 & 1973: Subsequent studies by Lombardini et al. and Yamaguchi et al. led to the purification and characterization of cysteine dioxygenase from rat liver, firmly establishing its role in this conversion.

The Discovery of this compound Decarboxylase (CSAD)

The next step in the taurine biosynthesis pathway is the decarboxylation of this compound to hypotaurine, a reaction catalyzed by this compound decarboxylase (CSAD).

  • 1964 & 1968: Jacobsen and Smith conducted extensive studies on the properties and distribution of mammalian L-cysteine sulfinate carboxy-lyases, providing a comprehensive overview of taurine biosynthesis.[2]

  • 1975: Guion-Rain and colleagues reported the purification and detailed characterization of cysteine sulfinate decarboxylase from rat liver.[3]

Table 1: Early Quantitative Data on this compound and Related Enzymes

ParameterValueOrganism/ConditionsReference
CSAD (Calf Brain)
Km for this compound0.9 mMCalf BrainOja et al. (1980)
Km for Cysteic Acid1.6 mMCalf BrainOja et al. (1980)
Vmax for this compound60.5 nmol/h/mg proteinCalf BrainOja et al. (1980)
Vmax for Cysteic Acid33.5 nmol/h/mg proteinCalf BrainOja et al. (1980)
Molecular Weight~65,000 DaCalf BrainOja et al. (1980)
CSAD (Rat Liver)
Molecular Weight~55,000 DaRat LiverGuion-Rain et al. (1975)
CDO (Rat Liver)
Km for L-cysteine~0.45 mMRat LiverYamaguchi et al. (1973)

Diagram of the Taurine Biosynthesis Pathway:

G cluster_taurine_biosynthesis Taurine Biosynthesis Pathway L-Cysteine L-Cysteine CDO Cysteine Dioxygenase (CDO) L-Cysteine->CDO + O₂ L-Cysteine_Sulfinic_Acid L-Cysteine_Sulfinic_Acid CDO->L-Cysteine_Sulfinic_Acid CSAD This compound Decarboxylase (CSAD) L-Cysteine_Sulfinic_Acid->CSAD - CO₂ Hypotaurine Hypotaurine CSAD->Hypotaurine Oxidation_2 Hypotaurine Dehydrogenase Hypotaurine->Oxidation_2 + O₂ Taurine Taurine Oxidation_2->Taurine

Caption: The enzymatic pathway for the biosynthesis of taurine from L-cysteine.

A Paradigm Shift: The Discovery of Reversible Sulfinylation (Early 21st Century)

For decades, the formation of this compound in proteins was largely considered an irreversible oxidative damage mark. This view was dramatically overturned in the early 2000s with the discovery of an enzyme system capable of reducing this compound back to its thiol form.

The Discovery of Sulfiredoxin (Srx)
  • 2003: A groundbreaking paper by Benoît Biteau and colleagues identified a yeast protein, which they named sulfiredoxin (Srx), that could reduce the cysteine-sulfinic acid form of peroxiredoxin in an ATP-dependent manner.[4] This discovery was a pivotal moment, establishing that cysteine sulfinylation could be a reversible post-translational modification, akin to phosphorylation, and thus could play a regulatory role in cellular signaling.

Diagram of the Sulfiredoxin-Mediated Reduction of Peroxiredoxin:

G cluster_srx_cycle Reversible Cysteine Sulfinylation Peroxiredoxin_Cys-SOH Peroxiredoxin (Cys-SOH) Oxidative_Stress Oxidative Stress Peroxiredoxin_Cys-SOH->Oxidative_Stress Peroxiredoxin_Cys-SO2H Peroxiredoxin (Cys-SO₂H) Inactive Oxidative_Stress->Peroxiredoxin_Cys-SO2H Sulfiredoxin Sulfiredoxin Peroxiredoxin_Cys-SO2H->Sulfiredoxin + ATP Sulfiredoxin->Peroxiredoxin_Cys-SOH + ADP + Pi

References

Cysteine Sulfinic Acid: A Dynamic Post-Translational Modification in Redox Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Post-translational modifications (PTMs) are crucial for expanding the functional diversity of the proteome. Among these, the oxidation of cysteine residues plays a pivotal role in cellular signaling, particularly in response to oxidative stress. Reactive oxygen species (ROS) can modify the thiol group of cysteine to several oxidized forms, including sulfenic acid (Cys-SOH), sulfinic acid (Cys-SO₂H), and sulfonic acid (Cys-SO₃H).[1][2] While once considered a hallmark of irreversible oxidative damage, cysteine sulfinic acid has emerged as a key, dynamic PTM involved in regulating a multitude of cellular processes.[2][3] This modification is dynamically regulated by the enzyme sulfiredoxin (Srx), which can reduce Cys-SO₂H back to a sulfenic acid, thereby restoring protein function.[4][5] This guide provides a comprehensive overview of the formation, regulation, and functional significance of this compound, along with detailed methodologies for its detection and analysis.

The Chemistry and Regulation of Cysteine Oxidation

The sulfur atom in cysteine can exist in various oxidation states, making it highly susceptible to modification by ROS like hydrogen peroxide (H₂O₂).[2][6] The initial, reversible two-electron oxidation of a cysteine thiol (Cys-SH) forms sulfenic acid (Cys-SOH).[1] This species is often a transient intermediate that can be further oxidized.[7] In the presence of excess oxidant, Cys-SOH is oxidized to the more stable sulfinic acid (Cys-SO₂H).[7] Further oxidation leads to the irreversible formation of sulfonic acid (Cys-SO₃H).[1][8]

The reversibility of the Cys-SO₂H modification is central to its role as a regulatory switch and is catalyzed by sulfiredoxin (Srx).[4][5] Srx is an ATP-dependent enzyme that specifically recognizes and reduces the sulfinic acid on certain proteins, most notably the 2-Cys peroxiredoxins (Prxs).[4][9][10] This reduction regenerates the catalytically active form of the protein, allowing it to participate again in redox signaling.[5]

Cysteine_Oxidation_Reduction cluster_oxidation Oxidation (ROS) cluster_reduction Reduction Cys_SH Cysteine (Cys-SH) Cys_SOH Sulfenic Acid (Cys-SOH) Cys_SH->Cys_SOH Cys_SO2H Sulfinic Acid (Cys-SO₂H) Cys_SOH->Cys_SO2H Cys_SO3H Sulfonic Acid (Cys-SO₃H) Cys_SO2H->Cys_SO3H Irreversible Srx Sulfiredoxin (Srx) + ATP Cys_SO2H->Srx Srx->Cys_SOH Enzymatic Reduction

Figure 1. The dynamic cycle of cysteine oxidation and reduction.

Key Protein Targets and Functional Consequences

The most well-characterized targets of reversible sulfinylation are the 2-Cys Peroxiredoxins (Prxs).[11] These ubiquitous antioxidant enzymes play a critical role in detoxifying peroxides.

  • Peroxiredoxin Inactivation and "Moonlighting": During their catalytic cycle, the active site cysteine of a Prx is oxidized to sulfenic acid.[12] However, under conditions of high oxidative stress, this cysteine can be further oxidized to sulfinic acid, a process termed hyperoxidation.[12][13] This hyperoxidation inactivates the peroxidase activity of the enzyme.[14][15] Interestingly, this inactivation is coupled with a functional switch; the hyperoxidized Prx oligomerizes into high-molecular-weight structures that act as molecular chaperones, preventing protein aggregation.[14][15][16][17] The reduction of the sulfinic acid by Srx disassembles these chaperone complexes and restores peroxidase function, acting as a switch between these two roles.[10][16]

  • Other Targets: While Prxs are the primary substrates, proteomics studies have identified hundreds of other cellular proteins that can be modified by sulfinylation, suggesting a broad regulatory role.[2] These include enzymes, transcription factors, and structural proteins, although the functional consequences and the role of Srx in reversing these modifications are still under active investigation.

| Table 1: Representative Proteins Regulated by Cysteine Sulfinylation | | :--- | :--- | :--- | | Protein | Function | Effect of Sulfinylation | | 2-Cys Peroxiredoxins (Prx1-4) | Peroxidase, Chaperone | Inactivates peroxidase activity, activates chaperone function.[14][15][16] | | Protein Tyrosine Phosphatase 1B (PTP1B) | Signal Transduction | Inactivation, leading to prolonged kinase signaling. | | SUMO Protease (Ulp1) | Protein Modification | Inactivation of protease activity.[12] | | Actin | Cytoskeleton | Potential role in cytoskeletal dynamics.[18] | | DJ-1/PARK7 | Redox Sensor, Chaperone | A marker for oxidative stress, with sulfinylation affecting its function.[19] |

Role in Signaling Pathways

The dynamic regulation of Prx activity by sulfinylation and Srx creates a sophisticated signaling mechanism. By inactivating Prxs, localized "floods" of H₂O₂ are permitted, which can then act as a second messenger to oxidize other, less reactive cysteine residues on downstream signaling proteins, such as protein tyrosine phosphatases (PTPs). The oxidation of PTPs inhibits their activity, leading to a sustained phosphorylation state of their target kinases and the propagation of the signal.

Redox_Signaling_Pathway ROS ROS (e.g., H₂O₂) Prx_SH Active Prx (Peroxidase) ROS->Prx_SH Hyperoxidation Prx_SO2H Inactive Prx-SO₂H (Chaperone) Prx_SH->Prx_SO2H H2O2_signal Localized H₂O₂ Signal Prx_SH->H2O2_signal H₂O₂ Scavenging Srx Sulfiredoxin (Srx) Prx_SO2H->Srx Reduction Prx_SO2H->H2O2_signal Scavenging Inhibited PTP_SH Active PTP H2O2_signal->PTP_SH Oxidation PTP_SOx Inactive PTP-SOx PTP_SH->PTP_SOx Kinase_P Phosphorylated Kinase PTP_SH->Kinase_P Dephosphorylation PTP_SOx->Kinase_P Dephosphorylation Inhibited Downstream Downstream Signaling Kinase_P->Downstream Kinase Kinase Kinase->Kinase_P Phosphorylation

Figure 2. Prx hyperoxidation as a floodgate for H₂O₂ signaling.

Quantitative Data

The study of sulfiredoxin and its substrates involves precise kinetic measurements. These parameters are essential for understanding the efficiency of the Cys-SO₂H reduction and its place within the broader context of cellular redox regulation.

| Table 2: Kinetic Parameters of Human Sulfiredoxin (Srx) | | :--- | :--- | :--- | | Parameter | Value | Substrate | | Km (ATP) | ~20 µM | ATP | | Km (PrxI-SO₂H) | ~15 µM | Hyperoxidized Peroxiredoxin I | | kcat | ~0.5 min-1 | Hyperoxidized Peroxiredoxin I | | Reference: | Fictional data for illustrative purposes. Actual values may vary based on experimental conditions. | |

Experimental Protocols

The detection and characterization of Cys-SO₂H require specialized techniques due to the specific nature of the modification.

Protocol for Immunodetection of Protein Sulfinylation by Western Blot

This protocol describes the detection of total protein sulfinylation in cell lysates using a specific antibody.

  • Sample Preparation:

    • Culture cells to desired confluency and treat with an oxidizing agent (e.g., 100-500 µM H₂O₂) for 15-30 minutes to induce sulfinylation.[19]

    • Place culture dishes on ice and wash cells twice with ice-cold PBS.[20]

    • Lyse cells in ice-cold RIPA buffer containing protease inhibitors and, critically, a thiol-alkylating agent such as 50 mM N-ethylmaleimide (NEM) to block free thiols and prevent artifactual oxidation.

    • Scrape cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.[21]

    • Determine protein concentration using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.[22]

    • Separate proteins on a 4-15% Tris-Glycine polyacrylamide gel.[19][22]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[20]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane with a primary antibody specific for this compound (e.g., anti-Prx-SO₂H) overnight at 4°C with gentle agitation.[22]

    • Wash the membrane three times for 10 minutes each with TBST.[22]

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

    • Wash the membrane again three times for 10 minutes each with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Workflow for Mass Spectrometry-Based Identification of Sulfinylated Peptides

Mass spectrometry (MS) provides a powerful, unbiased method for identifying the specific sites of sulfinylation on proteins.[23][24]

MS_Workflow cluster_sample Sample Preparation cluster_analysis Analysis cluster_enrichment Optional Enrichment p1 Protein Lysate (+ Alkylating Agent, e.g., NEM) p2 Proteolytic Digestion (e.g., Trypsin) p1->p2 p3 Peptide Mixture p2->p3 e1 Chemical Probe Labeling of Cys-SO₂H p3->e1 a1 LC-MS/MS Analysis a2 Database Search a1->a2 a3 Peptide Identification a2->a3 a2->a3 Specify +32 Da (O₂) or +48 Da (O₂) as variable modification on Cys e2 Affinity Purification (e.g., Biotin-Streptavidin) e1->e2 e2->a1

Figure 3. General workflow for the identification of Cys-SO₂H sites by mass spectrometry.

Protocol for In Vitro Sulfiredoxin Activity Assay

This assay measures the ability of recombinant Srx to reduce a hyperoxidized Prx substrate. The reduction can be monitored by the disappearance of the sulfinylated Prx band on a Western blot or by HPLC.[25]

  • Preparation of Substrate:

    • Prepare hyperoxidized Prx (Prx-SO₂H) by incubating recombinant Prx with a 10-fold molar excess of H₂O₂ for 30 minutes.

    • Remove excess H₂O₂ using a desalting column or by addition of catalase. Confirm hyperoxidation via Western blot with an anti-Prx-SO₂H antibody.

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂, 1 mM ATP, and 2 mM DTT (as a recycling thiol).[25][26]

    • Add the Prx-SO₂H substrate to a final concentration of 5-10 µM.

    • Initiate the reaction by adding recombinant Srx to a final concentration of 0.5-1 µM.[25]

    • Incubate the reaction at 30°C.[26]

  • Analysis:

    • At various time points (e.g., 0, 15, 30, 60 minutes), remove aliquots of the reaction and stop the reaction by adding Laemmli buffer.

    • Analyze the samples by SDS-PAGE and Western blot using an anti-Prx-SO₂H antibody. A decrease in the signal over time indicates Srx activity.

    • Alternatively, the reaction can be stopped with an acid quench and different species can be separated and quantified by reverse-phase HPLC.[25]

Therapeutic Implications and Future Directions

The critical role of the Srx-Prx axis in maintaining redox homeostasis has significant implications for human health.[9] Dysregulation of this system is linked to various diseases, including cancer and neurodegenerative disorders.[2][27]

  • Cancer: Elevated levels of Srx are observed in several cancers and can promote tumor progression, potentially by helping cancer cells cope with high intrinsic oxidative stress.[10] Therefore, inhibiting Srx is being explored as a therapeutic strategy to selectively kill cancer cells.[27]

  • Neurodegeneration: Oxidative stress is a key factor in neurodegenerative diseases. Modulating the activity of Srx could offer a neuroprotective strategy by enhancing the antioxidant capacity of neurons.

The continued development of novel chemical probes and advanced proteomic techniques will be crucial for identifying new substrates of sulfinylation and further elucidating the complex signaling networks governed by this dynamic modification.[19][28][29] These efforts will undoubtedly open new avenues for therapeutic intervention in a wide range of diseases.

References

The Reversible Oxidation of Cysteine to Sulfinic Acid: A Technical Guide to its Enzymatic Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The post-translational modification of protein cysteine residues to sulfinic acid (R-SO₂H) has emerged from being considered an irreversible oxidative damage product to a crucial, regulated event in cellular signaling. This technical guide provides an in-depth exploration of the enzymatic regulation of protein cysteine sulfinic acid, with a primary focus on the central role of the sulfiredoxin (Srx) enzyme. We will delve into the molecular mechanisms, key protein families involved, and the broader implications for redox signaling and therapeutic development. This document summarizes key quantitative data, provides detailed experimental protocols for studying this modification, and visualizes the associated signaling pathways and workflows.

Introduction: The Significance of this compound

Cysteine, with its reactive thiol group, is a frequent target of reactive oxygen species (ROS). The oxidation of a cysteine thiol (Cys-SH) can lead to several states, including sulfenic acid (Cys-SOH), sulfinic acid (Cys-SO₂H), and sulfonic acid (Cys-SO₃H).[1] While the formation of sulfonic acid is generally considered irreversible, the reduction of sulfinic acid back to a functional thiol is a key regulatory step in cellular processes.[2] This reversibility is primarily managed by the sulfiredoxin (Srx) enzyme system, which plays a critical role in maintaining redox homeostasis and modulating signal transduction.[3][4][5]

The most well-characterized substrates for this reversible sulfinylation are the peroxiredoxins (Prxs), a ubiquitous family of antioxidant enzymes.[4][6] The hyperoxidation of the peroxidatic cysteine of certain Prxs to sulfinic acid inactivates their peroxidase activity, allowing localized increases in hydrogen peroxide (H₂O₂) that can act as a second messenger in various signaling pathways.[7][8] The subsequent reduction of this sulfinic acid by Srx restores Prx function, effectively terminating the signal.[7][9]

Key Enzymatic Players

Sulfiredoxin (Srx)

Sulfiredoxin is a highly conserved, ATP-dependent enzyme responsible for the reduction of protein cysteine sulfinic acids.[3] It was first identified in yeast as a protein induced by H₂O₂ exposure.[4] The catalytic mechanism of Srx is unique and involves the formation of a sulfinic phosphoryl ester intermediate.[3][9]

Peroxiredoxins (Prxs)

Peroxiredoxins are a superfamily of thiol-dependent peroxidases that reduce peroxides, thereby protecting cells from oxidative damage.[6] The typical 2-Cys Prxs (e.g., PrxI-IV) are particularly susceptible to hyperoxidation of their peroxidatic cysteine to sulfinic acid.[10] This modification not only inactivates their peroxidase function but can also induce a switch to a molecular chaperone function, protecting other proteins from aggregation under stress conditions.[2][9]

Molecular Mechanism of Sulfinic Acid Reduction

The reduction of a hyperoxidized peroxiredoxin (Prx-SO₂H) by sulfiredoxin is a multi-step, ATP-dependent process.

  • Recognition and Binding: Srx specifically recognizes and binds to the hyperoxidized Prx.[3][7] This interaction can be influenced by the oligomeric state of the Prx.[7][11]

  • Phosphorylation: In the presence of ATP and Mg²⁺, the catalytic cysteine of Srx attacks the γ-phosphate of ATP, forming a phosphocysteine intermediate. This phosphate (B84403) group is then transferred to the sulfinic acid moiety of the Prx, creating a sulfinic phosphoryl ester.[9]

  • Thiolysis and Reduction: The sulfinic phosphoryl ester is then attacked by a thiol-containing molecule, which can be an internal cysteine residue within Srx (in some organisms) or an external reductant like thioredoxin (Trx).[12] This leads to the formation of a thiosulfinate intermediate, which is subsequently reduced to regenerate the sulfenic acid form of the Prx.

  • Final Reduction: The sulfenic acid is then reduced back to a cysteine thiol by cellular reductants like thioredoxin, restoring the full peroxidase activity of the Prx.[12]

Signaling Pathways and Logical Relationships

The interplay between Prx hyperoxidation and Srx-mediated reduction forms a critical node in cellular signaling.

Peroxiredoxin_Signaling ROS Reactive Oxygen Species (e.g., H₂O₂) Prx_SH Peroxiredoxin (Active) (Prx-SH) ROS->Prx_SH Oxidation Prx_SOH Peroxiredoxin (Sulfenic Acid) (Prx-SOH) Prx_SH->Prx_SOH Prx_SOH->Prx_SH Reduction Prx_SO2H Peroxiredoxin (Sulfinic Acid) (Prx-SO₂H) (Inactive Peroxidase) Prx_SOH->Prx_SO2H Hyperoxidation Srx Sulfiredoxin (Srx) Prx_SO2H->Srx Signaling Downstream Signaling Pathways Prx_SO2H->Signaling Allows H₂O₂ accumulation Srx->Prx_SOH Reduction ADP_Pi ADP + Pi Srx->ADP_Pi ATP ATP ATP->Srx Thioredoxin Thioredoxin Thioredoxin->Prx_SOH Srx_Activity_Assay cluster_prep Preparation cluster_reaction Srx Reaction cluster_analysis Analysis Prx Purified Prx H2O2 H₂O₂ Prx->H2O2 Incubate Hyperoxidized_Prx Hyperoxidized Prx (Prx-SO₂H) Reaction_Mix Reaction Mix: - Prx-SO₂H - ATP, MgCl₂ - DTT Hyperoxidized_Prx->Reaction_Mix Srx Add Srx Reaction_Mix->Srx Incubate Incubate at 37°C Srx->Incubate Time_Points Take Time Points Incubate->Time_Points Quench Quench Reaction Time_Points->Quench SDS_PAGE Non-reducing SDS-PAGE Quench->SDS_PAGE Western_Blot Western Blot (anti-Prx-SO₂H) SDS_PAGE->Western_Blot Quantify Quantify Bands Western_Blot->Quantify Mass_Spec_Workflow Lysate Cell/Tissue Lysate + Alkylating Agent Reduction Reduction (DTT) Lysate->Reduction Alkylation2 Second Alkylation Reduction->Alkylation2 Digestion Proteolytic Digestion (Trypsin) Alkylation2->Digestion Enrichment Enrichment of Sulfinylated Peptides (Optional) Digestion->Enrichment LC_MSMS LC-MS/MS Analysis Digestion->LC_MSMS Without Enrichment Enrichment->LC_MSMS Data_Analysis Data Analysis: - Peptide Identification - Site Localization - Quantification LC_MSMS->Data_Analysis

References

The Structural Impact of Cysteine Sulfinylation on Protein Conformation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteine, a seemingly simple amino acid, plays a profound and dynamic role in protein structure and function. Its thiol side chain is exquisitely sensitive to the cellular redox environment, undergoing a variety of oxidative post-translational modifications. Among these, the oxidation of a cysteine thiol (-SH) to a sulfenic acid (-SOH), and subsequently to a sulfinic acid (-SO₂H), represents a critical signaling mechanism implicated in a wide array of physiological and pathological processes. While often considered a transient intermediate, cysteine sulfinylation can induce significant and lasting structural alterations within a protein, thereby modulating its activity, stability, and interaction partners.

This in-depth technical guide provides a comprehensive overview of the structural consequences of cysteine sulfinylation. It is designed for researchers, scientists, and drug development professionals seeking a deeper understanding of this crucial post-translational modification. This guide summarizes key quantitative data, provides detailed experimental protocols for the study of cysteine sulfinylation, and visualizes the complex signaling pathways and experimental workflows involved.

Structural Consequences of Cysteine Sulfinylation

The addition of one or two oxygen atoms to the sulfur of a cysteine residue dramatically alters its physicochemical properties. The resulting sulfinic acid is larger, more polar, and carries a negative charge at physiological pH.[1] These changes can lead to a cascade of structural rearrangements, from local perturbations in bond angles and hydrogen bonding networks to large-scale conformational changes that impact protein function.

Local Structural Perturbations

Bioinformatic analyses of protein structures in the Protein Data Bank (PDB) containing sulfinylated cysteines reveal distinct conformational preferences. The sulfinate group often engages in new intramolecular hydrogen bonds with its own backbone amide or with adjacent residues.[2] These interactions can stabilize specific secondary structures, such as α-helices and β-turns.[3]

Impact on Protein Stability and Conformation

The structural rearrangements induced by cysteine sulfinylation can have a significant impact on overall protein stability and conformation. In some cases, sulfinylation can lead to increased thermal stability, as observed in the DJ-1 protein.[4] Conversely, in other contexts, it can promote local unfolding or destabilize protein domains, as seen in Src kinase.[5]

Table 1: Quantitative Data on Structural Changes Upon Cysteine Sulfinylation

ProteinCysteine ResidueStructural ImpactMethod of AnalysisQuantitative Change
DJ-1 Cys106Increased thermal stability.[4]Differential Scanning FluorimetryTm increase from ~64°C (reduced) to ~77°C (sulfinylated)[4]
Localized conformational changes in the Cys106 pocket.[6]Molecular Dynamics SimulationAltered hydrogen bonding network with surrounding residues like Glu18, Gly75, and Ala107.[4]
Src Kinase Cys185Destabilization of the SH2 domain's interaction with pTyr-527.[5]Molecular Dynamics SimulationIncreased distance and weakened binding energy between the SH2 domain and the C-terminal tail.
Cys277Promotes unfolding of the activation loop (A-loop).[5]Molecular Dynamics SimulationIncreased solvent exposure of Tyr-416, facilitating autophosphorylation.
Peroxiredoxin Peroxidatic CysteineTransition from a Fully Folded (FF) to a Locally Unfolded (LU) conformation.[7]X-ray Crystallography, Rapid KineticsThis transition is a key regulatory step, and its kinetics are altered by sulfinylation.[8]

Key Signaling Pathways Regulated by Cysteine Sulfinylation

Cysteine sulfinylation is a key event in several critical signaling pathways, acting as a molecular switch to control cellular processes.

Epidermal Growth Factor Receptor (EGFR) Signaling

In response to epidermal growth factor (EGF) binding, reactive oxygen species (ROS) are generated, leading to the sulfenylation of a critical cysteine residue (Cys797) within the EGFR kinase domain. This modification enhances the kinase activity of EGFR, promoting downstream signaling cascades that regulate cell proliferation and survival.[9][10]

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds ROS ROS (H₂O₂) EGFR->ROS Generates Cys797_SH EGFR (Cys797-SH) Inactive ROS->Cys797_SH Oxidizes Cys797_SOH EGFR (Cys797-SOH) Active Cys797_SH->Cys797_SOH Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) Cys797_SOH->Downstream Activates

EGFR Signaling Pathway Activation
Src Kinase Regulation

The activity of the non-receptor tyrosine kinase Src is also modulated by cysteine sulfenylation. Oxidation of specific cysteine residues, Cys185 in the SH2 domain and Cys277 in the kinase domain, leads to conformational changes that relieve autoinhibition and promote kinase activation.[5]

Src_Kinase_Regulation ROS ROS (H₂O₂) Src_Inactive Src (Inactive) Autoinhibited ROS->Src_Inactive Oxidizes Cys185_SOH Cys185-SOH (SH2 Domain) Src_Inactive->Cys185_SOH Cys277_SOH Cys277-SOH (Kinase Domain) Src_Inactive->Cys277_SOH Src_Active Src (Active) pTyr527 pTyr527 dissociation Cys185_SOH->pTyr527 Induces A_loop A-loop unfolding Cys277_SOH->A_loop Promotes pTyr527->Src_Active A_loop->Src_Active DCP_Bio1_Workflow start Cell Culture or Purified Protein treatment Induce Oxidative Stress (e.g., H₂O₂ treatment) start->treatment labeling Label with DCP-Bio1 treatment->labeling lysis Cell Lysis (if applicable) & Protein Extraction labeling->lysis enrichment Affinity Purification with Streptavidin Beads lysis->enrichment elution Elution of Biotinylated Proteins enrichment->elution sds_page SDS-PAGE elution->sds_page western Western Blot with Antibody of Interest sds_page->western detection Chemiluminescent Detection western->detection

References

The Physiological Significance of Cysteine Sulfinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cysteine, a uniquely reactive amino acid, plays a pivotal role in cellular function far beyond its role as a protein building block. Its thiol group is susceptible to a range of oxidative post-translational modifications, among which the formation of cysteine sulfinic acid (Cys-SO₂H) is of critical physiological relevance. Once considered a terminal, irreversible byproduct of oxidative damage, it is now understood to be a key intermediate in metabolic pathways and a crucial, often reversible, modification in redox signaling. This guide provides an in-depth technical overview of the formation, function, and detection of this compound, offering insights for researchers and professionals in drug development.

Core Mechanisms of this compound Formation

The formation of this compound can occur through two primary routes: enzymatic catalysis and non-enzymatic oxidation by reactive oxygen species (ROS).

Enzymatic Formation: Cysteine Dioxygenase (CDO)

The principal enzymatic route for Cys-SO₂H formation is catalyzed by cysteine dioxygenase (CDO) , a non-heme iron-dependent enzyme.[1][2] CDO oxidizes the thiol group of L-cysteine to produce L-cysteine sulfinic acid, also known as 3-sulfinoalanine.[1] This reaction is the first and rate-limiting step in the primary pathway for cysteine catabolism in mammals.[1][2]

The primary physiological functions of CDO-mediated Cys-SO₂H formation are:

  • Cysteine Homeostasis: CDO plays a critical role in regulating intracellular cysteine levels, preventing the cytotoxicity associated with excess cysteine.[1][2][3] The enzyme is highly regulated by cysteine availability; its concentration can change by up to 45-fold in response to dietary sulfur amino acid intake, primarily through modulation of its ubiquitination and subsequent proteasomal degradation.[1][2][4]

  • Metabolic Intermediate: this compound is a key intermediate in the biosynthesis of taurine (B1682933) and inorganic sulfate (B86663).[1][5] It can be decarboxylated to hypotaurine (B1206854), a precursor to taurine, or transaminated to produce pyruvate (B1213749) and sulfite, which is then oxidized to sulfate.[1][5]

Non-Enzymatic Formation: Redox Signaling

Cysteine residues within proteins can be oxidized by ROS, such as hydrogen peroxide (H₂O₂), to form a sulfenic acid (-SOH). This initial oxidation is often a reversible signaling modification.[6][7][8] However, in the presence of higher concentrations of oxidants, the sulfenic acid can be further oxidized to a sulfinic acid (-SO₂H).[7][9] This "overoxidation" was initially thought to be irreversible damage.[10]

A paramount example of this process is the regulation of Peroxiredoxins (Prxs) , a family of ubiquitous antioxidant enzymes.[11] During their catalytic cycle of reducing peroxides, the active site cysteine is oxidized to sulfenic acid. Under high peroxide loads, this cysteine can be further oxidized to sulfinic acid, leading to enzyme inactivation.[11][12][13] This mechanism is now recognized as a sophisticated signaling system.

Physiological Roles and Signaling Pathways

Taurine Biosynthesis Pathway

The enzymatic conversion of cysteine to taurine is a vital metabolic pathway, particularly in the liver and brain. This compound is the central intermediate.

Taurine_Biosynthesis Cysteine L-Cysteine CDO Cysteine Dioxygenase (CDO) Cysteine->CDO CSA This compound (Cys-SO₂H) CDO->CSA O2 O₂ O2->CDO CSAD Sulfinoalanine Decarboxylase CSA->CSAD CO₂ Hypotaurine Hypotaurine CSAD->Hypotaurine HDH Hypotaurine Dehydrogenase Hypotaurine->HDH Taurine Taurine HDH->Taurine

Caption: Enzymatic pathway of taurine synthesis from L-cysteine.
The Peroxiredoxin Overoxidation and Repair Cycle

The reversible formation of sulfinic acid on 2-Cys Peroxiredoxins (Prxs) acts as a "floodgate" for H₂O₂ signaling. When Prxs are active, they efficiently clear local H₂O₂. Their inactivation via overoxidation allows H₂O₂ to accumulate transiently and act as a second messenger, modifying other signaling proteins.[12] The discovery of the enzyme Sulfiredoxin (Srx) revealed that this process is reversible. Srx specifically recognizes and reduces the sulfinic acid on Prxs back to a functional thiol, in an ATP-dependent manner.[10][11][14]

Peroxiredoxin_Cycle cluster_peroxidase Peroxidase Cycle cluster_overoxidation Overoxidation & Repair Prx_SH Prx-(SH)₂ (Active) Prx_SOH Prx-SOH (Sulfenic Acid) Prx_SH->Prx_SOH H2O2 H₂O₂ H2O2->Prx_SH 2H₂O Prx_SOH->Prx_SH Regeneration Trx_ox Trx(ox) Prx_SOH->Trx_ox Prx_SO2H Prx-SO₂H (Sulfinic Acid) (Inactive) Prx_SOH->Prx_SO2H Excess H₂O₂ Trx_red Trx(red) Trx_red->Prx_SOH Srx Sulfiredoxin (Srx) Srx->Prx_SO2H Reduction ADP_Pi ADP + Pi Srx->ADP_Pi ATP ATP ATP->Srx

Caption: The catalytic cycle, overoxidation, and repair of 2-Cys Peroxiredoxins.

Quantitative Data on this compound

Quantifying this compound, both as a free metabolite and as a post-translational modification, is challenging due to its low abundance and potential for artifactual formation. However, several studies have provided valuable quantitative insights.

AnalyteTissue / Cell TypeMethodConcentration / AbundanceReference
Free this compoundRat Brain (various regions)HPLC with Electrochemical Detection0.05 - 5 µM[15][16]
Free this compoundRat Brain (Regional)HPLC with Fluorescence DetectionCerebellum: ~150 pmol/mg proteinStriatum: ~300 pmol/mg proteinCortex: ~250 pmol/mg protein[17][18]
Protein SulfinylationSoluble Rat Liver ProteomeQuantitative Analysis~5% of total cysteinyl residues[14]
Protein Sulfinylation (Relative)A549 & HeLa Cells (H₂O₂ treated)Chemoproteomics (DiaAlk probe)Site-specific fold-changes (e.g., GAPDH Cys152: 11.98-fold increase in A549)[2]

Experimental Protocols

Protocol for Cysteine Dioxygenase (CDO) Activity Assay

This protocol outlines the measurement of CDO activity in tissue homogenates by quantifying the formation of this compound (CSA) via HPLC.

Objective: To measure the rate of CSA production from L-cysteine in a biological sample.

Materials:

  • Tissue homogenate or cell lysate

  • Assay Buffer: 200 mM MES, pH 6.1

  • Substrate Solution: 20 mM L-cysteine with 0.25 mM bathocuproine disulfonate (BCS, copper chelator)

  • Cofactor: Ferrous sulfate (FeSO₄) solution

  • Inhibitor Solution: Hydroxylamine (to inhibit CSA degradation)

  • Stop Solution: 5% (w/v) sulfosalicylic acid (SSA)

  • HPLC system with a fluorescence detector

  • o-phthalaldehyde (OPA) derivatizing agent

Procedure:

  • Sample Preparation: Prepare tissue homogenates or cell lysates on ice. Centrifuge to clarify and determine protein concentration.

  • Reaction Setup: In a microcentrifuge tube on ice, combine the sample (e.g., 50-100 µL), assay buffer, ferrous sulfate, and hydroxylamine.

  • Initiation: Start the reaction by adding the L-cysteine/BCS substrate solution. Mix immediately.

  • Incubation: Incubate the reaction at 37°C with shaking (e.g., 900 rpm) for a defined period (e.g., 5-10 minutes), ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by adding ice-cold 5% SSA. Vortex and place on ice.

  • Pellet Protein: Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet the precipitated protein.

  • Derivatization: Take an aliquot of the supernatant, mix with OPA reagent and a borate (B1201080) buffer (pH ~10.4) to derivatize the primary amine of CSA.

  • HPLC Analysis: Inject the derivatized sample onto an appropriate HPLC column (e.g., reverse-phase C18). Detect the fluorescent CSA-OPA adduct.

  • Quantification: Calculate the amount of CSA produced by comparing the peak area to a standard curve of known CSA concentrations. Express activity as nmol of CSA formed per minute per mg of protein.[5][19]

Protocol for Dimedone-Based Detection of Protein Sulfenylation (Western Blot)

This protocol uses a biotin-tagged dimedone probe (e.g., DCP-Bio1) to specifically label protein sulfenic acids (-SOH), which are precursors to sulfinic acids, for detection by western blot.

Objective: To visualize and identify proteins undergoing sulfenylation in response to an oxidative stimulus.

Materials:

  • Cultured cells

  • Oxidative stimulus (e.g., H₂O₂)

  • Lysis Buffer containing 1 mM DCP-Bio1, protease/phosphatase inhibitors, and thiol-alkylating agents (e.g., N-ethylmaleimide, iodoacetamide) to block free thiols.

  • Streptavidin-agarose beads

  • SDS-PAGE and Western blotting reagents

  • Streptavidin-HRP conjugate

Procedure:

  • Cell Treatment: Treat cells with the desired oxidative stimulus for the appropriate time. Include an untreated control.

  • Lysis and Labeling: Wash cells with PBS and lyse directly in the DCP-Bio1-containing lysis buffer. The dimedone probe will covalently react with sulfenic acids. The alkylating agents will block all free, reduced thiols, preventing their subsequent reaction.

  • Affinity Capture: Incubate the clarified lysate with streptavidin-agarose beads to capture the biotin-labeled (i.e., sulfenylated) proteins.

  • Washing: Wash the beads extensively with stringent buffers to remove non-specifically bound proteins. A wash with DTT can be included to remove proteins disulfide-bonded to the labeled proteins.

  • Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with streptavidin-HRP.

  • Detection: Visualize the bands corresponding to the sulfenylated proteins using a chemiluminescence substrate. The intensity of the bands reflects the extent of sulfenylation.[1][8][9]

Protocol for Mass Spectrometry-Based Profiling of Protein Sulfinylation

This workflow uses a specialized chemical probe to label, enrich, and identify sites of protein sulfinylation via mass spectrometry.

Objective: To identify specific cysteine residues that are sulfinylated across the proteome.

MS_Workflow Start Cell Lysate (Proteins with R-SO₂H) Block Block Free Thiols (e.g., 4-DPS) Start->Block Label Label with Probe (e.g., DiaAlk) Block->Label Digest Tryptic Digestion Label->Digest Click Click Chemistry (Attach Biotin) Digest->Click Enrich Streptavidin Affinity Purification Click->Enrich Elute Elute Peptides (e.g., Photocleavage) Enrich->Elute MS LC-MS/MS Analysis Elute->MS Identify Identify Sulfinylated Sites & Proteins MS->Identify

Caption: Chemoproteomic workflow for identifying sulfinylated proteins.

Procedure:

  • Lysate Preparation & Thiol Blocking: Lyse cells and immediately treat the proteome with a thiol-blocking agent like 4,4'-dipyridyldisulfide (4-DPS) to prevent non-specific reactions of the probe with free cysteines.

  • Probe Labeling: Incubate the blocked proteome with an alkyne-functionalized diazene (B1210634) probe (e.g., DiaAlk), which selectively forms a stable covalent bond with sulfinic acids.[2]

  • Proteolysis: Digest the labeled proteins into peptides using trypsin.

  • Click Chemistry: Conjugate the alkyne-tagged peptides to an azide-functionalized biotin (B1667282) tag via a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction.

  • Enrichment: Use streptavidin-coated beads to enrich the biotinylated peptides, separating them from the vast excess of unlabeled peptides.

  • Elution: Elute the captured peptides from the beads. If a photocleavable linker was used on the biotin tag, this can be done by exposure to UV light.

  • LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software to search the MS/MS spectra against a protein database to identify the peptide sequences and pinpoint the exact site of modification by the probe's remnant mass.[2][6][11]

Relevance to Disease and Drug Development

The critical roles of this compound in metabolism and signaling make its dysregulation a factor in numerous diseases.

  • Cancer: CDO is often silenced via promoter methylation in various cancers. This leads to lower cysteine catabolism, which can promote tumor growth by increasing the pool of cysteine available for glutathione (B108866) (GSH) synthesis, thereby enhancing the cell's antioxidant capacity and resistance to oxidative stress.[20] The sulfiredoxin system is also implicated in cancer, with its role in regulating peroxiredoxins affecting cell proliferation and survival signals.[21]

  • Neurodegenerative Diseases: Cysteine homeostasis is crucial in the brain. Elevated cysteine can be neurotoxic, and CDO plays a protective role.[1][3] Furthermore, the protein DJ-1, linked to familial Parkinson's disease, is protective only when a specific cysteine (Cys106) is oxidized to a stable sulfinic acid, highlighting a functional role for this modification in neuronal survival.[22][23]

  • Metabolic and Cardiovascular Diseases: The CDO pathway is the primary source of endogenous taurine, which has essential roles in cardiovascular function, bile acid conjugation, and insulin (B600854) sensitivity.[20][24] Dysregulation of CDO can therefore impact these processes. The redox signaling regulated by the Prx/Srx axis is also central to cardiovascular health and disease.

For drug development professionals, the enzymes involved in this compound metabolism and signaling represent promising therapeutic targets. Modulating the activity of CDO or Srx could offer novel strategies for treating cancers, neurodegenerative disorders, and metabolic diseases by altering cellular redox balance and metabolic flux. The development of specific probes to detect and quantify protein sulfinylation in tissues can also serve as a valuable tool for biomarker discovery and diagnostics.

References

Cysteine Sulfinic Acid: A Comparative Analysis of its Roles and Regulation in Prokaryotic and Eukaryotic Systems

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cysteine sulfinic acid (CSA), a key intermediate in cysteine catabolism, has emerged from being considered a mere oxidative damage product to a critical signaling molecule and metabolic intermediate in both prokaryotic and eukaryotic organisms. This technical guide provides a comprehensive comparison of the formation, metabolic fate, and signaling functions of this compound across these two domains of life. We delve into the enzymatic machinery responsible for its synthesis and further conversion, highlighting key differences in regulation and substrate specificity. Quantitative data on enzyme kinetics are summarized, and detailed experimental protocols for the detection and quantification of this compound and related enzymatic activities are provided. Furthermore, this guide visualizes the core metabolic and signaling pathways using the DOT language to facilitate a deeper understanding of the complex roles of this versatile molecule, offering valuable insights for researchers in cellular biology, redox signaling, and drug development.

Introduction

The sulfur-containing amino acid cysteine plays a pivotal role in biological systems, primarily through the reactive thiol group of its side chain. This reactivity makes cysteine residues susceptible to a variety of oxidative post-translational modifications (PTMs), which are increasingly recognized as crucial for regulating protein function and cellular signaling.[1] Among these modifications, the oxidation of the cysteine thiol to sulfenic acid (Cys-SOH), sulfinic acid (Cys-SO₂H), and ultimately sulfonic acid (Cys-SO₃H) represents a spectrum of redox states with profound physiological consequences.[2]

For a long time, this compound was viewed as an irreversible hallmark of oxidative stress.[1] However, the discovery of sulfiredoxin (Srx), an enzyme capable of reducing sulfinic acids back to the thiol form, particularly in eukaryotes, has revolutionized this perspective.[1][3] It is now evident that the formation and reduction of this compound is a tightly regulated process involved in diverse cellular functions, from antioxidant defense to signal transduction.[4][5]

This guide aims to provide a detailed comparative analysis of this compound metabolism and function in prokaryotes versus eukaryotes. Understanding these differences is not only fundamental to our comprehension of cellular physiology but also holds significant potential for the development of novel therapeutic strategies targeting pathways modulated by this critical intermediate.

This compound Metabolism: A Tale of Two Domains

The central pathway for this compound formation is the oxidation of L-cysteine, a reaction catalyzed by the enzyme cysteine dioxygenase (CDO).[6] This enzyme incorporates molecular oxygen to generate 3-sulfinoalanine, the chemical name for this compound.[6] From this branchpoint, the metabolic fate of this compound diverges, primarily leading to the production of taurine (B1682933) or its further catabolism to pyruvate (B1213749) and sulfite.

Eukaryotic this compound Metabolism

In eukaryotes, this compound is a key intermediate in the major pathway for taurine biosynthesis.[7][8] Taurine, one of the most abundant free amino acids in mammals, is crucial for a multitude of physiological processes, including bile salt conjugation, osmoregulation, and neuromodulation.[8] The eukaryotic pathway is well-characterized and involves the following key steps:

  • Formation of this compound: L-cysteine is oxidized by cysteine dioxygenase (CDO) to form this compound.[7]

  • Decarboxylation to Hypotaurine (B1206854): this compound is then decarboxylated by sulfinoalanine decarboxylase (CSAD) , also known as cysteine sulfinate decarboxylase, to produce hypotaurine.[7][9]

  • Oxidation to Taurine: Finally, hypotaurine is oxidized to taurine.[7] The enzyme responsible for this step was long elusive but has been identified as a flavin-containing monooxygenase (FMO1) in mammals.[10]

Prokaryotic this compound Metabolism

For many years, the biosynthesis of taurine was thought to be exclusive to eukaryotes. However, recent genomic and experimental evidence has revealed the existence of a bona fide taurine biosynthetic pathway in certain prokaryotes, particularly in marine bacteria.[11] This discovery has significant implications for our understanding of sulfur metabolism in the microbial world. The prokaryotic pathway mirrors the eukaryotic one in its core logic:

  • Formation of this compound: Similar to eukaryotes, prokaryotes utilize cysteine dioxygenase (CDO) to oxidize L-cysteine to this compound.[11] The presence of CDO homologues is often found in operons with other genes related to this pathway.[11]

  • Decarboxylation to Hypotaurine: Prokaryotic genomes also encode for sulfinoalanine decarboxylase (CSAD) homologues, which catalyze the decarboxylation of this compound to hypotaurine.[11] Structural and mutational analyses have identified a specific three-residue motif that determines the substrate specificity for this compound in both human and bacterial CSAD enzymes.[11]

While the core enzymatic steps are conserved, the regulation of cysteine metabolism in bacteria is complex, involving a variety of mechanisms such as feedback inhibition and transcriptional regulation by global regulators like CysB and CymR.[12][13] The primary driver for cysteine degradation in many bacteria is to control its intracellular concentration, as high levels can be toxic.[14][15]

Quantitative Data on Key Enzymes

The efficiency and regulation of this compound metabolism are dictated by the kinetic properties of the involved enzymes. Below is a summary of available quantitative data for key enzymes in this pathway.

EnzymeOrganism/TissueSubstrateKMkcatReference(s)
Cysteine Dioxygenase (CDO)HumanL-Cysteine~30 µM-[10]
Sulfinoalanine Decarboxylase (CSAD)HumanThis compound--[11]
Flavin-containing Monooxygenase 1 (FMO1)HumanHypotaurine4 mM55 min-1[10]
Cysteine Dioxygenase (CDO)Synechococcus sp. PCC 7335L-Cysteine--[11]
Sulfinoalanine Decarboxylase (CSAD)Synechococcus sp. PCC 7335This compound--[11]

Note: Comprehensive kinetic data for prokaryotic CDO and CSAD are still emerging.

This compound in Signaling

Beyond its role as a metabolic intermediate, the formation of this compound on protein residues is a critical post-translational modification in redox signaling pathways, particularly in eukaryotes.

Eukaryotic Redox Signaling

In eukaryotic cells, hydrogen peroxide (H₂O₂) acts as a second messenger, and its signaling is often mediated by the reversible oxidation of specific cysteine residues on target proteins. The initial oxidation product is a sulfenic acid, which can be further oxidized to a sulfinic acid under conditions of higher oxidative stress.[1]

A prime example of this regulatory mechanism is the inactivation of peroxiredoxins (Prxs).[3][5] Eukaryotic 2-Cys peroxiredoxins are highly efficient peroxidases that reduce H₂O₂. However, at high H₂O₂ concentrations, the catalytic cysteine can be hyperoxidized to a sulfinic acid, leading to enzyme inactivation.[3][5] This "floodgate" mechanism allows H₂O₂ to accumulate and act on other, less reactive signaling proteins. The activity of peroxiredoxins can be restored by sulfiredoxin (Srx) , an ATP-dependent enzyme that specifically reduces the this compound.[3][16] This reversible sulfinylation of peroxiredoxins is a key regulatory node in H₂O₂-mediated signaling pathways, such as the Pap1 pathway in fission yeast.[5]

Prokaryotic Redox Signaling

The role of this compound as a signaling PTM in prokaryotes is less established compared to eukaryotes. While prokaryotes possess robust antioxidant systems to cope with oxidative stress, the specific involvement of reversible protein sulfinylation as a widespread regulatory mechanism is an active area of research. The recent identification of sulfiredoxin homologues in some cyanobacteria suggests that this regulatory mechanism may be more ancient and widespread than previously thought.[1]

Experimental Protocols

Accurate detection and quantification of this compound and the activities of related enzymes are crucial for studying its biological roles.

Detection of this compound in Proteins

Detecting the sulfinic acid modification on proteins is challenging due to its low abundance and the presence of other cysteine oxidation states. Several chemical proteomics approaches have been developed:

  • Biotin (B1667282) Switch Technique (Adapted): This method involves blocking free thiols, reducing sulfenic acids, and then using a specific chemical probe to label the sulfinic acid, often with a biotin tag for enrichment and detection.[17]

  • Chemical Probes: Several chemical probes have been designed to selectively react with sulfenic or sulfinic acids.[18][19][20][21][22] For example, NO-Bio is a probe with a C-nitroso warhead that can label sulfinic acids for detection.[21] Diazene-based probes like DiaAlk have also been developed for the capture and proteomic analysis of S-sulfinylated proteins.[22][23]

Cysteine Dioxygenase (CDO) Activity Assay

The activity of CDO is typically measured by quantifying the formation of its product, this compound.

Principle: This assay measures the conversion of L-cysteine to this compound in the presence of Fe²⁺ and molecular oxygen. The product is then derivatized and quantified by HPLC.[6][24][25]

Materials:

  • Tissue homogenate or cell lysate

  • MES buffer (pH 6.1)

  • Ferrous sulfate (B86663) (FeSO₄)

  • L-cysteine

  • Bathocuproine disulfonate (BCS) (a copper chelator)

  • Hydroxylamine (to inhibit PLP-dependent enzymes that degrade the product)

  • Sulfosalicylic acid (to stop the reaction)

  • o-phthalaldehyde (OPA) for derivatization

  • HPLC system with a fluorescence detector

Procedure:

  • Prepare a reaction mixture containing MES buffer, FeSO₄, BCS, and hydroxylamine.

  • Add the enzyme sample (tissue homogenate or cell lysate).

  • Initiate the reaction by adding L-cysteine.

  • Incubate at 37°C with shaking.

  • Stop the reaction by adding sulfosalicylic acid.

  • Centrifuge to pellet precipitated protein.

  • Derivatize the supernatant containing this compound with OPA.

  • Analyze the derivatized product by reverse-phase HPLC with fluorescence detection.[6][24][25]

An alternative method utilizes hydrophilic interaction liquid chromatography (HILIC) with an evaporative light scattering detector to simultaneously quantify both the substrate (cysteine) and the product (this compound) without derivatization.[26]

Sulfinoalanine Decarboxylase (CSAD) Activity Assay

CSAD activity can be measured by monitoring the consumption of this compound or the formation of hypotaurine. A simple spectroscopic, direct method has been developed for human CSAD.[27]

Visualizing the Pathways

To provide a clearer understanding of the metabolic and signaling roles of this compound, the following diagrams were generated using the DOT language.

Eukaryotic_Taurine_Biosynthesis cluster_cytosol Cytosol L_Cysteine L-Cysteine CSA This compound L_Cysteine->CSA Cysteine Dioxygenase (CDO) + O₂ Hypotaurine Hypotaurine CSA->Hypotaurine Sulfinoalanine Decarboxylase (CSAD) - CO₂ Taurine Taurine Hypotaurine->Taurine Flavin-containing Monooxygenase 1 (FMO1) + O₂

Caption: Eukaryotic taurine biosynthesis pathway.

Prokaryotic_Taurine_Biosynthesis cluster_cytoplasm Cytoplasm L_Cysteine L-Cysteine CSA This compound L_Cysteine->CSA Cysteine Dioxygenase (CDO) + O₂ Hypotaurine Hypotaurine CSA->Hypotaurine Sulfinoalanine Decarboxylase (CSAD) - CO₂ Taurine Taurine Hypotaurine->Taurine Oxidation Eukaryotic_Redox_Signaling cluster_signaling Redox Signaling Cascade H2O2 H₂O₂ Prx_SOH Prx-SOH H2O2->Prx_SOH Low H₂O₂ Downstream Downstream Signaling H2O2->Downstream Signal Transduction (when Prx is inactive) Prx_SH Active Peroxiredoxin (Prx-SH) Prx_SO2H Inactive Peroxiredoxin (Prx-SO₂H) Prx_SOH->Prx_SO2H High H₂O₂ Prx_SO2H->Prx_SH ATP Srx Sulfiredoxin (Srx) Srx->Prx_SO2H

References

Methodological & Application

Application Notes and Protocols for Mass Spectrometry-Based Detection of Cysteine Sulfinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the detection and quantification of cysteine sulfinic acid (Cys-SO₂H), a stable oxidative post-translational modification, using mass spectrometry. The methodologies outlined are critical for researchers in redox biology, signal transduction, and drug development who are investigating the role of irreversible cysteine oxidation in cellular processes and disease.

Introduction to this compound Detection

This compound is a product of the oxidation of a cysteine thiol group. While once considered solely a marker of oxidative damage, it is now recognized as a potential signaling intermediate. Unlike the more transient sulfenic acid, sulfinic acid is generally stable, making it amenable to detection. However, its analysis is not without challenges, including its low abundance and the potential for artificial oxidation during sample preparation. Mass spectrometry (MS) offers the sensitivity and specificity required for the definitive identification and quantification of this modification.

The primary MS-based approaches for detecting this compound can be categorized into two main strategies:

  • Direct (Label-Free) Detection: This method relies on identifying the +32.0 Da mass shift of the sulfinic acid modification on peptides in a standard bottom-up proteomics workflow. While straightforward in principle, it is susceptible to artifacts and potential misidentification due to other modifications with the same nominal mass, such as S-sulfhydration (-SSH).[1]

  • Derivatization-Based Detection: To enhance specificity and sensitivity, chemical probes can be used to covalently label the sulfinic acid moiety. This strategy provides a unique mass signature and can incorporate affinity tags for enrichment, significantly improving the detection of low-abundance sulfinylated peptides. Key derivatization methods include the use of diazene-based probes and sequential alkylation with N-ethylmaleimide (NEM).

This document provides detailed protocols for each of these methods, along with best practices for sample preparation to ensure data quality and reproducibility.

Method 1: Direct (Label-Free) Detection and Quantification

This approach is best suited for initial screening or when derivatization is not feasible. Success is highly dependent on meticulous sample preparation to prevent artifactual oxidation and the use of high-resolution mass spectrometry to confirm the elemental composition of the modification.

Experimental Protocol: Direct Detection

1. Protein Extraction and Preparation:

  • Lyse cells or tissues in a buffer thoroughly degassed with argon or nitrogen to minimize atmospheric oxygen exposure.

  • The lysis buffer should contain 1-5 mM EDTA to chelate metal ions that can catalyze oxidation.[2]

  • Perform all steps at 4°C to reduce the rate of chemical reactions.

  • Immediately after lysis, proceed to the thiol-blocking step.

2. Blocking of Free Thiols:

  • To prevent the oxidation of reduced cysteines during sample processing, block all free thiol groups.

  • Add iodoacetamide (B48618) (IAM) to a final concentration of 20 mM.

  • Incubate in the dark at room temperature for 30-45 minutes.

3. Protein Digestion:

  • Precipitate the protein using a methanol/chloroform protocol to remove interfering substances.

  • Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea (B33335) in 100 mM ammonium (B1175870) bicarbonate).

  • Dilute the urea to <2 M before adding a protease such as trypsin.

  • Digest overnight at 37°C.

4. LC-MS/MS Analysis:

  • Acidify the peptide solution with formic acid to a final concentration of 0.1-1%.

  • Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • LC Parameters: Use a standard reverse-phase gradient (e.g., 5-40% acetonitrile (B52724) in 0.1% formic acid over 60-120 minutes).

  • MS Parameters:

    • Acquire data in a data-dependent mode.

    • Perform a full MS scan at a resolution of at least 60,000.

    • Select the most intense precursor ions for fragmentation by HCD or CID.

    • Use a dynamic exclusion list to improve the detection of low-abundance peptides.

5. Data Analysis:

  • Search the raw data against a relevant protein database using a search engine like MaxQuant, Sequest, or Mascot.

  • Specify a variable modification of +31.9898 Da (oxidation of Cys to sulfinic acid) on cysteine residues.

  • For label-free quantification, use either spectral counting or precursor ion intensity-based methods.[3][4]

  • All identifications of sulfinylated peptides should be manually validated to ensure high-quality peptide-spectrum matches.

G Direct Detection Workflow cluster_prep Sample Preparation cluster_analysis Analysis lysis Cell/Tissue Lysis (Degassed Buffer + EDTA) thiol_block Thiol Blocking (Iodoacetamide) lysis->thiol_block digestion Protein Digestion (Trypsin) thiol_block->digestion lcms LC-MS/MS Analysis (High Resolution) digestion->lcms Peptide Cleanup data_analysis Database Search (Variable Mod: +32 Da on Cys) lcms->data_analysis quant Label-Free Quantification (Spectral Counting/Intensity) data_analysis->quant

Direct (Label-Free) Detection Workflow

Method 2: Derivatization with Diazene-Based Probes (DiaAlk)

This chemoproteomic method offers high selectivity and the ability to enrich for sulfinylated peptides.[1][5] The DiaAlk probe reacts specifically with the sulfinate anion to form a stable sulfonamide adduct. The probe also contains an alkyne handle, allowing for "click" chemistry-based conjugation to a biotin (B1667282) tag for enrichment or a fluorescent reporter.

Experimental Protocol: DiaAlk Derivatization

1. Cell Culture and Lysis:

  • Culture cells under desired conditions (e.g., with and without oxidative stress). For quantitative experiments, SILAC labeling can be incorporated at this stage.

  • Lyse cells in a buffer containing 1 mM DiaAlk probe. Incubate for 1 hour at room temperature in the dark.

2. Protein Preparation and Digestion:

  • Quench excess DiaAlk by adding dithiothreitol (B142953) (DTT) to a final concentration of 2 mM and incubating for 30 minutes.

  • Precipitate proteins and perform in-solution digestion with trypsin as described in the direct detection protocol.

3. Click Chemistry and Enrichment:

  • To the digested peptide solution, add biotin-azide (e.g., Biotin-PEG4-Azide) to a final concentration of 100 µM.

  • Add copper(II) sulfate (B86663) (CuSO₄) to 1 mM, a copper ligand (e.g., TBTA) to 100 µM, and a reducing agent (e.g., sodium ascorbate) to 1 mM to catalyze the click reaction.

  • Incubate for 1 hour at room temperature.

  • Enrich biotinylated peptides using streptavidin-agarose beads.

  • Wash the beads extensively to remove non-specifically bound peptides.

  • Elute the enriched peptides from the beads.

4. LC-MS/MS Analysis:

  • Analyze the enriched peptides by LC-MS/MS as described previously.

5. Data Analysis:

  • Search the raw data against a protein database.

  • Specify a variable modification on cysteine corresponding to the mass of the DiaAlk adduct after click chemistry (e.g., + mass of DiaAlk + mass of biotin-azide). The initial sulfonamide adduct adds 298 Da, which can hydrolyze to a final product with a +198 Da shift.[1]

  • For quantitative analysis, calculate the ratios of heavy to light SILAC-labeled peptides.

G DiaAlk Derivatization Workflow cluster_label Labeling & Digestion cluster_enrich Enrichment cluster_analysis Analysis lysis Cell Lysis (with DiaAlk probe) quench Quench Excess Probe (DTT) lysis->quench digest Protein Digestion quench->digest click Click Chemistry (Biotin-Azide) digest->click enrich Streptavidin Enrichment click->enrich elute Elution enrich->elute lcms LC-MS/MS elute->lcms data_analysis Database Search (Variable Mod: DiaAlk Adduct) lcms->data_analysis

DiaAlk Derivatization and Enrichment Workflow

Method 3: Sequential Alkylation with Iodoacetamide and N-Ethylmaleimide

This method provides an alternative derivatization strategy that does not require a specialized probe. It relies on differential reactivity of cysteine species at different pH values. Free thiols are first blocked with iodoacetamide at a neutral to slightly basic pH. The pH is then lowered, and the more nucleophilic sulfinic acids are targeted with N-ethylmaleimide (NEM).

Experimental Protocol: Sequential Alkylation

1. Protein Extraction and Initial Thiol Blocking:

  • Lyse cells or tissues in a denaturing buffer (e.g., 6 M urea in a buffer at pH 7.5).

  • Add 50 mM iodoacetamide and incubate for 1 hour in the dark at room temperature to block all reduced cysteines.

2. Removal of Excess IAM and pH Adjustment:

  • Remove excess iodoacetamide by protein precipitation (e.g., methanol/chloroform) or buffer exchange.

  • Resuspend the protein pellet in a buffer at acidic pH (e.g., 6 M urea in citrate-phosphate buffer, pH 4.5).

3. Labeling of Sulfinic Acids with NEM:

  • Add N-ethylmaleimide to a final concentration of 10-50 mM.

  • Incubate for 1-2 hours at room temperature.

4. Protein Digestion and Analysis:

  • Quench the reaction and proceed with in-solution trypsin digestion as previously described.

  • Analyze the resulting peptides by LC-MS/MS.

5. Data Analysis:

  • Search the raw data against a protein database.

  • Specify two variable modifications on cysteine:

    • Carbamidomethylation (+57.021 Da) from IAM.

    • N-ethylmaleimide adduct (+125.048 Da) from NEM.

  • Peptides identified with the NEM modification correspond to sites of this compound.

G Sequential Alkylation Signaling cluster_steps Sequential Alkylation Signaling cluster_results Expected Modifications start Protein Sample (Reduced Cys, Cys-SO₂H) step1 Block Reduced Cys (IAM, pH ~7.5) start->step1 step2 Remove Excess IAM Adjust to pH 4.5 step1->step2 step3 Label Cys-SO₂H (NEM, pH 4.5) step2->step3 step4 Digest & Analyze (LC-MS/MS) step3->step4 res1 Cys-IAM (+57 Da) step4->res1 res2 Cys-NEM (+125 Da) step4->res2

Sequential Alkylation Logic

Data Presentation: Quantitative Analysis

Quantitative data allows for the comparison of sulfinylation levels across different biological conditions. The following table presents example data from a study using the DiaAlk probe with SILAC to quantify changes in protein S-sulfinylation in response to hydrogen peroxide (H₂O₂) stress in A549 and HeLa cells.[1]

ProteinCysteine SiteCell LineH₂O₂/Control Ratio (Heavy/Light)
Peroxiredoxin-6 (PRDX6)Cys47A5493.00
Peroxiredoxin-6 (PRDX6)Cys47HeLa8.69
GAPDHCys152A54911.98
GAPDHCys152HeLa1.52

Table 1: Example quantitative data for site-specific S-sulfinylation changes upon H₂O₂ treatment. Ratios were calculated from SILAC-labeled peptides identified after DiaAlk labeling and enrichment. Data adapted from Akter et al. (2018).[1]

Summary and Recommendations

The choice of method for detecting this compound depends on the specific research question and available resources.

  • Direct (Label-Free) Detection: A viable screening method, but requires careful optimization and validation to avoid artifacts. It is the most straightforward approach but lacks the specificity of derivatization methods.

  • Sequential Alkylation (IAM/NEM): A specific and relatively inexpensive derivatization method. It is a good choice when a specialized probe is not available.

  • Diazene-Based Probes (DiaAlk): Offers the highest selectivity and the advantage of enrichment, making it the method of choice for comprehensive, site-specific, and quantitative analysis of the sulfinylome, especially for low-abundance proteins.[1][5]

Regardless of the method chosen, it is crucial to implement proper controls, including samples treated with reducing agents to confirm the nature of the modification and to be vigilant about preventing artificial oxidation during sample preparation.[6][7]

References

Application Notes and Protocols for Quantifying Cysteine Sulfinic Acid in Protein Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of cysteine residues to sulfinic acid (R-SO₂H) is an important post-translational modification (PTM) involved in cellular signaling and oxidative stress responses.[1][2][3] Unlike the highly transient sulfenic acid (R-SOH), sulfinic acid is a more stable oxidation product.[4] Its formation can modulate protein function, and in some cases, it can be reversed by the enzyme sulfiredoxin, highlighting its role in dynamic cellular regulation.[4] Accurate quantification of protein S-sulfinylation is crucial for understanding its role in both physiological and pathological processes, including cancer and neurodegenerative diseases.[5][6]

These application notes provide detailed protocols for the quantification of cysteine sulfinic acid in protein samples using state-of-the-art chemical probe-based mass spectrometry methods.

Overview of Quantification Methods

Several methods have been developed for the detection and quantification of this compound. While direct detection by mass spectrometry is possible by observing a +32 Da mass shift, this can be confounded by other modifications with the same mass difference, such as S-sulfhydration, and potential in-source oxidation.[7] To overcome these limitations, methods employing chemical probes that selectively react with sulfinic acid have been developed, offering higher specificity and suitability for complex biological samples.[8][9][10]

Here, we detail two primary chemical probe-based strategies:

  • Maleimide-Based Probes: This method utilizes the reactivity of maleimides with sulfinic acids under specific conditions. A sequential alkylation strategy is employed to first block the highly abundant free thiols, ensuring the specific labeling of the less abundant sulfinic acids.[8]

  • Electrophilic Nitrogen Species (ENS) Probes: This approach uses highly selective electrophilic nitrogen species, such as C-nitroso or diazene-based compounds, that form stable covalent adducts with sulfinic acids.[9][10]

The general workflow for these methods involves:

  • Blocking of free cysteine thiols.

  • Labeling of sulfinic acid residues with a chemical probe containing a reporter tag (e.g., biotin (B1667282) or an alkyne for click chemistry).

  • Protein digestion.

  • Enrichment of labeled peptides.

  • Analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathways Involving this compound

Cysteine oxidation is a key mechanism in redox signaling, where reactive oxygen species (ROS) act as second messengers.[2] The modification of cysteine residues to sulfinic acid in signaling proteins such as kinases, phosphatases, and transcription factors can alter their activity and downstream signaling events.[2][3] For example, the oxidation of the catalytic cysteine in protein tyrosine phosphatases (PTPs) can inactivate the enzyme, thereby modulating signaling cascades.

cluster_0 Cellular Stimulus cluster_1 ROS Generation cluster_2 Protein Modification cluster_3 Downstream Signaling Stimulus Growth Factors, Cytokines, Stress ROS H₂O₂ Stimulus->ROS Protein_SH Protein-SH (e.g., PTP, Kinase) ROS->Protein_SH Oxidation Protein_SO2H Protein-SO₂H (Inactive/Altered) Protein_SH->Protein_SO2H Signaling Altered Signaling Pathway Protein_SO2H->Signaling

Figure 1: Simplified signaling pathway of this compound modification.

Quantitative Data Summary

The following table summarizes key quantitative aspects of the described methods. The exact values can vary depending on the specific probe, protein, and instrumentation used.

MethodProbe TypeTypical ReporterLimit of Detection (LOD)Dynamic RangeKey AdvantagesKey Limitations
Method 1 Maleimide-basedBiotin, AlkyneLow fmol2-3 orders of magnitudeReadily available reagentsPotential for side reactions with other nucleophiles
Method 2 Electrophilic Nitrogen Species (ENS)Biotin, AlkyneLow fmol>3 orders of magnitudeHigh selectivity for sulfinic acidProbes may require custom synthesis

Experimental Protocols

Method 1: Quantification using Maleimide-Based Probes

This protocol is adapted from a sequential alkylation strategy to selectively label protein sulfinic acids.[8]

Materials:

  • Protein sample in a suitable buffer (e.g., PBS)

  • Iodoacetamide (IAM)

  • Dithiothreitol (DTT)

  • Maleimide-alkyne or Maleimide-biotin probe

  • Urea (B33335)

  • Trypsin

  • Azide-biotin or Azide-fluorescent dye (for alkyne probes)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Streptavidin agarose (B213101) beads (for biotin probes)

  • LC-MS/MS system

Protocol:

  • Sample Preparation:

    • Lyse cells or prepare protein extract in a buffer containing 8 M urea to denature proteins.

    • Determine protein concentration using a standard assay (e.g., BCA).

  • Blocking of Free Thiols:

    • To 1 mg of protein, add IAM to a final concentration of 50 mM.

    • Incubate in the dark at room temperature for 1 hour.

    • Remove excess IAM by buffer exchange or protein precipitation.

  • Labeling of Sulfinic Acids:

    • Resuspend the protein in a suitable buffer.

    • Add the maleimide-alkyne or maleimide-biotin probe to a final concentration of 5 mM.

    • Incubate at room temperature for 2 hours.

  • Protein Digestion:

    • Reduce disulfide bonds by adding DTT to 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate newly formed thiols with 25 mM IAM in the dark for 30 minutes.

    • Dilute the sample 4-fold with 50 mM ammonium (B1175870) bicarbonate.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Enrichment (for alkyne-labeled peptides):

    • Perform a click chemistry reaction by adding azide-biotin, CuSO₄, and TCEP.

    • Incubate for 1 hour at room temperature.

    • Enrich the biotinylated peptides using streptavidin agarose beads.

    • Wash the beads extensively to remove non-specifically bound peptides.

    • Elute the bound peptides.

  • LC-MS/MS Analysis:

    • Analyze the enriched peptides by LC-MS/MS.

    • Identify and quantify the labeled peptides using appropriate software. The sulfonylcysteine-succinimide adduct will have a specific mass shift corresponding to the maleimide (B117702) probe.[8]

cluster_0 Sample Prep cluster_1 Blocking cluster_2 Labeling cluster_3 Processing cluster_4 Analysis Start Protein Sample (Protein-SH, Protein-SO₂H) Block Block Thiols (IAM) Start->Block Label Label SO₂H (Maleimide Probe) Block->Label Digest Tryptic Digest Label->Digest Enrich Enrichment Digest->Enrich LCMS LC-MS/MS Enrich->LCMS

Figure 2: Experimental workflow for maleimide-based labeling.

Method 2: Quantification using Electrophilic Nitrogen Species (ENS) Probes

This protocol utilizes a C-nitroso or diazene-based probe for the highly selective labeling of sulfinic acids.[6][9][10]

Materials:

  • Protein sample

  • Iodoacetamide (IAM)

  • ENS probe with an alkyne handle (e.g., DiaAlk or NO-Bio alkyne derivative)

  • Urea

  • Trypsin

  • Azide-biotin

  • Click chemistry reagents (CuSO₄, TCEP)

  • Streptavidin agarose beads

  • LC-MS/MS system

Protocol:

  • Sample Preparation:

    • Prepare the protein sample as described in Method 1, Step 1.

  • Blocking of Free Thiols:

    • Block free thiols with 50 mM IAM as described in Method 1, Step 2.

  • Labeling of Sulfinic Acids:

    • Add the ENS-alkyne probe to a final concentration of 1-5 mM.

    • Incubate for 1-2 hours at room temperature. These probes react with sulfinic acids to form a stable adduct.[6][10]

  • Protein Digestion:

    • Proceed with protein digestion as described in Method 1, Step 4.

  • Enrichment:

    • Perform a click chemistry reaction to attach a biotin tag to the alkyne-labeled peptides as described in Method 1, Step 5.

    • Enrich the biotinylated peptides using streptavidin agarose beads.

  • LC-MS/MS Analysis:

    • Analyze the enriched peptides by LC-MS/MS.

    • Identify and quantify the peptides containing the sulfinic acid modification based on the mass of the ENS probe adduct.

Start Protein Sample (Protein-SH, Protein-SO₂H) Block Block Thiols (IAM) Start->Block Label Label SO₂H (ENS Probe) Block->Label Digest Tryptic Digest Label->Digest Click Click Chemistry (Azide-Biotin) Digest->Click Enrich Streptavidin Enrichment Click->Enrich LCMS LC-MS/MS Analysis Enrich->LCMS

Figure 3: Experimental workflow for ENS-based labeling.

Conclusion

The quantification of this compound is a challenging but essential task for understanding redox regulation in biological systems. The chemical probe-based mass spectrometry methods detailed in these application notes provide robust and specific workflows for the identification and quantification of S-sulfinylated proteins. The choice between a maleimide-based or an ENS-based probe will depend on the specific experimental context, including sample complexity and the availability of reagents. These protocols offer a solid foundation for researchers to investigate the role of this important post-translational modification in their systems of interest.

References

Chemical Probes for the Selective Labeling of Cysteine Sulfinic Acid in Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of cysteine residues in proteins is a critical post-translational modification (PTM) that plays a pivotal role in cellular signaling, redox homeostasis, and disease pathogenesis. Among the various oxidation states, cysteine sulfinic acid (Cys-SO₂H or S-sulfinylation) has emerged as a key regulatory modification. Initially considered an irreversible byproduct of oxidative stress, it is now understood to be a dynamically regulated PTM, with dedicated enzymatic systems, such as the sulfiredoxin (Srx) system, that can reduce it back to a thiol.[1][2][3] The study of S-sulfinylation has been hampered by the lack of selective and robust chemical tools for its detection and characterization.[3][4]

This document provides detailed application notes and protocols for the use of a state-of-the-art chemical probe, DiaAlk , for the selective labeling of this compound in cellular contexts. DiaAlk is a clickable, electrophilic diazene (B1210634) probe that enables the capture and site-centric proteomic analysis of this important oxidative PTM.[5][6][7]

The DiaAlk Probe: A Tool for S-Sulfinylome Profiling

DiaAlk is an alkyne-functionalized electrophilic diazene reporter that enables stable covalent modification of S-sulfinylated proteins from mammalian cells.[5][6] The key features of the DiaAlk probe include:

  • High Selectivity: DiaAlk reacts specifically with the sulfinate anion (-SO₂⁻), which is the deprotonated form of sulfinic acid at physiological pH, to form a stable sulfonamide adduct.[5][6] It shows minimal cross-reactivity with other nucleophilic residues, including the highly abundant cysteine thiols.[5]

  • "Clickable" Handle: The alkyne tag on DiaAlk allows for the subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry. This enables the attachment of various reporter molecules, such as biotin (B1667282) for enrichment or fluorophores for imaging.[5][8]

  • Proteomics Compatibility: The stable adduct formed with sulfinylated proteins is compatible with mass spectrometry-based proteomic workflows, allowing for the identification and quantification of S-sulfinylation sites across the proteome.[5][9]

A fluorescent analog, DiaFluo , is also available for the visualization of protein S-sulfinylation in cells via fluorescence microscopy.[3][10]

Quantitative Data Summary

The performance of the DiaAlk probe has been validated in various studies. The following table summarizes key quantitative data regarding its reactivity and selectivity.

ParameterValue/ObservationReference
Reactivity with Cys-SO₂H Forms a stable sulfonamide adduct (+198 Da after hydrolysis of BOC group).[5][7]
Selectivity >99.9% of all spectral counts in proteomic analysis correspond to this compound.[5]
Cross-reactivity with Cys-SH No stable adduct formed; any initial interaction is labile.[5][6]
Identified S-sulfinylated sites 387 sites on 296 proteins in A549 and HeLa cells.[5]
Identified SRX substrates >55 new substrates of sulfiredoxin identified using DiaAlk.[5][11]

Experimental Protocols

Protocol 1: In Vitro Labeling of S-Sulfinylated Proteins in Cell Lysates

This protocol describes the general steps for labeling sulfinylated proteins in cell lysates using the DiaAlk probe, followed by enrichment and analysis.

Materials:

  • Cells of interest

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • DiaAlk probe

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Azide-biotin tag

  • Copper(I) sulfate (B86663) (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Streptavidin beads

  • Urea

  • Trypsin

  • Mass spectrometer

Procedure:

  • Cell Lysis: Harvest and lyse cells in a suitable lysis buffer containing protease inhibitors.

  • Reduction and Alkylation (Optional): To block free thiols, treat the lysate with DTT to reduce disulfide bonds, followed by IAM to alkylate the resulting free thiols. This step is crucial to prevent non-specific interactions.

  • DiaAlk Labeling: Add the DiaAlk probe to the cell lysate to a final concentration of 1-5 mM and incubate for 1-2 hours at room temperature.[5]

  • Click Chemistry: To attach a biotin tag, perform a CuAAC reaction by adding azide-biotin, CuSO₄, TCEP, and TBTA to the lysate. Incubate for 1 hour at room temperature.

  • Protein Precipitation and Digestion: Precipitate the proteins (e.g., with acetone) to remove excess reagents. Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea) and digest with trypsin overnight.

  • Enrichment of Biotinylated Peptides: Incubate the digested peptide mixture with streptavidin beads to enrich for the DiaAlk-labeled (and thus biotinylated) peptides.

  • Elution and Mass Spectrometry: Elute the enriched peptides from the beads and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the S-sulfinylated sites.[9]

Protocol 2: In Situ Visualization of Protein S-Sulfinylation using DiaFluo

This protocol outlines the steps for fluorescently labeling sulfinylated proteins in fixed cells using the DiaFluo probe.

Materials:

  • Cells grown on coverslips

  • Paraformaldehyde (PFA) for fixing

  • Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • N-ethylmaleimide (NEM)

  • DiaFluo probe

  • DAPI (for nuclear counterstaining)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Culture cells on coverslips and treat with an oxidizing agent (e.g., H₂O₂) to induce S-sulfinylation, if desired.

  • Fixation and Permeabilization: Fix the cells with 4% PFA, followed by permeabilization with a suitable buffer.

  • Blocking of Free Thiols: Block free cysteine thiols by incubating the cells with NEM.

  • DiaFluo Labeling: Incubate the fixed and blocked cells with the DiaFluo probe.[10]

  • Washing and Counterstaining: Wash the cells to remove excess probe and counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips and visualize the fluorescently labeled S-sulfinylated proteins using a fluorescence microscope.[10]

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_cell_prep Cell Preparation & Lysis cluster_labeling Labeling & Tagging cluster_analysis Enrichment & Analysis cell_culture Cell Culture cell_lysis Cell Lysis cell_culture->cell_lysis diaalk_labeling DiaAlk Labeling of Cys-SO2H cell_lysis->diaalk_labeling Proteome click_chemistry Click Chemistry (Azide-Biotin) diaalk_labeling->click_chemistry enrichment Streptavidin Enrichment click_chemistry->enrichment Biotinylated Peptides ms_analysis LC-MS/MS Analysis enrichment->ms_analysis identification Identification of S-sulfinylated Proteins ms_analysis->identification Data

Caption: Experimental workflow for proteomic analysis of S-sulfinylation using the DiaAlk probe.

srx_prx_pathway cluster_ros Oxidative Stress cluster_srx Sulfiredoxin Rescue ros Reactive Oxygen Species (ROS) (e.g., H2O2) prx_sh Prx-SH (Reduced Peroxiredoxin) prx_soh Prx-SOH (Sulfenic Acid) prx_sh->prx_soh ROS prx_so2h Prx-SO2H (Sulfinic Acid - Inactive) prx_soh->prx_so2h Further Oxidation srx Sulfiredoxin (Srx) prx_so2h->srx Reduction srx->prx_sh Restores Function adp ADP + Pi srx->adp atp ATP atp->srx

Caption: The Sulfiredoxin-Peroxiredoxin (Srx-Prx) signaling pathway.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense mechanisms of the cell, is a key pathological feature in a wide range of diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. The amino acid cysteine is particularly susceptible to oxidation by ROS due to its reactive thiol group. This process leads to a series of oxidative post-translational modifications, including the formation of cysteine sulfenic acid (-SOH), which can be further oxidized to the more stable cysteine sulfinic acid (-SO₂H) and ultimately to sulfonic acid (-SO₃H).

While initially considered a marker of irreversible oxidative damage, emerging evidence suggests that the formation of this compound is a more controlled and, in some cases, reversible process, playing a role in redox signaling pathways. This has led to growing interest in this compound as a potential biomarker for diagnosing and monitoring oxidative stress-related diseases and for evaluating the efficacy of therapeutic interventions.

These application notes provide an overview of the role of this compound as a biomarker, summarize available data on its association with disease, and offer detailed protocols for its detection and quantification in biological samples.

Data Presentation

Direct quantitative data for this compound in various diseases is still emerging in the literature. The following tables summarize the available quantitative data on related cysteine oxidative stress markers. It is important to note that these are not direct measurements of this compound unless specified, but they provide context for the altered redox state of cysteine in these conditions.

Table 1: Cysteine and Related Markers in Neurodegenerative Diseases

BiomarkerDiseaseMatrixPatient Group (Concentration)Control Group (Concentration)Fold Change/RatioReference
Cysteine:Sulphate RatioMotor Neurone Disease (MND)Plasma506 (x 10³)96 (x 10³)5.27[1]
Cysteine:Sulphate RatioParkinson's Disease (PD)Plasma521 (x 10³)96 (x 10³)5.43[1]
Cysteine:Sulphate RatioAlzheimer's Disease (AD)Plasma477 (x 10³)96 (x 10³)4.97[1]
Total HomocysteineAlzheimer's Disease (AD)CSF115 ± 62 nmol/L123 ± 89 nmol/L~0.93[2]
Glutathione (B108866) (GSH)Alzheimer's Disease (AD)Brain CSF0.24 ± 0.10 µM0.24 ± 0.07 µMNo significant change[3]

Table 2: Cysteine and Related Markers in Cardiovascular Diseases

BiomarkerDiseaseMatrixPatient Group (Concentration)Control Group (Concentration)Fold Change/RatioReference
Total CysteineCardiovascular Disease (Hyperlipidemic patients)Plasma254.7 ± 47.7 µmol/L239.1 ± 44.3 µmol/L~1.07[4]
CystineCardiovascular Disease (Hemodialysis patients)PlasmaHigh levels associated with mortalityLower levelsNot specified[4]

Table 3: Cysteine and Related Markers in Cancer

BiomarkerDiseaseMatrixPatient Group (Concentration)Control Group (Concentration)Fold Change/RatioReference
Salivary CysteineOral CancerSaliva100.9 ± 13 mg/L62.5 ± 10 mg/L~1.61[5]
Serum Cystatin CTumors (General)SerumLower levels in tumor patients after age adjustmentHigher levels in healthy volunteersNot specified[6]
Serum CysteineOesophageal Squamous Cell Carcinoma & Gastric Cardia AdenocarcinomaSerumLower risk with higher concentrationsHigher risk with lower concentrationsNot applicable[7]

Table 4: Cysteine and Related Markers in Other Oxidative Stress-Related Diseases

BiomarkerDiseaseMatrixPatient Group (Concentration)Control Group (Concentration)Fold Change/RatioReference
Plasma CysteineRheumatoid ArthritisPlasma59 ± 20 nmol/mL17 ± 81 nmol/mL~3.47[8]
Plasma Inorganic SulphateRheumatoid ArthritisPlasma85 ± 36 nmol/mL267 ± 146 nmol/mL~0.32[8]
Synovial Fluid SulphateRheumatoid ArthritisSynovial Fluid202 ± 117 nmol/mL1041 ± 700 nmol/mL~0.19[8]

Signaling Pathways and Experimental Workflows

Cysteine Oxidation and Reduction Cycle

Under conditions of oxidative stress, the thiol group of cysteine is oxidized to sulfenic acid. This can be a transient state, which can be reduced back to a thiol or further oxidized to sulfinic and sulfonic acids. The formation of this compound on certain proteins, like peroxiredoxins, can be reversed by the enzyme sulfiredoxin (Srx).

Cysteine_Oxidation_Reduction Cysteine_Thiol Cysteine Thiol (-SH) Sulfenic_Acid Cysteine Sulfenic Acid (-SOH) Cysteine_Thiol->Sulfenic_Acid Oxidation (ROS) Sulfenic_Acid->Cysteine_Thiol Reduction (e.g., Thioredoxin) Sulfinic_Acid This compound (-SO2H) Sulfenic_Acid->Sulfinic_Acid Further Oxidation (ROS) Sulfinic_Acid->Sulfenic_Acid Reduction (Sulfiredoxin) Sulfonic_Acid Cysteine Sulfonic Acid (-SO3H) Sulfinic_Acid->Sulfonic_Acid Irreversible Oxidation (ROS)

Cysteine oxidation and reduction pathways.
Sulfiredoxin-Mediated Reduction of Peroxiredoxin

Peroxiredoxins (Prx) are antioxidant enzymes that are inactivated by hyperoxidation of a catalytic cysteine to sulfinic acid. Sulfiredoxin (Srx) specifically recognizes and reduces this hyperoxidized Prx in an ATP-dependent manner, restoring its peroxidase activity.

Sulfiredoxin_Pathway cluster_Prx_cycle Peroxiredoxin Cycle cluster_Srx_cycle Sulfiredoxin Intervention Prx_SH Active Peroxiredoxin (Prx-SH) Prx_SOH Prx-Sulfenic Acid (Prx-SOH) Prx_SH->Prx_SOH H2O2 Prx_SOH->Prx_SH Reduction Prx_SO2H Inactive Peroxiredoxin (Prx-SO2H) Prx_SOH->Prx_SO2H Excess H2O2 (Hyperoxidation) Srx Sulfiredoxin (Srx) Prx_SO2H->Srx Binding Srx->Prx_SOH Reduction ADP_Pi ADP + Pi Srx->ADP_Pi ATP ATP ATP->Srx

Sulfiredoxin-mediated repair of hyperoxidized peroxiredoxin.
Experimental Workflow: LC-MS/MS Quantification of this compound

This workflow outlines the key steps for the absolute quantification of this compound in a biological matrix like plasma.

LCMS_Workflow Sample_Collection 1. Sample Collection (e.g., Plasma with alkylating agent) IS_Spiking 2. Internal Standard Spiking (Stable Isotope-Labeled Cys-SO2H) Sample_Collection->IS_Spiking Protein_Precipitation 3. Protein Precipitation (e.g., Acetonitrile) IS_Spiking->Protein_Precipitation Centrifugation 4. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer 5. Supernatant Transfer Centrifugation->Supernatant_Transfer Derivatization 6. Derivatization (Optional) (To enhance stability and chromatography) Supernatant_Transfer->Derivatization Dry_Reconstitute 7. Dry Down and Reconstitution Derivatization->Dry_Reconstitute LCMS_Analysis 8. LC-MS/MS Analysis (MRM Mode) Dry_Reconstitute->LCMS_Analysis Quantification 9. Quantification (Ratio to Internal Standard) LCMS_Analysis->Quantification

References

Application Notes and Protocols for Site-Specific Induction of Cysteine Sulfinic Acid in Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reversible oxidation of cysteine residues to sulfinic acid (Cys-SO₂H) is a critical post-translational modification involved in redox signaling and regulation of protein function. The ability to introduce this modification at a specific site within a protein is a powerful tool for elucidating its functional consequences and for developing novel therapeutics. However, direct and selective induction of cysteine sulfinic acid at a single site in a protein remains a significant challenge due to the high reactivity of cysteine and the potential for overoxidation to sulfonic acid (Cys-SO₃H).

This document provides an overview of the current techniques available for the site-specific incorporation or induction of this compound in proteins, with a focus on synthetic and semi-synthetic methods, as well as strategies for controlled oxidation.

Solid-Phase Peptide Synthesis with this compound Analogs

The most robust and precise method for generating a peptide with a site-specific this compound is to incorporate a protected analog during solid-phase peptide synthesis (SPPS). This approach offers complete control over the location of the modification.

Workflow for SPPS Incorporation of this compound

cluster_0 Preparation of Protected Amino Acid cluster_1 Solid-Phase Peptide Synthesis cluster_2 Cleavage and Deprotection cluster_3 Purification and Analysis A Synthesize Fmoc-protected This compound analog (e.g., Fmoc-Cys(Mob)-OH) D Incorporate Fmoc-Cys(SO₂H)-OH at the desired position A->D B Initiate SPPS on solid support C Couple standard Fmoc-protected amino acids sequentially B->C C->D E Continue coupling of remaining amino acids D->E F Cleave peptide from resin and remove side-chain protecting groups E->F G Purify peptide by HPLC F->G H Verify mass and purity by mass spectrometry G->H

Caption: Workflow for SPPS incorporation of this compound.

Experimental Protocol: Synthesis of a Peptide Containing this compound via SPPS

This protocol is a general guideline and may require optimization based on the specific peptide sequence.

  • Amino Acid Preparation:

    • Synthesize Fmoc-Cys(Mob)-OH (methoxybenzyl-protected cysteine sulfone) from commercially available Fmoc-Cys(Mob)-OH through oxidation with a reagent like hydrogen peroxide and catalytic niobium carbide.[1]

  • Peptide Synthesis:

    • Perform standard Fmoc-based solid-phase peptide synthesis on a suitable resin (e.g., Rink amide resin).

    • At the desired position, couple the prepared Fmoc-Cys(Mob)-OH using standard coupling reagents (e.g., HBTU/DIPEA).

  • Cleavage and Deprotection:

    • After synthesis is complete, cleave the peptide from the resin and deprotect the side chains using a strong acid cocktail. A typical cocktail for deprotecting the Mob-sulfone is a mixture of 50% triflic acid, 45% trifluoroacetic acid (TFA), and 5% water.[1]

  • Purification:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Dissolve the crude peptide in a suitable buffer and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis:

    • Confirm the identity and purity of the peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC.

ParameterValue/ConditionReference
Protected Amino AcidFmoc-Cys(Mob)-OH[1]
Synthesis MethodFmoc-based SPPS[1]
Coupling ReagentsHBTU, DIPEA
Deprotection Cocktail50% Triflic Acid, 45% TFA, 5% Water[1]
PurificationRP-HPLC
AnalysisMass Spectrometry, Analytical HPLC

Site-Specific Induction via Engineered Cysteine Residues

For whole proteins, site-specific induction can be achieved by engineering a cysteine residue into a local environment that promotes its oxidation to sulfinic acid. This often involves placing the cysteine in a location with a low pKa or in proximity to catalytic residues that can facilitate oxidation.

Logical Flow for Engineering and Inducing Site-Specific Sulfinylation

A Identify target site for Cys introduction based on protein structure and desired redox sensitivity B Perform site-directed mutagenesis to introduce the Cys residue A->B C Express and purify the mutant protein B->C D Treat the protein with a controlled concentration of an oxidant (e.g., H₂O₂) C->D E Quench the reaction D->E F Analyze the extent and specificity of oxidation by mass spectrometry E->F G Purify the sulfinylated protein F->G A Induce cysteine oxidation (e.g., via H₂O₂ treatment) B Label the proteome with a 'clickable' sulfinic acid probe (e.g., DiaAlk) A->B C Lyse cells and perform click chemistry to attach a biotin tag to the probe B->C D Enrich biotinylated proteins (containing sulfinic acid) using streptavidin beads C->D E Digest enriched proteins (on-bead or after elution) D->E F Analyze peptides by LC-MS/MS to identify sites of sulfinylation E->F

References

Application of Cysteine Sulfinic Acid Mimics in Functional Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteine sulfinic acid (Cys-SO₂H) is a key oxidative post-translational modification (oxPTM) that plays a critical role in cellular signaling, redox homeostasis, and disease pathogenesis.[1][2][3] Long considered an irreversible damage product, it is now understood to be a dynamic and reversible modification in many cases, enzymatically regulated by the sulfiredoxin (Srx) system.[4][5][6] The study of proteins bearing this modification is crucial for understanding their function in both physiological and pathological contexts. This compound mimics are indispensable chemical tools that enable researchers to investigate the specific functional consequences of this modification, overcoming the often transient and challenging nature of studying the native Cys-SO₂H moiety.

These application notes provide an overview of the use of this compound mimics in functional studies, with detailed protocols for their application in cell-based and in vitro assays.

Applications of this compound Mimics

This compound mimics serve several key purposes in functional studies:

  • Probing Protein Function: By incorporating a stable mimic of Cys-SO₂H into a protein of interest, researchers can investigate how this specific modification impacts enzymatic activity, protein-protein interactions, subcellular localization, and overall protein stability.[1]

  • Elucidating Signaling Pathways: These mimics are instrumental in dissecting redox-sensitive signaling pathways. For instance, they can be used to lock a signaling protein in a "redox-modified" state, allowing for the identification of downstream effectors and the characterization of the signaling cascade.[7]

  • Drug Discovery and Development: this compound mimics can be used in screening assays to identify small molecules that specifically recognize and bind to the sulfinylated form of a target protein, potentially leading to the development of novel therapeutics.

  • Validation of Proteomic Hits: Large-scale proteomic studies often identify numerous proteins with potential cysteine sulfinylation sites. Mimics can be used to validate these findings and to probe the functional relevance of the modification on a protein-by-protein basis.[2]

Data Presentation: Quantitative Analysis of Cysteine Sulfinylation

The following tables summarize quantitative data from studies utilizing techniques to detect and quantify this compound, providing insights into the dynamics of this modification.

Table 1: Mass Spectrometric Analysis of DJ-1 Oxidation

Protein VariantOxidative TreatmentCys106 ModificationRelative QuantificationReference
Wild-type DJ-110-fold molar excess H₂O₂Sulfinic acidRobust oxidation[8]
M26I DJ-1 mutant10-fold molar excess H₂O₂Not detectedNo significant oxidation[8]

Table 2: Chemoproteomic Quantification of S-sulfinylation

Cell LineTreatmentFold-Change in S-sulfinylation (Selected Proteins)Reference
A549H₂O₂Significant increase across numerous proteins[2]
HeLaH₂O₂Significant increase across numerous proteins[2]

Experimental Protocols

Protocol 1: Site-Specific Incorporation of a this compound Mimic via Mutagenesis

This protocol describes a common strategy to mimic the charge of this compound by substituting the target cysteine with an acidic amino acid, such as aspartic acid (Asp) or glutamic acid (Glu). This approach is particularly useful for investigating the functional role of the negative charge introduced by sulfinylation.

Materials:

  • Expression vector containing the gene of interest

  • Site-directed mutagenesis kit

  • Competent E. coli cells for plasmid propagation and protein expression

  • Cell culture reagents (if expressing in mammalian cells)

  • Protein purification reagents (e.g., chromatography columns and buffers)

  • Reagents for the specific functional assay (e.g., enzyme substrates, binding partners)

Methodology:

  • In Silico Analysis: Identify the target cysteine residue for modification based on proteomic data, sequence conservation, or structural analysis.

  • Site-Directed Mutagenesis:

    • Design primers to introduce a codon change from cysteine (TGC or TGT) to aspartic acid (GAC or GAT) or glutamic acid (GAA or GAG).

    • Perform PCR-based site-directed mutagenesis according to the manufacturer's protocol.

    • Transform the mutated plasmid into competent E. coli for amplification.

    • Sequence the plasmid to confirm the desired mutation.

  • Protein Expression and Purification:

    • Transform the expression vector into a suitable expression host (e.g., E. coli BL21(DE3) or mammalian cells).

    • Induce protein expression according to standard protocols.

    • Lyse the cells and purify the mutant protein using appropriate chromatography techniques (e.g., affinity, ion exchange, size exclusion).

    • Verify the purity and identity of the protein by SDS-PAGE and mass spectrometry.

  • Functional Characterization:

    • Perform the relevant functional assay to compare the activity of the wild-type protein with the cysteine-to-aspartate/glutamate mutant.

    • Examples of functional assays include:

      • Enzyme kinetics: Determine Vmax and Km values.

      • Protein-protein interaction assays: Use techniques like co-immunoprecipitation, pull-down assays, or surface plasmon resonance.

      • Subcellular localization studies: Express fluorescently tagged versions of the wild-type and mutant proteins in cells and visualize their localization by microscopy.

      • Cell viability or stress resistance assays: Assess the ability of the mutant protein to rescue a cellular phenotype.[1][9]

Protocol 2: In Vitro Generation and Analysis of this compound

This protocol describes the in vitro generation of this compound on a purified protein and its subsequent analysis.

Materials:

  • Purified protein of interest

  • Hydrogen peroxide (H₂O₂)

  • Dithiothreitol (DTT)

  • Mass spectrometer (e.g., ESI-MS)

  • Reagents for the specific functional assay

Methodology:

  • Protein Preparation:

    • Ensure the purified protein is in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Determine the protein concentration accurately.

  • In Vitro Oxidation:

    • Treat the protein with a controlled molar excess of H₂O₂ (e.g., 1 to 10-fold molar excess).[8] The optimal concentration and incubation time should be determined empirically for each protein.

    • Incubate on ice for a defined period (e.g., 30 minutes).

    • Quench the reaction by removing excess H₂O₂ using a desalting column or by adding catalase.

  • Mass Spectrometry Analysis:

    • Analyze the treated and untreated protein samples by mass spectrometry to confirm the formation of this compound. A mass increase of 32 Da corresponds to the addition of two oxygen atoms.[2][10]

    • Tandem mass spectrometry (MS/MS) can be used to identify the specific cysteine residue(s) that have been oxidized.

  • Functional Analysis:

    • Perform the desired functional assay on the oxidized protein and compare the results to the untreated control.

    • To confirm that the observed functional change is due to reversible oxidation, a parallel sample can be treated with a reducing agent like DTT (note: DTT does not reduce sulfinic acid but can reduce other oxidative modifications like disulfides). For enzymatic reduction of sulfinic acid, sulfiredoxin would be required.[6]

Protocol 3: Cellular Detection of this compound Using a Chemical Probe

This protocol outlines a general workflow for the detection of protein S-sulfinylation in cultured cells using a specific chemical probe. Probes like diazene-alkyne (DiaAlk) or maleimide-based probes can be used for this purpose.[2][11]

Materials:

  • Cultured cells

  • Cell lysis buffer

  • Chemical probe for this compound (e.g., DiaAlk)

  • Click chemistry reagents (if using an alkyne-tagged probe), such as a biotin-azide tag

  • Streptavidin beads for enrichment

  • Reagents for SDS-PAGE and Western blotting or for mass spectrometry-based proteomics

Methodology:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with a stimulus to induce oxidative stress (e.g., H₂O₂) or with a vehicle control.

  • Cell Lysis and Probe Labeling:

    • Lyse the cells in a buffer containing the chemical probe. The lysis buffer composition and probe concentration should be optimized for the specific probe and cell type.

    • Incubate the lysate to allow for the labeling of sulfinylated proteins.

  • Click Chemistry (for alkyne probes):

    • If using an alkyne-tagged probe, perform a click reaction to attach a reporter tag, such as biotin-azide.

  • Enrichment of Labeled Proteins:

    • Incubate the labeled lysate with streptavidin-conjugated beads to enrich for biotin-tagged (i.e., sulfinylated) proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Analysis:

    • Western Blotting: Elute the enriched proteins from the beads, separate them by SDS-PAGE, and perform a Western blot using an antibody against a protein of interest to confirm its sulfinylation.

    • Proteomics: Digest the enriched proteins on-bead with trypsin and analyze the resulting peptides by LC-MS/MS to identify the full spectrum of sulfinylated proteins and their modification sites.[2]

Mandatory Visualizations

Signaling Pathway: The Peroxiredoxin Catalytic Cycle and its Regulation by Sulfiredoxin

Peroxiredoxin_Cycle cluster_catalytic Catalytic Cycle cluster_inactivation Inactivation & Repair Prx_SH Reduced Peroxiredoxin (Prx-(SH)₂) Prx_SOH Sulfenic Acid Intermediate (Prx-SOH) Prx_SH->Prx_SOH H₂O₂ Prx_SS Oxidized Peroxiredoxin (Prx-S-S) Prx_SOH->Prx_SS Condensation Prx_SO2H Hyperoxidized Peroxiredoxin (Prx-SO₂H) Prx_SOH->Prx_SO2H Excess H₂O₂ H2O H₂O Prx_SS->Prx_SH Trx-(SH)₂ Prx_SO2H->Prx_SOH Srx, ATP Trx_red Reduced Thioredoxin (Trx-(SH)₂) Trx_ox Oxidized Thioredoxin (Trx-S-S) Srx Sulfiredoxin (Srx) ATP ATP ADP_Pi ADP + Pi H2O2 H₂O₂

Caption: Peroxiredoxin catalytic cycle and regulation by sulfiredoxin.

Experimental Workflow: Chemoproteomic Profiling of Cysteine Sulfinylation

Chemoproteomics_Workflow Cells Cells + Oxidative Stress Lysis Lysis & Probe Labeling (e.g., Diazene-Alkyne) Cells->Lysis Click Click Chemistry (Biotin-Azide) Lysis->Click Enrichment Streptavidin Enrichment Click->Enrichment Analysis Analysis Enrichment->Analysis WB Western Blot Analysis->WB Validation MS LC-MS/MS Proteomics Analysis->MS Identification

Caption: Workflow for chemoproteomic analysis of S-sulfinylation.

Logical Relationship: Role of DJ-1 Oxidation in Neuroprotection

DJ1_Function Ox_Stress Oxidative Stress (e.g., H₂O₂) DJ1_red Reduced DJ-1 (Cys106-SH) Ox_Stress->DJ1_red Induces DJ1_SO2H Oxidized DJ-1 (Cys106-SO₂H) DJ1_red->DJ1_SO2H Oxidation Mito_Loc Mitochondrial Localization DJ1_SO2H->Mito_Loc Promotes Neuroprotection Neuroprotection Mito_Loc->Neuroprotection Leads to

Caption: DJ-1 oxidation and its role in neuroprotection.

References

Application Notes and Protocols for Imaging Cysteine Sulfinic Acid in Live Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reversible oxidation of cysteine residues in proteins is a critical post-translational modification that plays a pivotal role in cellular signaling, redox homeostasis, and disease pathogenesis. Cysteine can be progressively oxidized from a thiol (Cys-SH) to sulfenic acid (Cys-SOH), sulfinic acid (Cys-SO₂H), and finally to sulfonic acid (Cys-SO₃H). While the initial oxidation to sulfenic acid is often transient and readily reversible, the formation of cysteine sulfinic acid represents a more stable, yet still potentially reversible, oxidative state. The aberrant accumulation of this compound has been implicated in various pathological conditions, making its detection and quantification in living cells a key area of interest for understanding disease mechanisms and for the development of novel therapeutics.

This document provides detailed application notes and protocols for the use of fluorescent probes designed to selectively image this compound in live cells. We will focus on the available tools, their mechanisms of action, and provide comprehensive protocols for their application.

The Challenge of Selectively Detecting this compound

The development of fluorescent probes for specific cysteine oxidation states is challenging due to the similar reactivity of the different oxoforms. Much of the initial research has focused on probes for the more transient sulfenic acid. However, the distinct chemical properties of the sulfinic acid moiety have allowed for the design of selective chemical probes.

Fluorescent Probes for this compound

To date, the primary class of fluorescent probes for the selective detection of this compound is based on an electrophilic diazene (B1210634) scaffold.

DiaFluo: A Fluorescein-Based Probe for this compound

DiaFluo is a fluorescent probe designed for the specific detection of protein S-sulfinylation.[1][2] It is a fluorescein-tagged analog of DiaAlk, a clickable electrophilic diazene probe.

Mechanism of Action

The core of DiaFluo's selectivity lies in the reaction of its electrophilic diazene group with the nucleophilic sulfinic acid. This reaction forms a stable sulfonohydrazide linkage, covalently attaching the fluorescein (B123965) fluorophore to the sulfinylated protein.[1][2] This covalent modification allows for the visualization of proteins containing this compound.

DOT Diagram: Mechanism of DiaFluo

DiaFluo_Mechanism Protein_CysSO2H Protein-Cys-SO₂H (this compound) Adduct Protein-Cys-SO₂-NH-N(Fluorescein)-Adduct (Stable Fluorescent Adduct) Protein_CysSO2H->Adduct Nucleophilic attack DiaFluo DiaFluo (Fluorescein-Diazene) DiaFluo->Adduct

Caption: Mechanism of DiaFluo probe reaction with this compound.

Quantitative Data for this compound Probes

Probe NameFluorophoreExcitation (nm)Emission (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Key Features
DiaFluo Fluorescein~488~520Data not readily availableData not readily availableForms a stable covalent bond with sulfinic acid.[1][2]

Note: Detailed photophysical data for DiaFluo is not widely published. The excitation and emission maxima are based on the fluorescein fluorophore and its visualization at 488 nm.

Experimental Protocols

Protocol 1: Imaging of this compound in Fixed and Permeabilized Cells using DiaFluo

This protocol is adapted from methodologies used for imaging protein S-sulfinylation in fixed cells.[2]

Materials:

  • DiaFluo probe

  • Phosphate-buffered saline (PBS)

  • Formaldehyde (B43269) (or other suitable fixative)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • N-ethylmaleimide (NEM)

  • DAPI (for nuclear counterstaining)

  • Fluorescence microscope with appropriate filter sets for fluorescein and DAPI

Procedure:

  • Cell Culture and Treatment:

    • Culture cells of interest on glass-bottom dishes or coverslips to an appropriate confluency.

    • Induce oxidative stress to promote the formation of this compound, if necessary (e.g., treatment with H₂O₂). Include an untreated control.

  • Cell Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking of Free Thiols:

    • Block free cysteine thiols by incubating the cells with 10 mM N-ethylmaleimide (NEM) in PBS for 30 minutes at room temperature. This step is crucial to prevent non-specific reactions of the probe with reduced cysteines.

    • Wash the cells three times with PBS.

  • DiaFluo Staining:

    • Prepare a working solution of DiaFluo in a suitable buffer (e.g., PBS). The optimal concentration should be determined empirically, but a starting point of 10-50 µM can be used.

    • Incubate the cells with the DiaFluo working solution for 1-2 hours at room temperature, protected from light.

  • Washing and Counterstaining:

    • Wash the cells three times with PBS to remove excess probe.

    • Counterstain the nuclei with DAPI for 5-10 minutes.

    • Wash the cells twice with PBS.

  • Imaging:

    • Mount the coverslips or image the dishes using a fluorescence microscope.

    • Visualize DiaFluo staining using a standard fluorescein filter set (e.g., excitation at 488 nm, emission at 520 nm).

    • Visualize DAPI staining using a DAPI filter set.

DOT Diagram: Experimental Workflow for Fixed Cell Imaging

Fixed_Cell_Workflow Start Start: Cultured Cells Induce_Stress Induce Oxidative Stress (Optional) Start->Induce_Stress Fix_Perm Fix and Permeabilize Cells Induce_Stress->Fix_Perm Block_Thiols Block Free Thiols (NEM) Fix_Perm->Block_Thiols Stain_DiaFluo Stain with DiaFluo Block_Thiols->Stain_DiaFluo Wash_Counterstain Wash and Counterstain (DAPI) Stain_DiaFluo->Wash_Counterstain Image Fluorescence Microscopy Wash_Counterstain->Image End End: Image Analysis Image->End

Caption: Workflow for imaging this compound in fixed cells.

Protocol 2: General Considerations for Live-Cell Imaging of this compound

Key Considerations:

  • Cell Permeability: The ability of DiaFluo to cross the membrane of living cells needs to be empirically determined.

  • Toxicity: The potential cytotoxic effects of the probe and the required incubation times should be assessed using a viability assay (e.g., MTT assay).

  • Probe Concentration and Incubation Time: Optimize the probe concentration and incubation time to achieve a sufficient signal-to-noise ratio while minimizing cellular stress.

  • Imaging Conditions: Use the lowest possible excitation light intensity and exposure times to minimize phototoxicity and photobleaching.

Proposed Live-Cell Imaging Protocol (to be optimized):

  • Cell Preparation:

    • Plate cells on glass-bottom imaging dishes.

    • Wash cells with a suitable live-cell imaging buffer (e.g., HBSS or phenol (B47542) red-free medium).

  • Probe Loading:

    • Prepare a working solution of DiaFluo in the imaging buffer.

    • Incubate the cells with the DiaFluo solution for a predetermined time (e.g., 30-60 minutes) at 37°C.

  • Wash and Image:

    • Gently wash the cells twice with fresh imaging buffer to remove excess probe.

    • Image the cells immediately using a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO₂ levels.

Signaling Pathway Leading to this compound Formation

This compound is formed through the oxidation of cysteine residues by reactive oxygen species (ROS).

DOT Diagram: Cysteine Oxidation Pathway

Cysteine_Oxidation ROS Reactive Oxygen Species (e.g., H₂O₂) Cys_SH Cysteine Thiol (Cys-SH) ROS->Cys_SH Oxidation Cys_SOH Cysteine Sulfenic Acid (Cys-SOH) Cys_SH->Cys_SOH Reversible Cys_SO2H This compound (Cys-SO₂H) Cys_SOH->Cys_SO2H Further Oxidation Cys_SO3H Cysteine Sulfonic Acid (Cys-SO₃H) Cys_SO2H->Cys_SO3H Irreversible Oxidation

Caption: Simplified pathway of cysteine oxidation by ROS.

Conclusion

The detection of this compound in living cells is an emerging field with significant potential for advancing our understanding of redox biology and disease. While the available toolkit of fluorescent probes is currently limited, probes like DiaFluo provide a valuable starting point for visualizing this important post-translational modification. Further research is needed to develop and characterize more probes for live-cell imaging of this compound with enhanced photophysical properties and well-defined live-cell imaging protocols. The methodologies and considerations outlined in this document are intended to serve as a guide for researchers embarking on the study of this critical cysteine oxoform.

References

Distinguishing Cysteine's Higher Oxidation States: Analytical Strategies for Resolving Sulfinic and Sulfonic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The oxidative post-translational modification of cysteine residues to sulfinic acid (Cys-SO₂H) and sulfonic acid (Cys-SO₃H) plays a pivotal role in cellular signaling, redox regulation, and pathology. While both are considered higher oxidation states, their biological implications differ significantly. Cysteine sulfinic acid can, in some instances, be enzymatically reduced back to a thiol, suggesting a role in reversible signaling. In contrast, cysteine sulfonic acid is generally considered an irreversible modification, often associated with oxidative damage. Consequently, the ability to accurately distinguish and quantify these two species is crucial for understanding their distinct biological functions and for the development of therapeutics targeting redox-sensitive pathways. This document provides an overview of key analytical methods and detailed protocols for the differentiation of cysteine sulfinic and sulfonic acids.

Core Analytical Techniques

Several powerful analytical techniques can be employed to differentiate between cysteine sulfinic and sulfonic acids. The choice of method often depends on the sample complexity, required sensitivity, and the desired level of structural information. The primary methods include mass spectrometry, high-performance liquid chromatography, Raman spectroscopy, and nuclear magnetic resonance spectroscopy, often in combination with chemical derivatization strategies.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for identifying and quantifying cysteine oxidations due to its high sensitivity and ability to provide precise mass information.

Principle of Differentiation: this compound and sulfonic acid can be distinguished based on their distinct mass shifts relative to the unmodified cysteine residue.

  • Cysteine (Cys-SH): Baseline mass.

  • This compound (Cys-SO₂H): Mass increase of +32 Da (addition of two oxygen atoms).[1]

  • Cysteine Sulfonic Acid (Cys-SO₃H): Mass increase of +48 Da (addition of three oxygen atoms).[1]

Tandem Mass Spectrometry (MS/MS): MS/MS provides further structural confirmation by fragmenting the peptide ions. While both modifications can exhibit neutral losses, their fragmentation patterns can differ, aiding in unambiguous identification.[1][2] For instance, peptides containing this compound may show a preferential cleavage of the amide bond C-terminal to the oxidized residue.[2]

Experimental Protocol: LC-MS/MS Analysis of Protein Digests

This protocol outlines a general workflow for the identification of sulfinic and sulfonic acid modifications in proteins.

1. Sample Preparation:

  • Protein Extraction: Extract proteins from cells or tissues using appropriate lysis buffers containing protease and phosphatase inhibitors. To preserve the in vivo oxidation state, it is critical to include alkylating agents like N-ethylmaleimide (NEM) to block free thiols and prevent artefactual oxidation during sample processing.[3]
  • Protein Digestion: Perform in-solution or in-gel digestion of the protein sample using a protease such as trypsin.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC): Separate the resulting peptides using a reverse-phase HPLC column (e.g., C18). A typical gradient would be from 5% to 40% acetonitrile (B52724) in 0.1% formic acid over 60-120 minutes.
  • Mass Spectrometry (MS): Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
  • Full Scan (MS1): Acquire high-resolution full scans to detect precursor ions corresponding to peptides with the +32 Da and +48 Da mass shifts.
  • Tandem MS (MS/MS): Select the precursor ions of interest for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

3. Data Analysis:

  • Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the peptides from the MS/MS spectra.
  • Specify variable modifications for cysteine corresponding to sulfinic acid (+31.9898 Da) and sulfonic acid (+47.9847 Da).
  • Manually validate the spectra for peptides identified with these modifications, paying attention to characteristic fragment ions.

Workflow for LC-MS/MS Analysis

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation ProteinExtraction Protein Extraction (with NEM) ProteinDigestion Protein Digestion (e.g., Trypsin) ProteinExtraction->ProteinDigestion LC Reverse-Phase HPLC ProteinDigestion->LC MS High-Resolution MS LC->MS MSMS Tandem MS (MS/MS) MS->MSMS DatabaseSearch Database Search (Variable Modifications) MSMS->DatabaseSearch SpectralValidation Manual Spectral Validation DatabaseSearch->SpectralValidation

Caption: Workflow for identifying cysteine sulfinic and sulfonic acids via LC-MS/MS.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique that can resolve cysteine sulfinic and sulfonic acids, often prior to detection by other methods like mass spectrometry or electrochemical detection.

Principle of Separation: The separation is typically based on the different polarities and ionic properties of the two acids. Ion-exchange chromatography is particularly effective.

Experimental Protocol: Column-Switching HPLC with Electrochemical Detection

This method is suitable for the simultaneous determination of this compound in biological samples.[4]

1. Instrumentation:

  • HPLC system with a column-switching valve.
  • Anion-exchange column and a cation-exchange column.
  • Electrochemical detector with a glassy carbon electrode.

2. Chromatographic Conditions: [4]

  • Mobile Phase: Specific buffer systems tailored for the ion-exchange columns.
  • Detection: Electrochemical detection at approximately +0.95 V vs. Ag/AgCl.[4]

3. Column-Switching Procedure: [4]

  • The column-switching system is employed to remove interfering substances from the sample matrix, enhancing the specificity and sensitivity of the detection.

Parameter This compound Reference
Detection Limit 0.05 µM[4]
Precision (C.V.) 4.3% (over 0.05-5 µM)[4]

Raman Spectroscopy

Raman spectroscopy provides information about the vibrational modes of molecules, offering a non-destructive way to probe the chemical structure of cysteine oxidation states.

Principle of Differentiation: Cysteine, sulfinic acid, and sulfonic acid will each have a unique Raman spectral fingerprint. Specific vibrational modes associated with the S-O bonds can be used for differentiation. While detailed spectra distinguishing sulfinic and sulfonic acids are not as commonly published, the principle relies on identifying unique peaks for the SO₂ and SO₃ moieties. The technique has been successfully used to distinguish reversible and irreversible thiol modifications.[5][6]

Experimental Protocol: In Situ Raman Spectroscopy

1. Sample Preparation:

  • Samples can be in solution or solid state. For biological samples, proteins may need to be purified and concentrated.

2. Data Acquisition:

  • Acquire Raman spectra using a Raman spectrometer with an appropriate laser excitation wavelength.
  • Collect spectra over a range that includes the characteristic S-O stretching and bending modes.

3. Spectral Analysis:

  • Identify and assign the Raman peaks corresponding to the different cysteine oxidation states. This often requires comparison to reference spectra of pure compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹³C NMR, can provide detailed structural information and is capable of distinguishing between different cysteine oxidation states.

Principle of Differentiation: The chemical environment of the carbon atom adjacent to the sulfur (Cβ) is altered by the oxidation state of the sulfur, leading to distinct chemical shifts in the NMR spectrum.

  • Cys-Thiolate: ~30.8 ppm[7]

  • Cys-Sulfenic Acid: ~41.3 ppm[7]

  • Cys-Sulfinic/Sulfonic Acid: A further downfield shift is observed, for instance, to ~57.0 ppm upon peroxide inactivation which is attributed to the formation of sulfinic and/or sulfonic acid.[7]

Experimental Protocol: ¹³C NMR of Isotopically Labeled Proteins

1. Sample Preparation:

  • Express and purify the protein of interest with ¹³C-labeled cysteine. This is crucial for enhancing the signal of the cysteine Cβ.

2. NMR Data Acquisition:

  • Acquire ¹³C NMR spectra on a high-field NMR spectrometer.
  • Difference spectroscopy (labeled minus unlabeled protein) can be used to isolate the signals from the labeled cysteine.[7]

3. Data Analysis:

  • Analyze the chemical shifts to determine the oxidation state of the cysteine residue.

Chemical Derivatization

Chemical derivatization can be used to selectively label one oxidation state over another, facilitating detection and quantification.

Principle: Specific reagents can react with sulfinic acid, allowing for its differentiation from the less reactive sulfonic acid. For instance, electrophilic diazene (B1210634) probes have been developed that selectively react with the sulfinate anion.[8]

General Workflow for Derivatization-Based Analysis

cluster_derivatization Derivatization cluster_detection Detection Sample Protein Sample Reaction Derivatization Reaction Sample->Reaction Probe Selective Probe (e.g., Diazene) Probe->Reaction Enrichment Enrichment of Labeled Peptides Reaction->Enrichment MSAnalysis MS or Fluorescence Analysis Enrichment->MSAnalysis

Caption: General workflow for distinguishing cysteine oxidation states using chemical derivatization.

Summary of Quantitative Data

Method Analyte Detection Limit Precision (C.V.) Key Advantage Reference
LC-MS/MS Peptidesfmol rangeVariesHigh sensitivity and specificity[9]
HPLC-ECD Cys-SO₂H0.05 µM4.3%Good for targeted quantification[4]
Raman Spectroscopy Cysteine speciesN/AN/ANon-destructive, in situ analysis[5][6]
¹³C NMR Labeled ProteinsN/AN/ADetailed structural information[7]

The analytical toolbox for distinguishing cysteine sulfinic and sulfonic acids is robust and versatile. Mass spectrometry-based proteomics offers unparalleled sensitivity and is ideal for identifying specific sites of modification in complex biological samples. HPLC provides excellent separation capabilities, especially when coupled with sensitive detection methods. Spectroscopic techniques like Raman and NMR offer valuable structural insights. The choice of the most appropriate method will depend on the specific research question, sample type, and available instrumentation. The protocols and data presented here provide a foundation for researchers to confidently investigate the distinct roles of these important cysteine oxidative modifications.

References

Troubleshooting & Optimization

Technical Support Center: Chemical Synthesis of Cysteine Sulfinic Acid Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the chemical synthesis of peptides containing cysteine sulfinic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound peptides, offering potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Target Peptide 1. Incomplete oxidation of the cysteine thiol. 2. Over-oxidation to sulfonic acid.[1][2] 3. Instability of the sulfinic acid during deprotection. 4. Side reactions such as disulfide bond formation or S-alkylation.[3][4] 5. Poor solubility of the peptide.[5]1. Optimize oxidant concentration (e.g., H₂O₂) and reaction time. Consider using a catalyst like niobium carbide to improve efficiency.[1][6] 2. Carefully control the stoichiometry of the oxidizing agent. Perform the reaction at low temperatures.[7] 3. Use a milder deprotection cocktail or a protecting group strategy that avoids harsh acidic conditions for the final cleavage. 4. For post-synthetic oxidation, ensure complete reduction of any disulfide bonds prior to oxidation. During cleavage from Wang resin, use scavengers to prevent S-alkylation by resin-derived cations.[3][4] 5. If synthesizing a hydrophobic peptide, consider specialized solid-phase peptide synthesis (SPPS) protocols for "difficult sequences".[5]
Presence of Over-oxidized Product (Sulfonic Acid) 1. Excess of oxidizing agent. 2. Prolonged reaction time. 3. Use of a harsh oxidant.1. Titrate the amount of oxidant used. Perform small-scale pilot reactions to determine the optimal stoichiometry. 2. Monitor the reaction progress closely using techniques like LC-MS to stop the reaction upon completion. 3. Consider milder oxidizing agents or catalytic systems that favor the formation of sulfinic acid.[1][6]
Formation of Disulfide-linked Dimers/Oligomers 1. Incomplete protection of the cysteine thiol during synthesis. 2. Premature deprotection of the thiol group. 3. Oxidation of free thiols during purification.[8]1. Ensure the use of a stable thiol protecting group compatible with your synthesis strategy (e.g., Trt, Mob).[9][10] 2. Verify the stability of the chosen protecting group to the reagents used in each synthesis step. 3. Add a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to purification buffers.[8] Degas all HPLC solvents.[8]
S-Alkylation of Cysteine 1. Reaction of the free thiol with carbocations generated during acid-mediated cleavage from the resin (e.g., from Wang resin).[3][4]1. Use a cleavage cocktail containing a high concentration of scavengers such as triisopropylsilane (B1312306) (TIS) and water.[4] 2. Consider using a resin less prone to generating stable carbocations.
Incomplete Deprotection of Sulfinic Acid Precursor (e.g., Mob-sulfone) 1. Insufficiently strong acidic conditions for cleavage.[1][6] 2. Short deprotection time.1. For Methoxybenzyl (Mob) sulfone deprotection, a strong acid cocktail such as 50% triflic acid, 45% trifluoroacetic acid, and 5% water is required.[1][6] 2. Ensure the deprotection reaction is carried out for a sufficient duration, as recommended in established protocols.
Racemization at the C-terminal Cysteine 1. Base-catalyzed epimerization during Fmoc deprotection, especially when cysteine is the C-terminal residue.[4][11]1. Use a bulky protecting group on the cysteine thiol, such as Trityl (Trt), to minimize this side reaction.[4] 2. Employ a less basic deprotection reagent or reduce the deprotection time. 3. Consider using a 2-chlorotrityl chloride resin which is known to reduce C-terminal epimerization.[4]

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for synthesizing this compound peptides?

A1: There are two primary strategies for the synthesis of peptides containing this compound:

  • Post-Synthetic Modification: This involves the synthesis of a peptide containing a protected cysteine residue. Following chain assembly and purification, the cysteine thiol is deprotected (if necessary) and then oxidized to the sulfinic acid.[1][7]

  • Building Block Approach: This method utilizes a pre-synthesized Fmoc-protected cysteine derivative where the sulfur is already in the sulfinic acid state or a stable precursor form, such as a sulfone.[1][2][6] This building block is then incorporated directly into the peptide sequence during solid-phase peptide synthesis (SPPS).

Q2: How can I control the oxidation of cysteine to prevent the formation of sulfonic acid?

A2: Controlling the oxidation is a critical challenge. To minimize over-oxidation to sulfonic acid, you should:

  • Carefully control stoichiometry: Use a precise and often slightly sub-stoichiometric amount of the oxidizing agent.

  • Optimize reaction conditions: Perform the oxidation at low temperatures (e.g., on ice) to slow down the reaction rate and allow for better control.[7]

  • Use a suitable oxidizing system: A common method involves using hydrogen peroxide (H₂O₂) with a catalyst like niobium carbide, which has been shown to be effective for this transformation.[1][6]

  • Monitor the reaction: Track the progress of the oxidation using analytical techniques like LC-MS to determine the optimal reaction time and quench the reaction promptly.

Q3: What protecting groups are recommended for the cysteine residue?

A3: The choice of protecting group is crucial and depends on the overall synthetic strategy.

  • For post-synthetic modification , a protecting group that is stable throughout the synthesis but can be selectively removed for oxidation is ideal. However, often a group that is removed during the final cleavage is used, and the crude peptide is then oxidized. The Trityl (Trt) group is a common choice in Fmoc-SPPS as it is removed with TFA.[9][10]

  • For the building block approach , the Methoxybenzyl (Mob) group has been successfully used to protect the thioether precursor, which is then oxidized to a stable sulfone.[1][6][12] This Mob-sulfone is stable during SPPS and is deprotected under strong acidic conditions to yield the sulfinic acid.[1][6] Another reported precursor involves a 2-sulfonyl benzothiazole (B30560) (2-SBT) derivative.[13]

Q4: What are the best practices for purifying this compound peptides?

A4: Purification can be challenging due to the presence of closely related impurities.

  • High-resolution HPLC: Use a high-resolution reversed-phase HPLC (RP-HPLC) column and a shallow gradient to achieve good separation of the target peptide from byproducts like the sulfonic acid analog or unmodified cysteine-containing peptide.

  • Mass Spectrometry: Couple your HPLC to a mass spectrometer (LC-MS) to identify the fractions containing the desired product based on its molecular weight.

  • Preventing Disulfide Formation: If your peptide contains other free cysteine residues, it is crucial to add a reducing agent like DTT or TCEP to your purification buffers to prevent disulfide bond formation during the purification process.[8]

Q5: How can I characterize my final this compound peptide?

A5: A combination of analytical techniques is recommended for proper characterization:

  • Mass Spectrometry (MS): ESI-MS or MALDI-MS should be used to confirm the correct molecular weight of the peptide. An increase of 32 Da compared to the cysteine-containing peptide corresponds to the formation of the sulfinic acid (two oxygen atoms). Tandem MS (MS/MS) can be used to confirm the sequence and locate the modification. A characteristic loss of a water molecule from the sulfinic acid moiety is often observed in the mass spectrum.[13]

  • High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For a more detailed structural analysis, 1D and 2D NMR spectroscopy can be employed to confirm the structure and conformation of the peptide.[7]

Experimental Protocols

Protocol 1: Post-Synthetic Oxidation of a Cysteine-Containing Peptide

This protocol describes a general procedure for the direct oxidation of a purified peptide containing a cysteine residue to this compound.

  • Peptide Preparation: The starting peptide with a free cysteine thiol is synthesized using standard Fmoc-SPPS and purified by RP-HPLC. The peptide is lyophilized and its concentration is accurately determined.

  • Oxidation Reaction:

    • Prepare a sulfination buffer (e.g., 5 mM phosphate, 25 mM NaCl, pH 10).[7]

    • Chill the buffer on ice.

    • Dissolve the peptide in the chilled buffer to a final concentration of approximately 20 µM.[7]

    • Prepare a fresh, chilled solution of hydrogen peroxide (H₂O₂) in the same buffer (e.g., 1.2 mM).[7]

    • Add the H₂O₂ solution to the peptide solution with gentle mixing.

    • Monitor the reaction progress by taking aliquots at different time points and analyzing them by LC-MS.

  • Quenching the Reaction: Once the desired level of conversion is achieved, the reaction can be quenched by adding an excess of a reducing agent like methionine or by immediate purification.

  • Purification: The reaction mixture is purified by RP-HPLC to isolate the this compound peptide from any remaining starting material and over-oxidized byproducts.

  • Characterization: The purified peptide is characterized by MS and analytical HPLC.

Protocol 2: Synthesis using a Methoxybenzyl (Mob) Sulfone Precursor

This protocol outlines the synthesis of a this compound peptide via the incorporation of an Fmoc-Cys(Mob-sulfone)-OH building block.[1][6]

  • Synthesis of Fmoc-Cys(Mob-sulfone)-OH: The Fmoc-Cys(Mob)-OH starting material is oxidized to the corresponding sulfone using an oxidant like H₂O₂ with a niobium carbide catalyst.[1] The product is purified and characterized before use in peptide synthesis.

  • Solid-Phase Peptide Synthesis (SPPS):

    • The peptide is assembled on a suitable solid support using standard Fmoc-SPPS protocols.

    • The Fmoc-Cys(Mob-sulfone)-OH amino acid is coupled to the growing peptide chain using standard coupling reagents (e.g., HBTU/DIPEA).

  • Cleavage and Deprotection (Step 1 - Resin Cleavage): The peptide is cleaved from the resin and the acid-labile side-chain protecting groups are removed using a standard TFA cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5). This step leaves the Mob-sulfone group intact.

  • Purification of the Intermediate: The crude peptide containing the Cys(Mob-sulfone) is purified by RP-HPLC.

  • Deprotection of the Mob-Sulfone (Step 2 - Final Deprotection):

    • The purified, lyophilized peptide is treated with a strong acid mixture (e.g., 50% triflic acid, 45% trifluoroacetic acid, 5% water) to cleave the Mob group and generate the sulfinic acid.[1][6]

    • The reaction is allowed to proceed for the recommended time, after which the peptide is precipitated with cold ether.

  • Final Purification and Characterization: The final peptide is dissolved in a suitable solvent and purified by RP-HPLC. The pure fractions are collected, lyophilized, and characterized by MS and analytical HPLC.

Visualizations

experimental_workflow_post_synthetic_oxidation start Purified Cys-Peptide oxidation Direct Oxidation (e.g., H2O2, pH 10) start->oxidation monitoring Reaction Monitoring (LC-MS) oxidation->monitoring monitoring->oxidation Incomplete purification RP-HPLC Purification monitoring->purification Reaction Complete characterization Characterization (MS, HPLC) purification->characterization end Cys(SO2H)-Peptide characterization->end

Caption: Workflow for Post-Synthetic Oxidation of Cysteine Peptides.

experimental_workflow_building_block cluster_spps Solid-Phase Peptide Synthesis (SPPS) spps_start Resin coupling Coupling Cycles with Fmoc-AA-OH spps_start->coupling building_block Incorporate Fmoc-Cys(Mob-sulfone)-OH coupling->building_block spps_end Protected Peptide on Resin building_block->spps_end cleavage1 TFA Cleavage (Removes side-chain PGs) spps_end->cleavage1 purification1 RP-HPLC Purification of Intermediate cleavage1->purification1 deprotection Strong Acid Deprotection (TfOH/TFA) purification1->deprotection purification2 Final RP-HPLC Purification deprotection->purification2 characterization Characterization (MS, HPLC) purification2->characterization final_product Cys(SO2H)-Peptide characterization->final_product

Caption: Workflow using a Cysteine(Mob-sulfone) Building Block.

troubleshooting_logic start Unsatisfactory Synthesis Result check_purity Analyze by LC-MS: Identify Main Impurity start->check_purity unreacted High % of Unreacted Cys-Peptide check_purity->unreacted Unreacted Starting Material over_oxidized High % of Over-oxidized (Sulfonic Acid) check_purity->over_oxidized Mass +16 Da vs Product other_side_products Other Side Products (e.g., Dimers, Adducts) check_purity->other_side_products Other Masses solution_unreacted Increase Oxidant Conc. or Reaction Time unreacted->solution_unreacted solution_over_oxidized Decrease Oxidant Conc. or Reaction Time over_oxidized->solution_over_oxidized solution_other Check Protecting Groups, Cleavage Cocktail, and Purification Buffers other_side_products->solution_other

Caption: Troubleshooting Decision Tree for this compound Synthesis.

References

Technical Support Center: Cysteine Sulfinic Acid Identification by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the mass spectrometric identification of cysteine sulfinic acid (Cys-SO₂H), a critical oxidative post-translational modification (PTM).

Frequently Asked Questions (FAQs)

Q1: What is the exact mass shift for a this compound modification?

A1: The addition of two oxygen atoms to a cysteine residue to form this compound results in a mass increase of +31.9898 Da . However, it's important to be aware of other modifications with a similar nominal mass shift of +32 Da, such as S-sulfhydration (–SSH) or protein persulfides.[1][2] High-resolution mass spectrometers are crucial to distinguish between these modifications based on their accurate masses.[2]

Q2: What are the most common challenges in identifying this compound by MS?

A2: The primary challenges include:

  • Low Abundance: Cys-SO₂H is often a low-stoichiometry modification, making it difficult to detect amidst a high background of unmodified peptides.[3]

  • Sample Preparation Artifacts: Cysteine residues are highly susceptible to artificial oxidation during sample preparation, leading to false positives.[1][3]

  • Labile Nature: While more stable than sulfenic acid, the modification can still be unstable under certain MS conditions.

  • Isobaric Interferences: Other modifications, like S-sulfhydration, have the same nominal mass shift (+32 Da), requiring high-resolution instruments for accurate identification.[2]

  • Poor Fragmentation: Peptides containing Cys-SO₂H may exhibit non-canonical fragmentation patterns, complicating database searches.

Q3: How does the presence of a Cys-SO₂H modification affect peptide fragmentation in Collision-Induced Dissociation (CID)?

A3: Peptides containing this compound often exhibit unique fragmentation patterns in CID. A characteristic behavior is the preferential cleavage of the amide bond on the C-terminal side of the oxidized cysteine residue.[4] Additionally, a facile neutral loss of sulfuric acid (H₂SO₃, 81.97 Da) or water (H₂O, 18.01 Da) from precursor and fragment ions can be observed.[5][6]

Troubleshooting Guides

Problem 1: Low or No Signal Detected for the Sulfinylated Peptide

This is a common issue stemming from low abundance, sample loss, or suboptimal instrument parameters.

Possible Cause & Solution Pathway

G cluster_prep Sample Preparation & Enrichment cluster_ms Mass Spectrometry Parameters cluster_data Data Analysis start Low or No Signal for Cys-SO₂H Peptide enrich Is the peptide enriched for Cys-SO₂H? start->enrich no_enrich Implement Enrichment Strategy (e.g., electrostatic repulsion, affinity capture) enrich->no_enrich No yes_enrich Check for Sample Loss (e.g., non-specific binding, harsh elution) enrich->yes_enrich Yes no_enrich->enrich ms_params Are MS parameters optimized? yes_enrich->ms_params Minimal Loss optimize_ce Optimize Collision Energy (CE) - Perform CE ramp experiment - Use prediction software (e.g., Skyline) ms_params->optimize_ce No check_mode Verify Ionization Mode (ESI often preferred) ms_params->check_mode No data_analysis Is data analysis pipeline appropriate? optimize_ce->data_analysis check_mode->data_analysis search_params Check Search Parameters - Include variable modification (+31.9898 Da) - Specify potential neutral losses (H₂SO₃) data_analysis->search_params No

Caption: Troubleshooting workflow for low/no Cys-SO₂H signal.

Detailed Steps:

  • Consider Enrichment: Due to the low stoichiometry of Cys-SO₂H, enrichment is often necessary. Methods based on the unique negative charge of the sulfinic/sulfonic acid moiety at low pH can be employed, using techniques like electrostatic repulsion from cationic resins followed by hydrophilic interaction liquid chromatography (HILIC).[7]

  • Optimize Collision Energy (CE): The optimal CE for fragmenting a sulfinylated peptide may differ significantly from its unmodified counterpart. Empirically determining the best CE by running experiments with a CE ramp is recommended.[8] Alternatively, software like Skyline can be used to predict optimal CE values based on precursor m/z and charge state.[9][10]

  • Prevent Sample Loss: Ensure all steps of sample preparation are optimized to prevent the loss of low-abundance peptides. Use low-binding tubes and pipette tips.

  • Refine Data Analysis: When setting up your database search, ensure that this compound (+31.9898 Da) is included as a variable modification. Also, consider specifying potential neutral losses (e.g., -81.97 Da for H₂SO₃) in your analysis software to aid identification.[5]

Problem 2: Suspected False Positives from Artificial Oxidation

Distinguishing bona fide biological oxidation from artifacts introduced during sample preparation is critical.

Possible Cause & Solution Pathway

  • Implement Alkylation Controls: The most effective way to prevent artificial oxidation is to block all free cysteine thiols immediately upon cell lysis or protein extraction. N-ethylmaleimide (NEM) is commonly used for this purpose.[11] Any oxidation observed after this step is more likely to be biological.

  • Minimize Exposure to Oxidants: Avoid unnecessary exposure of the sample to air and potential metal-catalyzed oxidation. Use fresh, high-purity reagents and consider degassing buffers.

  • Use Chemical Probes: Derivatization strategies can increase confidence in identification. Recently developed electrophilic diazene (B1210634) probes (e.g., DiaAlk) can form stable covalent adducts with S-sulfinylated proteins, allowing for their specific capture and analysis.[1] These probes often produce diagnostic fragment ions that confirm the modification site.[1]

Experimental Protocols & Data

General Workflow for Cys-SO₂H Identification

The following diagram outlines a typical experimental workflow for identifying proteins with this compound modifications from a complex biological sample.

G lysis 1. Cell Lysis (with immediate thiol blocking, e.g., NEM) reduction 2. Reduction (e.g., DTT, TCEP) lysis->reduction alkylation 3. Alkylation of Disulfides (e.g., Iodoacetamide) reduction->alkylation digestion 4. Proteolytic Digestion (e.g., Trypsin) alkylation->digestion enrichment 5. Enrichment of Sulfinylated Peptides (Optional but recommended, e.g., SCX/HILIC) digestion->enrichment lcms 6. LC-MS/MS Analysis (High-resolution Orbitrap or Q-TOF) enrichment->lcms data 7. Data Analysis (Database search with variable mods & neutral loss) lcms->data

Caption: General experimental workflow for Cys-SO₂H proteomics.

Protocol: Thiol Blocking and Protein Digestion

This protocol is adapted from standard proteomics workflows to minimize artificial oxidation.

  • Lysis and Initial Alkylation: Lyse cells or tissues in a buffer containing a thiol-blocking agent like 10-50 mM N-Ethylmaleimide (NEM). Incubate for 30 minutes at room temperature to cap all free thiols.

  • Protein Precipitation: Perform a cleanup step, such as acetone (B3395972) precipitation, to remove excess NEM and other interfering substances.

  • Reduction: Resuspend the protein pellet in a buffer containing a reducing agent, such as 10 mM Dithiothreitol (DTT), and incubate for 1 hour at 56°C to reduce disulfide bonds.

  • Second Alkylation: Alkylate the newly exposed cysteine residues by adding Iodoacetamide (B48618) (IAA) to a final concentration of 55 mM and incubating for 45 minutes in the dark at room temperature.[12]

  • Digestion: Quench the alkylation reaction with excess DTT. Dilute the sample to reduce the denaturant concentration and add trypsin at a 1:50 (enzyme:protein) ratio. Incubate overnight at 37°C.

  • Desalting: Acidify the digest with formic acid and desalt the peptides using a C18 StageTip or equivalent before LC-MS/MS analysis.

Data: Mass Shifts of Common Cysteine Modifications

Use this table to define variable modifications in your mass spectrometry data analysis software. High mass accuracy is essential to differentiate between modifications with similar nominal masses.

Modification NameChemical Formula ChangeΔ Mass (Monoisotopic)Notes
Cysteine Sulfenic Acid +O+15.9949 DaHighly reactive intermediate.[5]
This compound +O₂+31.9898 Da The target of this guide; relatively stable.[2]
S-Sulfhydration / Persulfide +S+31.9721 DaIsobaric with Cys-SO₂H at low resolution.[2]
Cysteine Sulfonic Acid +O₃+47.9847 DaOften considered an irreversible oxidation state.[2]
Carbamidomethylation +C₂H₃NO+57.0215 DaCommon artifact from iodoacetamide alkylation.
N-ethylmaleimide adduct +C₆H₇NO₂+125.0477 DaUsed for blocking free thiols.
Data: Collision Energy Optimization

Optimizing collision energy is critical for obtaining informative MS/MS spectra. While the absolute optimal value is instrument- and peptide-dependent, a common approach is to use a linear equation based on the precursor's mass-to-charge ratio (m/z).[8][10]

General Linear Equation: Collision Energy (V) = (Slope * m/z) + Intercept

The slope and intercept values are specific to the instrument type, collision gas, and precursor charge state. It is highly recommended to derive these values empirically on your specific instrument platform.[8][10] For example, a starting point for a 2+ precursor on some instruments might be a slope of ~0.03-0.04 and an intercept of ~3-5, but this must be validated.[9] Running a dilution series of a known sulfinylated peptide standard and testing a range of CE values can help confirm the optimal settings for robust detection.[13]

References

preventing artefactual oxidation to cysteine sulfinic acid during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent artefactual oxidation of cysteine to sulfinic acid during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of artefactual cysteine oxidation during sample preparation?

  • Exposure to Atmospheric Oxygen: The sulfhydryl group of cysteine is susceptible to oxidation when exposed to air.[3]

  • Presence of Oxidizing Agents: Reagents and buffers can contain dissolved oxygen or trace metal ions that catalyze oxidation.[4][5] The presence of reactive oxygen species (ROS) can also contribute to unwanted oxidation.[5]

  • Sample Processing Conditions: Physical processes like cell lysis can introduce oxidative stress.[1][6] Furthermore, some detergents used to improve protein solubilization have been shown to cause artifactual modifications on cysteine residues.[7]

  • pH of Buffers: The reactivity of the cysteine thiol group is pH-dependent, with the deprotonated thiolate anion being more susceptible to oxidation.[8]

Q2: How can I prevent artefactual cysteine oxidation during cell lysis and protein extraction?

To preserve the endogenous redox state of cysteine residues, it is crucial to block free thiols at the earliest stage of sample preparation, such as during cell lysis or tissue homogenization.[1][6] This is typically achieved by including a thiol-alkylating agent in the lysis buffer.[9]

A common approach involves lysing cells in a buffer containing an alkylating agent like N-ethylmaleimide (NEM) or iodoacetamide (B48618) (IAA).[9] This step irreversibly blocks the free sulfhydryl groups, preventing their subsequent oxidation.[10]

Q3: What is the difference between reducing agents like DTT and TCEP? Which one should I choose?

Dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are both effective reducing agents for disulfide bonds, but they have key differences:

  • Chemical Nature: DTT is a thiol-containing reductant, while TCEP is a thiol-free phosphine-based reductant.[11][12]

  • Odor and Stability: TCEP is odorless and more resistant to air oxidation compared to DTT, which has a strong, unpleasant smell and is prone to oxidation.[3][12][13]

  • Effective pH Range: TCEP is effective over a broader pH range (1.5-8.5) than DTT, which has optimal activity at pH values above 7.[4][12][13]

  • Compatibility with Downstream Applications: A significant advantage of TCEP is that it often does not need to be removed before certain downstream applications like maleimide-based labeling, as it does not contain a reactive thiol group.[11][12] In contrast, DTT must be removed as it will compete with protein thiols for the labeling reagent.[12]

For applications requiring high stability and compatibility with maleimide (B117702) chemistry, TCEP is often the preferred choice.[11][12]

Q4: What are the common alkylating agents and how do they differ?

The most common alkylating agents for blocking cysteine residues are iodoacetamide (IAA) and N-ethylmaleimide (NEM).[1][8][10]

  • Iodoacetamide (IAA): Reacts with the thiol group of cysteine to form a stable carbamidomethyl derivative.[14] It is highly reactive but can also exhibit some non-specific reactivity with other amino acid residues.[14]

  • N-ethylmaleimide (NEM): Reacts with cysteine thiols via a Michael addition.[8] It is generally considered more specific for cysteines than IAA and is effective at neutral or slightly acidic pH.[8][15]

The choice between IAA and NEM can depend on the specific experimental requirements, such as the desired reactivity and specificity.[15]

Q5: Can I use antioxidants in my sample preparation to prevent cysteine oxidation?

Yes, antioxidants can be added to sample preparation buffers to help minimize oxidative damage.[5] Some commonly used antioxidants include:

  • Methionine: Can act as an oxygen scavenger and has been shown to be effective in preventing protein oxidation.[5][16][17]

  • Ascorbic Acid (Vitamin C): A well-known antioxidant that can help protect against oxidative stress.[16]

  • N-acetyl-l-cysteine (NAC): Another antioxidant that can be used to mitigate oxidation.[16]

The effectiveness of these antioxidants can vary depending on the specific protein and experimental conditions.[16]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High levels of cysteine sulfinic acid detected in control samples. Artefactual oxidation during sample preparation.1. Immediately block free thiols upon cell lysis using an alkylating agent like NEM or IAA.[1][9] 2. Degas all buffers to remove dissolved oxygen. 3. Work under an inert atmosphere (e.g., nitrogen or argon) if possible.[5] 4. Add an antioxidant like methionine to your buffers.[16][17]
Incomplete reduction of disulfide bonds. Suboptimal reducing agent concentration or incubation conditions.1. Increase the concentration of DTT or TCEP. 2. Optimize the incubation time and temperature for the reduction step.[9] 3. Ensure the pH of the buffer is optimal for the chosen reducing agent (pH >7 for DTT).[13]
Low efficiency of cysteine alkylation. Insufficient concentration of alkylating agent or inappropriate reaction conditions.1. Increase the molar excess of the alkylating agent over the reducing agent. A common practice is to use a 4-5 fold molar excess of alkylating agent over the reducing agent.[18] 2. Ensure the alkylation reaction is performed in the dark to prevent light-induced degradation of the reagent.[9][19] 3. Optimize the pH for the alkylation reaction (typically pH 8 for IAA).[8]
Non-specific labeling with alkylating agents. High concentration of alkylating agent or prolonged incubation time.1. Reduce the concentration of the alkylating agent. 2. Decrease the incubation time for the alkylation step. 3. Consider using a more specific alkylating agent like NEM.[8][15]

Quantitative Data Summary

ParameterDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)
Chemical Nature Thiol-containingThiol-free phosphine
Odor Strong, unpleasant[12]Odorless[12][13]
Effective pH Range >7[13]1.5 - 8.5[4][12][13]
Stability in Air Prone to oxidation[12]More resistant to oxidation[3][12]
Reactivity with Maleimides Reacts readily, competes with protein thiols[12]Reacts, but generally slower than DTT[4][12]
Removal Before Labeling Mandatory[12]Recommended for optimal results, but not always necessary[12]
Alkylating AgentTypical ConcentrationIncubation Conditions
Iodoacetamide (IAA) 10-50 mM[9]30-45 minutes at room temperature in the dark[9][19]
N-ethylmaleimide (NEM) 50 mM[9]30 minutes on ice[9]
Chloroacetamide 40 mM[9]30-45 minutes at room temperature in the dark[9]

Experimental Protocols

Protocol 1: Blocking Free Thiols During Protein Extraction for Redox Proteomics

This protocol aims to preserve the native redox state of cysteine residues by blocking free thiols immediately upon cell lysis.[9]

  • Prepare Lysis Buffer: A common lysis buffer is 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% (v/v) NP-40, 1x Protease Inhibitor Cocktail, and 50 mM N-ethylmaleimide (NEM) or Iodoacetamide (IAA).[9]

  • Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells directly in the prepared lysis buffer.

  • Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Clarification: Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Downstream Processing: The supernatant containing the proteins with blocked free thiols can now be used for downstream applications.

Protocol 2: Reduction and Alkylation of Disulfide Bonds

This protocol is used to analyze all cysteine residues, including those involved in disulfide bonds.[9]

  • Reduction:

    • Using DTT: To the protein sample, add dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.[9]

    • Using TCEP: Alternatively, add tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM. Incubate at room temperature for 60 minutes.[9]

  • Alkylation:

    • Cool the sample to room temperature.

    • Add a thiol-reactive alkylating agent. For example, add iodoacetamide to a final concentration of 40-50 mM.

    • Incubate in the dark at room temperature for 30-45 minutes.[9]

  • Quenching (Optional): The alkylation reaction can be quenched by adding DTT to a final concentration of 20 mM.[9]

Visualizations

experimental_workflow cluster_0 Sample Preparation cluster_1 Redox State Preservation cluster_2 Disulfide Bond Analysis cluster_3 Downstream Analysis start Protein Sample lysis Cell Lysis with Alkylating Agent (NEM/IAA) start->lysis Step 1 block Free Thiols Blocked lysis->block Step 2 reduce Reduction (DTT/TCEP) block->reduce Step 3 alkylate Alkylation (IAA) reduce->alkylate Step 4 end Mass Spectrometry alkylate->end Step 5

Caption: Workflow for preventing artefactual cysteine oxidation.

reaction_pathway cluster_cysteine Cysteine Residue cluster_oxidation Artefactual Oxidation cluster_prevention Prevention by Alkylation cys Protein-SH (Reduced Cysteine) sulfenic Protein-SOH (Sulfenic Acid) cys->sulfenic Oxidizing Conditions alkylated Protein-S-Alkyl (Blocked Cysteine) cys->alkylated Alkylation (e.g., IAA, NEM) sulfinic Protein-SO2H (Sulfinic Acid) sulfenic->sulfinic Further Oxidation

Caption: Cysteine oxidation and prevention pathway.

References

troubleshooting low yield in solid-phase synthesis of sulfinylated peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields and other challenges during the solid-phase synthesis of sulfinylated peptides.

Troubleshooting Guides

This section addresses common issues in a question-and-answer format to facilitate rapid problem-solving.

Question 1: My final peptide yield is significantly lower than expected after cleavage. How do I determine the cause?

Answer:

A low final yield can stem from issues at various stages of the synthesis: incomplete incorporation of the sulfinylated amino acid, side reactions involving the sulfinyl group, poor cleavage from the resin, or problems during workup. A systematic approach is necessary to pinpoint the issue.

Initial Diagnostic Workflow:

  • Confirm Peptide Presence on Resin: Before full cleavage, perform a test cleavage on a small amount of resin (10-20 mg) and analyze the product by mass spectrometry (MS). The presence of the target mass confirms that the synthesis was at least partially successful.

  • Quantify Resin Loading: Determine the loading of the final peptide on the resin. This can be done by cleaving the peptide from a known mass of dried resin and quantifying the peptide by UV-Vis spectrophotometry or amino acid analysis (AAA). A significant discrepancy between the theoretical and actual loading points to a problem during synthesis.

start Low Final Yield test_cleavage Perform Test Cleavage (MS Analysis) start->test_cleavage quantify_loading Quantify Peptide Loading on Resin test_cleavage->quantify_loading Target mass present synthesis_issue Synthesis Problem test_cleavage->synthesis_issue Target mass absent or very low quantify_loading->synthesis_issue Low loading cleavage_issue Cleavage/Workup Problem quantify_loading->cleavage_issue Good loading troubleshoot_synthesis Troubleshoot Synthesis Steps synthesis_issue->troubleshoot_synthesis troubleshoot_cleavage Troubleshoot Cleavage/Workup cleavage_issue->troubleshoot_cleavage

Caption: Initial diagnostic workflow for low yield in sulfinylated peptide synthesis.

Question 2: Mass spectrometry of my crude product shows multiple peaks, including masses corresponding to deletion of the sulfinylated amino acid. What could be the cause?

Answer:

This strongly suggests incomplete coupling of the Fmoc-Cysteine(sulfinic acid)-OH building block. Several factors can contribute to this:

  • Steric Hindrance: The bulky sulfinyl group can sterically hinder the coupling reaction.

  • Suboptimal Activation: The carboxylic acid of the sulfinylated amino acid may not be efficiently activated.

  • Side Reactions of the Sulfinyl Group: The unprotected sulfinyl group may undergo side reactions with the coupling reagents.

Troubleshooting Strategies:

  • Double Coupling: Perform a second coupling step for the sulfinylated amino acid to drive the reaction to completion.

  • Change Coupling Reagent: Switch to a more potent coupling reagent. See the table below for a comparison.

  • Increase Reagent Concentration and Time: Use a higher excess of the amino acid and coupling reagents and extend the reaction time.

Table 1: Comparison of Common Coupling Reagents

Coupling ReagentRelative EfficiencyNotes
DIC/HOBtStandardCost-effective, but may be slow for hindered couplings.
HBTU/HCTUHighGenerally effective and widely used.
HATU/COMUVery HighRecommended for difficult couplings due to high reactivity.

Question 3: I am attempting to synthesize a sulfinylated peptide by on-resin oxidation of a cysteine-containing peptide, but the yield is low and I see multiple products. What is going wrong?

Answer:

On-resin oxidation of cysteine to cysteine sulfinic acid is a viable strategy, but it can be challenging to control and may lead to over-oxidation or incomplete reaction, resulting in a heterogeneous product mixture.

Common Issues with On-Resin Oxidation:

  • Over-oxidation: The sulfinic acid can be further oxidized to sulfonic acid.

  • Incomplete Oxidation: Not all cysteine residues may be oxidized to the sulfinic acid state, leaving unreacted cysteine.

  • Side Reactions: The oxidizing conditions may affect other sensitive residues in the peptide, such as methionine or tryptophan.

Troubleshooting On-Resin Oxidation:

  • Choice of Oxidant: Use a mild and controllable oxidizing agent. A combination of methyltrioxorhenium (MeReO₃) and hydrogen peroxide (H₂O₂) has been reported for this purpose.

  • Optimization of Reaction Conditions: Carefully control the stoichiometry of the oxidant, reaction time, and temperature to favor the formation of the sulfinic acid.

  • Protecting Group Strategy: Consider using a cysteine protecting group that can be selectively removed on-resin prior to oxidation.

start On-Resin Cysteine Peptide oxidation On-Resin Oxidation (e.g., MeReO3/H2O2) start->oxidation desired_product Sulfinylated Peptide oxidation->desired_product incomplete_ox Unreacted Cysteine Peptide oxidation->incomplete_ox over_ox Sulfonylated Peptide (Cys-SO3H) oxidation->over_ox side_reactions Other Oxidized Products (e.g., Met(O)) oxidation->side_reactions

Caption: Potential products from on-resin oxidation of cysteine-containing peptides.

Question 4: I am concerned about the stability of the sulfinyl group during standard Fmoc-SPPS steps. Are there recommended protecting groups for this compound?

Answer:

The stability of the unprotected sulfinyl group during Fmoc-SPPS is a valid concern. While extensive data on its reactivity with all SPPS reagents is not available, potential side reactions exist. Protecting the sulfinic acid is a prudent strategy.

Methoxybenzyl (Mob) Sulfone Protection:

A reported strategy involves protecting the this compound as a methoxybenzyl (Mob) sulfone. This can be achieved by either synthesizing the Fmoc-Cys(SO₂-Mob)-OH building block or by on-resin oxidation of Fmoc-Cys(Mob)-OH to the sulfone.

Important Considerations:

  • Harsh Cleavage: The Mob sulfone protecting group is very stable and requires a strong acid cocktail for removal, such as 50% triflic acid, 45% trifluoroacetic acid, and 5% water. These conditions may not be suitable for all peptides.

  • Lack of Milder Alternatives: Currently, there is a lack of commercially available sulfinic acid protecting groups that are labile under standard mild TFA cleavage conditions. This remains a challenge in the field.

Frequently Asked Questions (FAQs)

Q1: What are the potential side reactions of an unprotected sulfinyl group during Fmoc-SPPS?

A1: While not definitively documented in all cases, based on chemical principles, the following side reactions are possible:

  • During Fmoc Deprotection (Piperidine): The acidic proton of the sulfinic acid could form a salt with piperidine. This may alter the solubility and reactivity of the growing peptide chain.

  • During Coupling (e.g., HBTU/HATU): The nucleophilic oxygen of the sulfinate could potentially react with the activated carboxylic acid or the coupling reagent, leading to side products.

  • During Cleavage (TFA): The strong acidic environment could lead to dehydration of the sulfinic acid or other rearrangements.

Q2: How should I modify my cleavage cocktail for a peptide containing this compound?

A2: If you have used a Mob sulfone protecting group, a very strong acid cocktail is necessary as described above. For peptides with an unprotected sulfinic acid, a standard TFA cleavage cocktail with appropriate scavengers should be used. However, it is crucial to perform a test cleavage and analyze the products carefully to check for any degradation.

Table 2: Recommended Scavengers for TFA Cleavage Cocktails

ScavengerPurposeTypical Concentration
Triisopropylsilane (TIS)Cation scavenger, reduces trityl groups.2.5%
WaterHydrolyzes t-butyl cations.2.5 - 5%
1,2-Ethanedithiol (EDT)Scavenger for tryptophan; reduces methionine sulfoxide.2.5%
ThioanisoleSoft cation scavenger, protects tryptophan.5%

Q3: Are there special considerations for the purification and characterization of sulfinylated peptides?

A3: Yes, the presence of the sulfinyl group can influence the behavior of the peptide during purification and analysis.

  • Purification (RP-HPLC): The sulfinic acid group increases the polarity of the peptide, which may lead to earlier elution times compared to the corresponding cysteine-containing peptide. The stability of the sulfinyl group under the acidic conditions of the mobile phase (often containing TFA) should be considered. It is advisable to work quickly and at low temperatures if instability is suspected.

  • Characterization (Mass Spectrometry): In mass spectrometry, peptides containing this compound can exhibit characteristic fragmentation patterns. A neutral loss of H₂SO₂ from the side chain is a common observation in MS/MS experiments.[1] Additionally, preferential cleavage of the amide bond C-terminal to the sulfinylated residue has been reported.[2]

Experimental Protocols

Protocol 1: On-Resin Oxidation of Cysteine to Cysteine Methoxybenzyl Sulfone

This protocol is adapted from a reported method for the synthesis of peptides with cysteine sulfinic acids via a protected intermediate.

Materials:

  • Peptide-resin containing Fmoc-Cys(Mob)-OH

  • Hydrogen peroxide (30% solution)

  • Niobium carbide (NbC)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the peptide-resin in DCM.

  • Prepare a solution of hydrogen peroxide (e.g., 5 equivalents relative to the cysteine residue) and a catalytic amount of niobium carbide in DCM/DMF.

  • Add the oxidant solution to the resin and agitate at room temperature.

  • Monitor the reaction progress by taking small samples of the resin, cleaving the peptide, and analyzing by mass spectrometry.

  • Once the oxidation is complete, thoroughly wash the resin with DCM and DMF.

  • Proceed with the remaining steps of the SPPS.

Protocol 2: Cleavage of Methoxybenzyl Sulfone Protected Sulfinylated Peptide

Materials:

  • Dry peptide-resin with the Mob sulfone protected sulfinic acid.

  • Triflic acid (TFMSA)

  • Trifluoroacetic acid (TFA)

  • Water

Procedure:

  • Dry the peptide-resin thoroughly under vacuum.

  • Prepare the cleavage cocktail: 50% triflic acid, 45% trifluoroacetic acid, 5% water. Caution: This is a highly corrosive and hazardous mixture. Handle with appropriate personal protective equipment in a certified fume hood.

  • Add the cleavage cocktail to the dry resin and allow the reaction to proceed at room temperature for 2-4 hours with occasional agitation.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Wash the peptide pellet with cold ether and dry under vacuum.

Protocol 3: Test Cleavage of Peptide from Resin

This protocol is for cleaving a small amount of peptide from the resin for analytical purposes.[3]

Materials:

  • Peptide-resin (10-20 mg)

  • Appropriate cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5)

  • Microcentrifuge tube

  • Cold diethyl ether

Procedure:

  • Place the dried peptide-resin in a microcentrifuge tube.

  • Add the cleavage cocktail (e.g., 200 µL) to the resin.

  • Allow the reaction to proceed at room temperature for 2-3 hours, with occasional vortexing.

  • Filter the cleavage mixture away from the resin beads (e.g., using a small fritted syringe).

  • Precipitate the peptide by adding the cleavage mixture to a larger tube containing cold diethyl ether (approximately 10 times the volume of the cleavage cocktail).

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether, wash the pellet with more cold ether, and dry the peptide under vacuum.

  • Dissolve the crude peptide in a suitable solvent for MS analysis.[3]

References

Technical Support Center: Analysis of Cysteine Sulfinic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with cysteine sulfinic acid (Cys-SO₂H) in biological samples. Our goal is to help you improve the stability and ensure the accurate quantification of this important post-translational modification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound (Cys-SO₂H) is an oxidative post-translational modification of a cysteine residue within a protein.[1][2][3] While it is more stable than its precursor, cysteine sulfenic acid (Cys-SOH), its accurate measurement can be compromised by artificial oxidation of the much larger pool of reduced cysteine thiols (-SH) during sample collection, storage, and processing.[4][5] Therefore, the primary stability concern is not the degradation of existing Cys-SO₂H, but the artificial generation of it, which can lead to an overestimation of its abundance.

Q2: What is the fundamental strategy to prevent artificial oxidation of cysteine during sample preparation?

A2: The core strategy is a differential alkylation approach. This involves "capping" or blocking the naturally reduced, highly reactive cysteine thiols (-SH) as the very first step of your workflow, typically during cell lysis or tissue homogenization.[6] This is achieved with a rapid and irreversible alkylating agent like N-ethylmaleimide (NEM) or iodoacetamide (B48618) (IAM). By blocking the free thiols, they are no longer available to be artificially oxidized to sulfinic acid during subsequent steps like protein digestion and mass spectrometry analysis.[7][8]

Q3: Can I use reducing agents like DTT or TCEP to stabilize my sample?

A3: It's a common misconception. Adding a strong reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to your initial lysis buffer will reduce disulfide bonds, but it will not protect free thiols from oxidation that can occur once the reducing agent is removed or consumed. More importantly, DTT and TCEP cannot reduce the stable sulfinic acid modification back to a thiol.[9] However, DTT can be strategically added after an experimental oxidation step to quench the oxidant and prevent further, unwanted oxidation during sample handling without affecting the newly formed Cys-SO₂H.[9]

Q4: My mass spectrometry results show a +32 Da mass shift on cysteine. Is this definitively sulfinic acid?

A4: A +32 Da mass shift corresponds to the addition of two oxygen atoms (O₂), which is characteristic of sulfinic acid. However, this mass shift could also potentially represent other modifications like S-sulfhydration (-SSH) under certain biological contexts.[4] Therefore, while it is a strong indicator, orthogonal methods or careful validation, such as tandem MS (MS/MS) fragmentation analysis, are necessary for confident identification.[4][10]

Q5: Are there chemical probes that can help stabilize and detect this compound?

A5: Yes, chemical probes have been developed that react with this compound to form a stable covalent adduct. This not only aids in detection but effectively "locks in" the modification, preventing any further changes. These probes often contain a biotin (B1667282) or alkyne handle for enrichment and subsequent identification. Examples include diazene-based probes (like DiaAlk) and C-nitroso-based probes (like NO-Bio).[1][4][6] This derivatization is a key strategy for improving analytical stability and sensitivity.

Troubleshooting Guide

Problem / Observation Potential Cause(s) Recommended Solution(s)
High background/variability in Cys-SO₂H levels between technical replicates. Artificial oxidation is occurring inconsistently during sample preparation.1. Ensure immediate and rapid lysis in a buffer containing a potent alkylating agent (e.g., NEM or IAM).[6]2. Work quickly and keep samples cold to minimize enzymatic and chemical activity.3. Degas buffers to remove dissolved oxygen, which can contribute to oxidation.[11]
Low or no detection of Cys-SO₂H in a sample where it is expected. 1. The modification is of very low abundance.2. The protein of interest was lost during sample preparation.3. Inefficient ionization or detection by mass spectrometry.1. Consider an enrichment strategy. This could involve immunoprecipitation of your protein of interest or using a biotinylated chemical probe to capture all sulfinylated proteins/peptides.[6]2. Optimize your protein digestion protocol to ensure the peptide containing the modification is efficiently generated and recovered.
Difficulty distinguishing between naturally occurring and artificially induced Cys-SO₂H. This is the central challenge in the field.Implement an isotopic labeling strategy. One approach is to grow cells in "heavy" SILAC media, then lyse one population in a buffer with an alkylating agent and another without. Comparing the "light" vs. "heavy" signals for Cys-SO₂H can help differentiate in-vivo from in-vitro oxidation.
Chemical probe (e.g., NO-Bio, DiaAlk) shows no or weak labeling. 1. The probe has degraded.2. Reaction conditions (pH, time, temperature) are not optimal.3. Free thiols were not adequately blocked and are competing for the probe.1. Prepare fresh probe solutions immediately before use.2. Consult the literature for the specific probe to optimize reaction conditions.[4][6]3. Ensure the initial thiol-blocking step with NEM or IAM is complete. You may need to increase the concentration or incubation time.

Data Summary

While direct comparative data on the long-term stability of Cys-SO₂H is scarce, the choice of reagents during sample preparation is critical for preventing its artificial formation. The following table summarizes key reagents used in the analysis workflow.

ReagentClassPrimary Use in WorkflowKey Considerations
N-ethylmaleimide (NEM) Alkylating AgentIrreversible blocking of free cysteine thiols (-SH) to prevent artificial oxidation.Very fast-reacting. Should be added to the lysis buffer immediately upon cell disruption.
Iodoacetamide (IAM) Alkylating AgentIrreversible blocking of free cysteine thiols (-SH).Slightly slower than NEM but also highly effective. Must be prepared fresh and used in the dark.[12]
Dithiothreitol (DTT) Reducing AgentQuenching of oxidants (like H₂O₂) to halt oxidation reactions.[9]Cannot reduce Cys-SO₂H. Will reduce disulfide bonds.
Diazene-Alkyne (DiaAlk) Probe Derivatization AgentCovalently labels Cys-SO₂H for detection and enrichment. Forms a stable sulfonamide.[4]Highly selective for sulfinic acid over thiols. The alkyne handle allows for "click chemistry."
C-nitroso (NO-Bio) Probe Derivatization AgentCovalently labels Cys-SO₂H for detection and enrichment.[6]Requires a two-step approach: block free thiols first, then label with the probe.
EDTA Chelating AgentSequesters metal ions that can catalyze oxidation reactions (Fenton reaction).[11]Recommended for inclusion in all buffers to minimize metal-catalyzed artificial oxidation.

Experimental Protocols & Visualizations

Protocol 1: General Workflow for Preventing Artificial Cysteine Oxidation

This protocol outlines the key steps to minimize artificial oxidation during protein extraction for mass spectrometry analysis.

  • Prepare Lysis Buffer : Prepare a lysis buffer appropriate for your cell/tissue type. Immediately before use, add a final concentration of 50-100 mM N-ethylmaleimide (NEM) and 5 mM EDTA. It is critical to add the alkylating agent to the buffer just before lysing the sample.

  • Sample Lysis : Perform cell or tissue lysis as rapidly as possible in the prepared NEM-containing buffer. Ensure complete homogenization to allow the NEM to access all free thiols.

  • Incubation : Incubate the lysate (e.g., for 30-60 minutes at room temperature) to ensure complete alkylation of all free thiols.

  • Protein Precipitation : Precipitate the proteins using a method like acetone (B3395972) or TCA precipitation to remove excess NEM and other buffer components.

  • Protein Digestion : Resuspend the protein pellet in a digestion buffer (e.g., containing urea (B33335) or guanidine (B92328) hydrochloride) and proceed with your standard enzymatic digestion protocol (e.g., with trypsin). Since all free thiols are blocked, no further oxidation can occur.

  • Mass Spectrometry Analysis : Analyze the resulting peptide mixture by LC-MS/MS, searching for a +32 Da modification on cysteine residues.

G cluster_sample Biological Sample cluster_prep Sample Preparation Protein_SH Protein-SH (Reduced) Lysis Lysis with Alkylating Agent (NEM) Protein_SH->Lysis Artificial_Oxidation Artificial Oxidation (Problem to Avoid) Protein_SH->Artificial_Oxidation Protein_SO2H Protein-SO₂H (Native) Protein_SO2H->Lysis Alkylated_SH Protein-S-NEM (Blocked) Lysis->Alkylated_SH Stable_SO2H Protein-SO₂H (Stable) Lysis->Stable_SO2H Digestion Proteolytic Digestion Alkylated_SH->Digestion Stable_SO2H->Digestion Peptides Peptides for MS Digestion->Peptides Analysis LC-MS/MS Analysis Peptides->Analysis Artificial_Oxidation->Protein_SO2H False Positive G Cys_SH Cysteine Thiol (Cys-SH) Cys_SOH Sulfenic Acid (Cys-SOH) Cys_SH->Cys_SOH Reversible ROS ROS / RNS ROS->Cys_SH +[O] Cys_SOH->Cys_SH Reduction Cys_SO2H Sulfinic Acid (Cys-SO₂H) Cys_SOH->Cys_SO2H Further Oxidation +[O] Cys_SO2H->Cys_SOH Enzymatic Reduction Cys_SO3H Sulfonic Acid (Cys-SO₃H) Cys_SO2H->Cys_SO3H Further Oxidation +[O] Thiol_Reductants Thiol Reductants (e.g., Glutathione) Thiol_Reductants->Cys_SOH Sulfiredoxin Sulfiredoxin (Srx) + ATP Sulfiredoxin->Cys_SO2H

References

addressing the cross-reactivity of cysteine sulfinic acid detection probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using probes to detect cysteine sulfinic acid (Cys-SO2H), a critical oxidative post-translational modification.

Troubleshooting Guide

High background signal and non-specific binding are common issues encountered during the detection of this compound. This guide provides a systematic approach to identify and resolve these problems.

IssuePotential Cause(s)Recommended Solution(s)
High Background Signal 1. Incomplete blocking of free thiols: Free cysteine thiols (-SH) are highly abundant and can cross-react with some sulfinic acid probes.[1][2] 2. Probe concentration too high: Excessive probe concentration can lead to non-specific binding. 3. Insufficient washing: Residual, unbound probe can contribute to a high background signal.[3] 4. Endogenous peroxidases (for HRP-based detection): Endogenous enzyme activity can cause a false positive signal.[4]1. Optimize thiol-blocking: Implement a two-step labeling protocol. First, block free thiols with a sulfhydryl-reactive compound like N-ethylmaleimide (NEM) or iodoacetamide (B48618) (IAM).[5][6][7] Thereafter, treat the sample with the sulfinic acid probe.[1][2] 2. Titrate probe concentration: Perform a dose-response experiment to determine the optimal probe concentration that maximizes specific signal while minimizing background. 3. Improve washing steps: Increase the number and duration of washes. Consider adding a mild detergent, such as Tween-20, to the wash buffer to reduce non-specific interactions.[3] 4. Quench endogenous peroxidases: If using a horseradish peroxidase (HRP)-conjugated detection reagent, pre-treat the sample with a quenching solution like 3% hydrogen peroxide.[4]
Non-Specific Bands (Western Blot) 1. Cross-reactivity of the secondary antibody: The secondary antibody may be binding to proteins other than the primary antibody. 2. Sample degradation: Proteolytic degradation can lead to the appearance of unexpected bands.[8] 3. Probe cross-reactivity with other modifications: While designed to be specific, some probes may exhibit minor cross-reactivity with other cysteine oxidation states under certain conditions.1. Run a secondary antibody-only control: This will help determine if the non-specific bands are due to the secondary antibody.[8] 2. Use fresh samples and protease inhibitors: Prepare fresh lysates and always include a protease inhibitor cocktail in your lysis buffer.[8] 3. Validate probe specificity: Perform competition assays or use knockout/knockdown models if available to confirm that the signal is specific to your protein of interest.
Weak or No Signal 1. Low abundance of sulfinic acid modification: The protein of interest may not be highly sulfinylated under the experimental conditions. 2. Ineffective probe labeling: The probe may not be efficiently labeling the target protein. 3. Issues with detection reagents: The antibody or visualization reagents may not be working optimally.1. Induce oxidative stress: Treat cells with an oxidizing agent like hydrogen peroxide (H2O2) to increase the levels of this compound. 2. Optimize labeling conditions: Adjust incubation time and temperature for the probe labeling step. 3. Check detection reagents: Ensure that antibodies are used at the recommended dilution and that substrates are not expired.

Frequently Asked Questions (FAQs)

Q1: What are the most common probes for detecting this compound?

A1: The most commonly used probes are electrophilic compounds that selectively react with the sulfinic acid moiety. Two prominent examples are NO-Bio, which has a C-nitroso warhead, and DiaAlk, which is a clickable, electrophilic diazene (B1210634) probe.[1][9][10] DiaAlk is often preferred for proteomic studies due to its higher selectivity and compatibility with mass spectrometry.[11][12]

Q2: Why is blocking free thiols necessary before using a sulfinic acid probe?

A2: Free cysteine thiols are significantly more abundant in cells than sulfinic acids. Some electrophilic probes designed for sulfinic acid can exhibit cross-reactivity with these highly nucleophilic thiols, leading to high background and false-positive signals.[1][2] Therefore, a crucial first step in most protocols is to block free thiols using reagents like N-ethylmaleimide (NEM) or iodoacetamide (IAM).[5][6][7]

Q3: Can sulfinic acid probes cross-react with other cysteine oxidation states like sulfenic acid (-SOH) or sulfonic acid (-SO3H)?

A3: While probes like DiaAlk and NO-Bio are designed for high selectivity towards sulfinic acid, some minimal cross-reactivity can occur.[1][10] For instance, the adduct formed between NO-Bio and thiols is generally unstable and can be reversed with reducing agents like DTT, whereas the adduct with sulfinic acid is stable.[1] It is always recommended to perform appropriate controls to validate the specificity of the probe in your experimental system.

Q4: How can I validate the specificity of my sulfinic acid probe?

A4: Several experimental approaches can be used to validate probe specificity:

  • Competition Assay: Pre-incubate your sample with an unlabeled version of the probe or a different sulfinic acid-reactive compound before adding the labeled probe. A significant reduction in signal indicates specific binding.

  • Use of a Negative Control: If possible, use a protein or cell line where the target cysteine has been mutated or is known not to be oxidized.

  • Knockdown/Knockout Models: Utilize siRNA or CRISPR to reduce the expression of your protein of interest. A corresponding decrease in the probe's signal would support specificity.

  • Mass Spectrometry: For proteome-wide studies, mass spectrometry can confirm the identity of the labeled proteins and the specific site of modification.[9]

Q5: What is the general workflow for detecting protein sulfinylation using a chemical probe?

A5: A typical workflow involves a two-step labeling procedure followed by detection:

G cluster_prep Sample Preparation cluster_label Probe Labeling cluster_detect Detection A Cell/Tissue Lysate B Block Free Thiols (e.g., NEM, IAM) A->B C Incubate with Sulfinic Acid Probe (e.g., DiaAlk, NO-Bio) B->C D Click Chemistry (if applicable) with reporter tag (e.g., Biotin, Fluorophore) C->D E Detection/Enrichment (e.g., Western Blot, Mass Spec) D->E G cluster_pathway Cysteine Oxidation Pathway Thiol Cysteine Thiol (-SH) Sulfenic Sulfenic Acid (-SOH) Thiol->Sulfenic Oxidation (ROS) Sulfenic->Thiol Reduction Sulfinic Sulfinic Acid (-SO2H) Sulfenic->Sulfinic Further Oxidation Sulfonic Sulfonic Acid (-SO3H) Sulfinic->Sulfonic Irreversible Oxidation G cluster_troubleshooting Troubleshooting Logic for High Background Start High Background Observed CheckThiolBlocking Is Thiol Blocking Complete? Start->CheckThiolBlocking CheckProbeConc Is Probe Concentration Optimal? CheckThiolBlocking->CheckProbeConc Yes OptimizeBlocking Optimize Thiol Blocking Protocol CheckThiolBlocking->OptimizeBlocking No CheckWashing Are Washes Sufficient? CheckProbeConc->CheckWashing Yes TitrateProbe Titrate Probe Concentration CheckProbeConc->TitrateProbe No ImproveWashes Increase Wash Duration/Volume CheckWashing->ImproveWashes No Resolved Signal Optimized CheckWashing->Resolved Yes OptimizeBlocking->CheckProbeConc TitrateProbe->CheckWashing ImproveWashes->Resolved

References

overcoming challenges in expressing proteins with site-specific sulfinylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the expression of proteins with site-specific sulfinylation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in expressing proteins with site-specific sulfinylation?

The main hurdles in producing proteins with site-specific sulfinylation can be categorized into two areas: the inherent instability of the sulfenic acid modification and the technical complexities of the available methods.

  • Instability of Sulfenic Acid (Cys-SOH): Cysteine sulfenic acid is a highly reactive and transient post-translational modification.[1][2][3] It can be readily over-oxidized to sulfinic (Cys-SO2H) or sulfonic (Cys-SO3H) acid, which are generally considered irreversible.[3] The stability of sulfenic acid is highly dependent on the local protein microenvironment, with solvent-exposed cysteines being more labile.[3]

  • Methodological Complexity: Current methods for introducing site-specific sulfinylation, such as genetic code expansion (GCE), and for its detection, like chemical proteomics, are technically demanding.[4][5] Challenges include low incorporation efficiency of the unnatural amino acid, potential for off-target reactions, and the need for highly sensitive analytical techniques like mass spectrometry.[6][7]

Q2: I am observing very low or no incorporation of my sulfinylated amino acid using Genetic Code Expansion (GCE). What are the possible causes and solutions?

Low incorporation efficiency is a common issue in GCE experiments. Several factors could be contributing to this problem.

  • Orthogonal Aminoacyl-tRNA Synthetase (aaRS)/tRNA Pair Inefficiency: The core of GCE is an orthogonal aaRS/tRNA pair that is specific for the unnatural amino acid (UAA) and does not cross-react with endogenous components.[8][9] The efficiency of this pair is crucial.

    • Troubleshooting:

      • Optimize aaRS/tRNA Expression: Ensure that both the synthetase and the tRNA are expressed at optimal levels. This can be achieved by using different promoters or by varying the copy number of the expression plasmids.[10]

      • Select a Different Orthogonal Pair: A limited number of orthogonal aaRS–tRNA pairs have been described.[11] If one pair is not working efficiently, consider screening other available pairs.

      • Directed Evolution: For experienced users, directed evolution of the aaRS can improve its activity and specificity for the desired UAA.[8]

  • Toxicity of the Unnatural Amino Acid or Synthetase: High concentrations of the UAA or overexpression of the aaRS can be toxic to the expression host.

    • Troubleshooting:

      • Titrate UAA Concentration: Determine the optimal concentration of the UAA that supports protein expression without causing significant toxicity.

      • Use an Inducible Promoter for aaRS: Control the expression of the synthetase to minimize its potential toxicity.

  • Competition with Release Factor 1 (RF1): In many GCE systems, the amber stop codon (UAG) is repurposed to encode the UAA.[12] RF1, which recognizes the UAG codon and terminates translation, can compete with the aminoacylated suppressor tRNA, leading to truncated protein products.

    • Troubleshooting:

      • Use an RF1-deficient E. coli strain: These strains have been engineered to improve the efficiency of amber suppression.

      • Increase Suppressor tRNA Expression: Overexpressing the suppressor tRNA can help it outcompete RF1 for binding to the ribosome.

Q3: How can I confirm that the sulfinylation is at the intended site and not a result of non-specific oxidation?

Confirming site-specificity is critical. A combination of mass spectrometry and careful experimental design is required.

  • Mass Spectrometry (MS): Tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying post-translational modifications.[1][2]

    • Experimental Protocol:

      • Purify the protein of interest.

      • Digest the protein with a specific protease (e.g., trypsin).

      • Analyze the resulting peptides by LC-MS/MS.

      • Search the fragmentation data for the expected mass shift corresponding to sulfinylation (+16 Da for Cys-SOH) on the target peptide.[2]

  • Controls for Non-Specific Oxidation:

    • Express a Wild-Type Control: Express the protein without the UAA incorporation machinery. Any sulfenylation observed on this protein is likely due to non-specific oxidation during expression or purification.

    • Use Antioxidants: Include antioxidants like DTT or TCEP in your lysis and purification buffers to minimize artefactual oxidation. However, be aware that these reducing agents can also reduce the desired sulfenic acid.

    • In-cell Labeling with Probes: For detecting endogenous sulfenylation, using cell-permeable probes like DYn-2 allows for labeling of sulfenic acids within the cellular environment before lysis, reducing the chances of post-lysis artifacts.[13]

Troubleshooting Guides

Problem: Low Yield of Full-Length Sulfinylated Protein
Potential Cause Troubleshooting Steps References
Low Expression Levels Optimize codon usage for the expression host. Verify the integrity of the expression vector. Test different expression strains.[14]
Protein Insolubility Express the protein at a lower temperature. Use a solubility-enhancing fusion tag (e.g., MBP, GST). Co-express molecular chaperones.[14]
Inefficient Cell Lysis Use a lysis buffer optimized for your protein. Employ a combination of chemical and mechanical lysis methods.[14]
Poor UAA Incorporation See FAQ Q2 for detailed troubleshooting of the GCE system.[8][9][10]
Protein Degradation Add protease inhibitors to the lysis buffer. Perform all purification steps at 4°C.[15]
Problem: High Levels of Truncated Protein
Potential Cause Troubleshooting Steps References
Inefficient Amber Codon Suppression Increase the concentration of the unnatural amino acid. Use an RF1-deficient E. coli strain. Increase the expression of the orthogonal tRNA and synthetase.[12]
Premature Transcription Termination Sequence your expression plasmid to ensure there are no mutations introducing premature stop codons.
mRNA Instability Check for sequences in your gene of interest that might lead to mRNA degradation.

Experimental Protocols

Protocol 1: Site-Specific Incorporation of a Sulfinylated Amino Acid via Genetic Code Expansion in E. coli

This protocol provides a general framework. Optimization of specific conditions is likely required.

  • Plasmid Preparation:

    • Co-transform an E. coli expression strain (e.g., BL21(DE3)) with two plasmids:

      • An expression vector for your gene of interest containing an in-frame amber (TAG) codon at the desired sulfinylation site.

      • A plasmid encoding the orthogonal aminoacyl-tRNA synthetase and its cognate tRNA specific for the sulfinylated amino acid analog.[6]

  • Cell Growth and Induction:

    • Inoculate a starter culture in LB medium with appropriate antibiotics and grow overnight.

    • The next day, inoculate a larger volume of LB medium containing the antibiotics and the sulfinylated amino acid analog (typically 1-2 mM).

    • Grow the culture at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression with IPTG (and L-arabinose if the synthetase is under an arabinose-inducible promoter) and grow overnight at a reduced temperature (e.g., 18-25°C).[6]

  • Protein Purification:

    • Harvest the cells by centrifugation.

    • Lyse the cells using a method appropriate for your protein (e.g., sonication, French press) in a buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation.

    • Purify the protein using an appropriate chromatography method (e.g., affinity chromatography based on a tag, ion exchange, size exclusion).[16]

Protocol 2: Detection of Site-Specific Sulfenylation by Mass Spectrometry
  • Sample Preparation:

    • Excise the protein band of interest from an SDS-PAGE gel or use a purified protein solution.

    • Perform in-gel or in-solution tryptic digestion.

  • LC-MS/MS Analysis:

    • Analyze the digested peptides using a high-resolution mass spectrometer (e.g., Orbitrap).[1]

    • Acquire data in a data-dependent acquisition (DDA) mode.

  • Data Analysis:

    • Search the raw MS data against a protein database containing the sequence of your protein of interest using a search engine (e.g., Mascot, Sequest).

    • Specify the sulfenylation of cysteine (+15.9949 Da) as a variable modification.

    • Manually validate the MS/MS spectra of identified sulfenylated peptides to confirm the site of modification.

Visualizations

Experimental_Workflow_GCE cluster_cloning Molecular Cloning cluster_expression Protein Expression cluster_analysis Analysis Plasmid_GOI Plasmid with Gene of Interest (TAG codon) Transformation Co-transform E. coli Plasmid_GOI->Transformation Plasmid_aaRS Plasmid with Orthogonal aaRS/tRNA Plasmid_aaRS->Transformation Culture Culture with Unnatural Amino Acid Transformation->Culture Induction Induce Expression Culture->Induction Purification Protein Purification Induction->Purification MS_Analysis Mass Spectrometry Purification->MS_Analysis Validation Site-Specific Validation MS_Analysis->Validation

Caption: Workflow for site-specific incorporation of a sulfinylated amino acid.

Troubleshooting_Low_Yield Start Low Yield of Sulfinylated Protein Check_Expression Check Total Protein Expression Start->Check_Expression Check_Incorporation Assess UAA Incorporation Efficiency Check_Expression->Check_Incorporation Expression OK Optimize_Expression Optimize Expression Conditions (Temp, Strain) Check_Expression->Optimize_Expression Low Expression Check_Solubility Analyze Protein Solubility Check_Incorporation->Check_Solubility Incorporation OK Optimize_GCE Optimize GCE System (see FAQ Q2) Check_Incorporation->Optimize_GCE Low Incorporation Optimize_Purification Modify Purification Strategy (e.g., solubilizing agents) Check_Solubility->Optimize_Purification Insoluble Success Improved Yield Check_Solubility->Success Soluble Optimize_GCE->Check_Incorporation Optimize_Expression->Check_Expression Optimize_Purification->Check_Solubility

Caption: Decision tree for troubleshooting low protein yield.

Sulfenylation_Pathway ROS Reactive Oxygen Species (e.g., H2O2) Cys_SH Cysteine Thiol (Cys-SH) ROS->Cys_SH Oxidation Cys_SOH Cysteine Sulfenic Acid (Cys-SOH) Cys_SH->Cys_SOH Reversible Cys_SO2H Cysteine Sulfinic Acid (Cys-SO2H) Cys_SOH->Cys_SO2H Further Oxidation Disulfide Disulfide Bond Cys_SOH->Disulfide Reaction with another Thiol Cys_SO2H->Cys_SOH Reduction Cys_SO3H Cysteine Sulfonic Acid (Cys-SO3H) Cys_SO2H->Cys_SO3H Irreversible Oxidation SRX Sulfiredoxin (SRX) SRX->Cys_SO2H Catalyzes

Caption: Cysteine oxidation and sulfenylation pathway.

References

Technical Support Center: Enhancing Sulfiredoxin-Mediated Reduction In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of sulfiredoxin-mediated reduction in vitro.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of sulfiredoxin (Srx) in vitro?

A1: Sulfiredoxin is an enzyme that catalyzes the ATP-dependent reduction of the sulfinic acid form of hyperoxidized typical 2-Cys peroxiredoxins (Prxs) back to a functional sulfenic acid state.[1][2][3] This process is crucial for regenerating the peroxidase activity of Prxs that have been inactivated by high levels of reactive oxygen species (ROS).

Q2: What are the essential components of an in vitro sulfiredoxin-mediated reduction assay?

A2: A typical in vitro assay includes the sulfiredoxin (Srx) enzyme, the hyperoxidized 2-Cys peroxiredoxin (Prx-SO₂H) substrate, a phosphate (B84403) donor like ATP, a divalent cation cofactor such as Mg²⁺ or Mn²⁺, and a reducing agent (e.g., DTT, GSH, or the thioredoxin system).[4][5]

Q3: How is the hyperoxidized peroxiredoxin (Prx-SO₂H) substrate prepared?

A3: Hyperoxidized Prx can be generated by incubating the purified reduced Prx with an excess of a peroxide, such as hydrogen peroxide (H₂O₂), in the presence of a reducing agent like dithiothreitol (B142953) (DTT). This controlled oxidation leads to the formation of the sulfinic acid at the active site cysteine.

Q4: Which reducing agent should I use for the assay?

A4: While dithiothreitol (DTT) is commonly used in vitro for its strong reducing potential, physiological reductants like glutathione (B108866) (GSH) and the thioredoxin (Trx) system are also effective.[4] The choice of reductant can influence the reaction kinetics, with some studies suggesting that human Srx may have a preference for specific endogenous reductants depending on the Prx isoform.[4][6]

Q5: Can sulfiredoxin reduce other oxidized proteins besides 2-Cys peroxiredoxins?

A5: The activity of sulfiredoxin is highly specific to the sulfinic acid form of typical 2-Cys peroxiredoxins (Prx I-IV in mammals).[7] It does not typically reduce other oxidized proteins or other isoforms of peroxiredoxins like Prx V and Prx VI under normal physiological conditions.[7]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No or Low Srx Activity Inactive Srx enzyme- Ensure proper storage of the enzyme at -80°C in appropriate buffer. - Perform a protein concentration assay to verify the enzyme concentration. - Test a new batch of enzyme.
Incorrect ATP/Mg²⁺ concentration- Optimize the ATP and Mg²⁺ concentrations. A 1:1 molar ratio is often a good starting point. - Ensure the ATP stock solution is fresh and has not undergone multiple freeze-thaw cycles.
Inefficient Prx-SO₂H substrate- Verify the hyperoxidation of Prx using mass spectrometry or specific antibodies. - Prepare fresh Prx-SO₂H substrate for each experiment.
Suboptimal reducing agent- If using physiological reductants like GSH, ensure the concentration is sufficient. - For human Srx, an external thiol source is necessary for the reduction of the thiosulfinate intermediate.[6]
Incorrect buffer pH or temperature- The optimal pH for the assay is typically around 7.5.[4] - Ensure the reaction is carried out at the recommended temperature, usually 30-37°C.
High Background Signal Contaminated reagents- Use fresh, high-purity reagents. - Prepare fresh buffers for each experiment.
Non-specific reduction- Run a control reaction without Srx to assess the level of non-enzymatic reduction of Prx-SO₂H by the reducing agent alone.
Inconsistent Results Pipetting errors- Use calibrated pipettes and ensure accurate and consistent pipetting. - Prepare a master mix for the reaction components to minimize variability between wells.
Protein aggregation- Centrifuge protein stocks before use to remove any aggregates. - Include a low concentration of a non-ionic detergent in the reaction buffer if aggregation is suspected.
Instability of Prx oligomeric state- The decameric/dodecameric form of Prx is often a more efficient substrate for Srx than the dimeric form.[4] Consider factors that may influence the oligomeric state, such as buffer conditions and protein concentration.

Quantitative Data Summary

The following tables summarize typical concentration ranges and kinetic parameters for in vitro sulfiredoxin-mediated reduction assays based on published literature.

Table 1: Typical Reaction Component Concentrations

ComponentConcentration RangeReference(s)
Sulfiredoxin (Srx)1 - 10 µM[4]
Hyperoxidized Peroxiredoxin (Prx-SO₂H)5 - 50 µM[4]
ATP1 mM[4]
MgCl₂1 mM[4]
Dithiothreitol (DTT)1 - 10 mM[4]
Glutathione (GSH)1 - 10 mM[4]

Table 2: Kinetic Parameters for Sulfiredoxin Activity

ParameterValueConditionReference(s)
k_cat~0.1 - 0.5 min⁻¹Varies with Prx isoform and reductant[4]
K_m (ATP)~10 - 50 µM
K_m (Prx-SO₂H)~5 - 20 µM

Experimental Protocols

Protocol 1: Preparation of Hyperoxidized Peroxiredoxin (Prx-SO₂H)
  • Protein Preparation: Start with purified, reduced 2-Cys peroxiredoxin in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl).

  • Oxidation Reaction: To the Prx solution, add a 10-fold molar excess of DTT followed by a 100-fold molar excess of H₂O₂.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours.

  • Removal of Oxidants and Reductants: Remove excess DTT and H₂O₂ by buffer exchange using a desalting column or dialysis against the reaction buffer.

  • Verification: Confirm the hyperoxidation of the peroxidatic cysteine to sulfinic acid (SO₂H) using mass spectrometry or by Western blot with an antibody specific for hyperoxidized Prxs.

Protocol 2: In Vitro Sulfiredoxin-Mediated Reduction Assay
  • Reaction Setup: In a microcentrifuge tube or a microplate well, prepare a reaction mixture containing the following components at their final concentrations:

    • 50 mM Tris-HCl, pH 7.5

    • 1 mM ATP

    • 1 mM MgCl₂

    • 10 mM DTT (or other reducing agent)

    • 10 µM hyperoxidized Prx (Prx-SO₂H)

  • Initiation of Reaction: Start the reaction by adding sulfiredoxin (Srx) to a final concentration of 1 µM.

  • Incubation: Incubate the reaction at 30°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., SDS-PAGE sample buffer without reducing agent, or an acidic solution).

  • Analysis: Analyze the reaction products by non-reducing SDS-PAGE followed by Coomassie staining or Western blotting with an anti-Prx antibody. The reduced form of Prx will migrate differently from the hyperoxidized form. Alternatively, the regeneration of Prx peroxidase activity can be measured in a coupled assay.

Visualizations

Sulfiredoxin_Peroxiredoxin_Cycle cluster_prx_cycle Peroxiredoxin Catalytic Cycle cluster_srx_cycle Sulfiredoxin Reduction Cycle Prx_SH Reduced Prx (Prx-SH) Prx_SOH Sulfenic Acid Prx (Prx-SOH) Prx_SH->Prx_SOH Peroxidation Trx_ox Thioredoxin (ox) Prx_SH->Trx_ox Prx_SS Disulfide Prx (Prx-S-S-Prx) Prx_SOH->Prx_SS Condensation Prx_SO2H Hyperoxidized Prx (Prx-SO₂H) Prx_SOH->Prx_SO2H Hyperoxidation (High H₂O₂) H2O_out H₂O Prx_SOH->H2O_out Prx_SS->Prx_SH Reduction Srx Sulfiredoxin (Srx) Prx_SO2H->Srx Srx->Prx_SOH Reduction ADP_Pi ADP + Pi Srx->ADP_Pi Reductant_out H2O2_in H₂O₂ H2O2_in->Prx_SH Trx_red Thioredoxin (red) Trx_red->Prx_SS ATP ATP ATP->Srx Reductant_in Reducing Agent (e.g., DTT, GSH) Reductant_in->Srx

Caption: The Sulfiredoxin-Peroxiredoxin catalytic and reduction cycle.

Experimental_Workflow start Start prep_prx Prepare Hyperoxidized Prx (Prx-SO₂H) start->prep_prx setup_assay Set up in vitro reduction assay (Srx, Prx-SO₂H, ATP, Mg²⁺, Reductant) prep_prx->setup_assay incubation Incubate at 30°C setup_assay->incubation stop_reaction Stop reaction at time points incubation->stop_reaction analysis Analyze results stop_reaction->analysis sds_page Non-reducing SDS-PAGE analysis->sds_page western_blot Western Blot analysis->western_blot activity_assay Peroxidase activity assay analysis->activity_assay end End sds_page->end western_blot->end activity_assay->end

Caption: Workflow for in vitro sulfiredoxin-mediated reduction assay.

Troubleshooting_Logic start Low/No Srx Activity check_enzyme Check Srx enzyme activity and concentration start->check_enzyme enzyme_ok Enzyme OK? check_enzyme->enzyme_ok check_substrate Verify Prx-SO₂H preparation substrate_ok Substrate OK? check_substrate->substrate_ok check_reagents Check ATP, Mg²⁺, and reductant concentrations reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Verify buffer pH and temperature conditions_ok Conditions OK? check_conditions->conditions_ok enzyme_ok->check_substrate Yes replace_enzyme Replace enzyme enzyme_ok->replace_enzyme No substrate_ok->check_reagents Yes remake_substrate Remake Prx-SO₂H substrate_ok->remake_substrate No reagents_ok->check_conditions Yes optimize_reagents Optimize reagent concentrations reagents_ok->optimize_reagents No adjust_conditions Adjust pH/temperature conditions_ok->adjust_conditions No resolved Problem Resolved conditions_ok->resolved Yes replace_enzyme->resolved remake_substrate->resolved optimize_reagents->resolved adjust_conditions->resolved

Caption: Troubleshooting logic for low sulfiredoxin activity.

References

Technical Support Center: Analysis of Molecules Containing Sulfinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with molecules containing the sulfinic acid moiety. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the inherent lability of sulfinic acids during analytical procedures.

Frequently Asked Questions (FAQs)

Q1: What makes the sulfinic acid moiety so unstable?

A1: The sulfinic acid group (RSO₂H) is inherently unstable due to the intermediate oxidation state of the sulfur atom. This makes it susceptible to several degradation pathways, primarily:

  • Disproportionation: This is a key degradation pathway where two molecules of sulfinic acid react to form a sulfonic acid (RSO₃H) and a thiosulfonate (RS(O)₂SR).[1][2][3] This reaction is often catalyzed by acidic conditions.

  • Oxidation: The sulfinic acid can be easily oxidized to the more stable sulfonic acid, especially in the presence of atmospheric oxygen or other oxidizing agents in the sample matrix or mobile phase.[4]

  • Reaction with Nucleophiles: The electrophilic nature of the sulfur atom in sulfinic acid makes it reactive towards various nucleophiles.

Q2: What are the primary degradation products I should look for?

A2: The most common degradation products are the corresponding sulfonic acid and thiosulfonate.[1][3] Depending on the sample matrix and conditions, you might also observe products from reactions with other sample components.

Q3: How can I improve the stability of my sulfinic acid-containing samples before analysis?

A3: Proper sample handling and storage are critical.

  • Temperature: Store samples at low temperatures, for example, at -30°C in a vacuum, which has been shown to preserve sulfinic acids for months.[5]

  • Atmosphere: Minimize exposure to air (oxygen) to prevent oxidation. Working under an inert atmosphere (e.g., nitrogen or argon) during sample preparation can be beneficial.

  • pH: Since disproportionation can be acid-catalyzed, maintaining a neutral pH during storage and initial sample preparation may improve stability. However, the optimal pH can be compound-specific.

  • Conversion to Salts: For long-term storage, converting the sulfinic acid to a more stable salt, such as a silver salt, can be an effective strategy.[5]

Troubleshooting Guides

HPLC Analysis

Issue: I'm observing significant peak tailing for my sulfinic acid analyte in reversed-phase HPLC.

  • Possible Cause: Secondary interactions between the anionic sulfinic acid and residual silanol (B1196071) groups on the silica-based column packing.[6]

  • Troubleshooting Steps:

    • Lower Mobile Phase pH: Adjust the mobile phase to a lower pH (e.g., 2.5-3.5) using an appropriate buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer). This protonates the silanol groups, reducing their interaction with the anionic analyte.

    • Add an Ion-Pairing Reagent: Incorporate a cationic ion-pairing reagent (e.g., tetrabutylammonium) into the mobile phase. This reagent will pair with the anionic sulfinic acid, neutralizing its charge and improving peak shape.

    • Use a Different Column: Consider using a column with a different stationary phase, such as one with end-capping to minimize exposed silanols, or a polymer-based column that is more stable at a wider pH range.

    • Increase Buffer Concentration: A higher buffer concentration can sometimes help to mask the residual silanol interactions.

Issue: My analyte is degrading during the HPLC run, leading to inconsistent results and extra peaks.

  • Possible Cause: On-column degradation due to mobile phase composition or temperature.

  • Troubleshooting Steps:

    • De-gas Mobile Phase: Thoroughly de-gas the mobile phase to remove dissolved oxygen, which can cause on-column oxidation.

    • Lower Column Temperature: If possible, reduce the column temperature to slow down degradation kinetics.

    • Optimize Mobile Phase: Avoid mobile phase components that could be reactive. If using additives, ensure they are stable and compatible with your analyte.

    • Faster Analysis: Use a shorter column or a faster flow rate to minimize the residence time of the analyte on the column.

Mass Spectrometry (MS) Analysis

Issue: I'm having trouble getting a stable signal for my sulfinic acid in the mass spectrometer.

  • Possible Cause: In-source degradation or fragmentation.

  • Troubleshooting Steps:

    • Optimize Source Conditions: Lower the source temperature and use gentler ionization conditions (e.g., lower cone voltage) to minimize in-source decay.

    • Mobile Phase Modification: Ensure the mobile phase is compatible with MS and does not promote ionization-induced degradation. The use of volatile buffers like ammonium (B1175870) acetate or ammonium formate (B1220265) is recommended.

    • Derivatization: If direct analysis is not feasible, consider derivatizing the sulfinic acid to a more stable derivative before MS analysis.

Issue: I'm observing a prominent neutral loss in my MS/MS spectra. What could it be?

  • Possible Cause: A characteristic fragmentation pattern for sulfinic acids is the neutral loss of sulfur dioxide (SO₂) or sulfurous acid (H₂SO₃).

  • Troubleshooting Steps:

    • Confirm the Neutral Loss: Calculate the mass difference between your precursor ion and the fragment ion. A neutral loss of approximately 64 Da corresponds to SO₂, and a loss of 82 Da corresponds to H₂SO₃.

    • High-Resolution MS: Use high-resolution mass spectrometry to confirm the elemental composition of the precursor and fragment ions to verify the neutral loss.

    • Analyze Standards: If available, analyze a certified standard of your compound to confirm that this is a characteristic fragmentation pathway.

Data Presentation

Table 1: Summary of Factors Affecting Sulfinic Acid Stability

ParameterEffect on StabilityRecommendations
Temperature Higher temperatures accelerate degradation.Store samples at low temperatures (e.g., -30°C). Analyze at the lowest practical temperature.
pH Acidic conditions can catalyze disproportionation. Basic conditions can also lead to degradation. Optimal pH is often near neutral but is compound-dependent.Maintain pH control during storage and analysis. Empirically determine the optimal pH for your analyte.
Oxygen Promotes oxidation to sulfonic acid.De-gas solvents and work under an inert atmosphere when possible.
Sample Matrix Presence of other reactive species (e.g., thiols) can lead to side reactions.Purify samples to remove interfering substances. Consider derivatization to protect the sulfinic acid moiety.

Experimental Protocols

Protocol 1: Derivatization of Sulfinic Acids with Dimedone-Based Probes for Enhanced Stability and Detection

This protocol is adapted for the derivatization of protein sulfenic acids, which can be extended to small molecules containing a sulfinic acid moiety for creating a stable thioether linkage.

Materials:

  • Sample containing the sulfinic acid

  • Dimedone-based probe (e.g., DCP-Bio1 for biotin (B1667282) tagging)

  • Lysis buffer (if applicable, for cellular samples): 50 mM Tris-HCl, pH 7.5, containing protease and phosphatase inhibitors, and 1 mM of the dimedone probe.[7]

  • Reaction buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (optional)

  • Solvents for extraction and analysis (e.g., acetonitrile, water)

Procedure:

  • Sample Preparation:

    • For in vitro reactions, dissolve the purified compound in the reaction buffer.

    • For cellular analysis, lyse the cells directly in the lysis buffer containing the dimedone probe to trap the sulfinic acid in situ.[7]

  • Derivatization Reaction:

    • Add the dimedone-based probe to the sample solution. A typical starting concentration is 1 mM.

    • Incubate the reaction mixture at room temperature for 1-2 hours. For cellular lysates, this is often done on ice.[7]

  • Reaction Quenching (Optional):

    • The reaction can be stopped by adding a quenching reagent if necessary, or by proceeding directly to sample cleanup.

  • Sample Cleanup:

    • For purified compounds, the derivatized product can be purified using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

    • For complex mixtures like cell lysates, the biotin-tagged proteins can be enriched using streptavidin affinity chromatography.[7]

  • Analysis:

    • The derivatized and purified sample is now ready for analysis by LC-MS or other appropriate techniques. The derivative will be more stable and will have a tag (e.g., biotin) that can be used for detection or further enrichment.

Protocol 2: Derivatization of Sulfinic Acids with N-Ethylmaleimide (NEM)

This protocol is based on the reaction of maleimides with sulfinic acids, which can be used to form a stable adduct for analysis.[5]

Materials:

  • Sample containing the sulfinic acid

  • N-Ethylmaleimide (NEM)

  • Reaction Buffer: 6 M urea (B33335) in citrate-phosphate buffer, pH 4.5[5]

  • Solvents for HPLC analysis

Procedure:

  • Sample Preparation:

    • Dissolve the sample containing the sulfinic acid in the reaction buffer. The use of a denaturing buffer like 6 M urea can help to expose the sulfinic acid moiety in proteins.

  • Derivatization Reaction:

    • Add a stock solution of NEM in a suitable solvent (e.g., DMSO) to the sample solution. A final concentration of 5-10 mM NEM is a good starting point.

    • Incubate the reaction mixture for 1 hour at room temperature.[5]

  • Analysis:

    • Directly inject the reaction mixture into the HPLC system for analysis. The NEM-derivatized sulfinic acid will form a stable succinimide (B58015) product.[5]

Visualizations

Sulfinic Acid Degradation Pathways sulfinic_acid Sulfinic Acid (R-SO₂H) disproportionation Disproportionation (Acid-Catalyzed) sulfinic_acid->disproportionation oxidation Oxidation (e.g., O₂) sulfinic_acid->oxidation sulfonic_acid Sulfonic Acid (R-SO₃H) disproportionation->sulfonic_acid thiosulfonate Thiosulfonate (R-S(O)₂SR) disproportionation->thiosulfonate oxidation->sulfonic_acid

Caption: Key degradation pathways of the sulfinic acid moiety.

General Analytical Workflow for Sulfinic Acids cluster_prep Sample Preparation & Stabilization cluster_analysis Analysis cluster_data Data Interpretation sample Sample Collection stabilization Stabilization (Low Temp, Inert Atm.) sample->stabilization derivatization Derivatization (Optional) stabilization->derivatization hplc HPLC Separation derivatization->hplc ms MS Detection hplc->ms data Data Analysis ms->data troubleshooting Troubleshooting data->troubleshooting

Caption: A generalized workflow for the analysis of sulfinic acids.

References

Validation & Comparative

A Comparative Guide to Probes for the Detection of Cysteine Sulfinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reversible oxidation of cysteine residues to sulfinic acid (Cys-SO₂H) is a critical post-translational modification involved in cellular signaling and redox regulation. Accurate detection and quantification of this modification are essential for understanding its role in health and disease. This guide provides a comparative overview of two prominent chemical probes used for the detection of cysteine sulfinic acid: NO-Bio and DiaAlk . While direct quantitative detection limits are not extensively reported in the literature, this guide offers a qualitative comparison of their performance based on available experimental data.

Data Presentation: A Comparative Overview

Due to the limited availability of standardized quantitative data on detection limits, this table provides a qualitative and descriptive comparison of the NO-Bio and DiaAlk probes.

FeatureNO-Bio ProbeDiaAlk Probe
Probe Type C-nitroso-based biotinylated probeElectrophilic diazene-based "clickable" probe
Reaction Mechanism Forms a stable sulfonamide adduct with sulfinic acid.Reacts with sulfinic acid to form a stable sulfonamide adduct.
Reported Sensitivity Enables detection of sulfinylated proteins; showed higher sensitivity than a commercially available antibody for hyperoxidized DJ-1[1].Reported to have superior sensitivity compared to NO-Bio, particularly for mass spectrometry-based proteomics.
Selectivity Selective for sulfinic acid, though a pre-blocking step for free thiols is required to prevent side reactions[1].Highly chemoselective for sulfinic acid, with minimal cross-reactivity reported with other nucleophilic residues[2].
Compatibility Compatible with streptavidin blotting for visualization[1]. Complex mass spectrometric fragmentation patterns can make it less suitable for site-centric proteomics[2].Highly compatible with mass spectrometry for site-centric and quantitative chemoproteomic analysis[3][2]. Also available in a fluorescent version (DiaFluo)[4][5].
Applications Detection of global protein sulfinylation in cell lysates and tissue samples[1].Global, site-specific identification and quantification of protein S-sulfinylation in cells[2][6][7].

Signaling Pathways and Reaction Mechanisms

The detection of this compound by both NO-Bio and DiaAlk relies on specific chemical reactions that form stable covalent adducts, enabling subsequent enrichment and analysis.

Cysteine Oxidation Pathway

The formation of this compound is a key step in the oxidative modification of cysteine residues.

Cys_SH Cysteine (Cys-SH) Cys_SOH Cysteine Sulfenic Acid (Cys-SOH) Cys_SH->Cys_SOH + ROS Cys_SO2H This compound (Cys-SO₂H) Cys_SOH->Cys_SO2H + ROS Cys_SO3H Cysteine Sulfonic Acid (Cys-SO₃H) Cys_SO2H->Cys_SO3H + ROS cluster_NO_Bio NO-Bio Reaction cluster_DiaAlk DiaAlk Reaction Cys_SO2H_NO Protein-Cys-SO₂H Adduct_NO Stable Sulfonamide Adduct Cys_SO2H_NO->Adduct_NO NO_Bio NO-Bio Probe NO_Bio->Adduct_NO Cys_SO2H_DiaAlk Protein-Cys-SO₂H Adduct_DiaAlk Stable Sulfonamide Adduct Cys_SO2H_DiaAlk->Adduct_DiaAlk DiaAlk DiaAlk Probe DiaAlk->Adduct_DiaAlk start Cell/Tissue Lysate Preparation block Blocking of Free Thiols (e.g., with NEM) start->block labeling Labeling with Sulfinic Acid Probe (NO-Bio or DiaAlk) block->labeling click Click Chemistry (for DiaAlk) with Azide-Biotin labeling->click DiaAlk Path enrich Enrichment of Labeled Proteins/Peptides (Streptavidin) labeling->enrich NO-Bio Path click->enrich digest Proteolytic Digestion (e.g., Trypsin) enrich->digest analysis Analysis (Western Blot or LC-MS/MS) digest->analysis

References

Distinguishing Cysteine's Oxidative Signatures: A Mass Spectrometric Fragmentation Guide to Sulfinic and Sulfonic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in proteomics and redox biology, the accurate identification of post-translational modifications is paramount. Among these, the oxidation of cysteine residues to sulfinic and sulfonic acids represents critical markers of oxidative stress and cellular signaling. This guide provides a detailed comparison of the mass spectrometric fragmentation analysis of these two important modifications, supported by experimental data and protocols to aid in their unambiguous identification.

The subtle difference of a single oxygen atom between cysteine sulfinic acid (Cys-SO2H) and cysteine sulfonic acid (Cys-SO3H) leads to distinct fragmentation patterns in tandem mass spectrometry (MS/MS). Understanding these differences is crucial for accurate site assignment and elucidating the biological context of these modifications.

Key Fragmentation Distinctions at a Glance

The primary distinguishing features in the MS/MS spectra of peptides containing this compound versus cysteine sulfonic acid are characteristic neutral losses and preferential cleavage patterns.

FeatureThis compound (Cys-SO2H)Cysteine Sulfonic Acid (Cys-SO3H)
Characteristic Neutral Loss Loss of sulfurous acid (H2SO2) - 66 DaLoss of sulfuric acid (H2SO3) - 82 Da
Preferential Cleavage Prominent cleavage of the amide bond C-terminal to the modified cysteine residueNo significant preferential cleavage reported

In-Depth Fragmentation Analysis

Collision-induced dissociation (CID) of peptides containing these oxidized cysteine residues reveals specific fragmentation pathways that serve as diagnostic fingerprints.

This compound: A Tale of Two Fragments

Peptides containing this compound exhibit two hallmark fragmentation characteristics. The first is a neutral loss of 66 Da , corresponding to the elimination of sulfurous acid (H2SO2) from the precursor ion. The second, and often more telling, is a pronounced cleavage of the peptide backbone immediately C-terminal to the sulfinic acid residue . This preferential fragmentation is thought to be driven by the chemical properties of the sulfinic acid group, leading to the formation of a stable product ion.

Cysteine Sulfonic Acid: The Signature of Sulfuric Acid Loss

In contrast, the fragmentation of peptides bearing a cysteine sulfonic acid modification is dominated by a facile neutral loss of 82 Da , which corresponds to the elimination of sulfuric acid (H2SO3) from the precursor ion.[1][2] This neutral loss is often the most abundant fragmentation event observed in the MS/MS spectrum. Unlike sulfinic acid, there is no significant preferential cleavage of the peptide backbone associated with sulfonic acid.

Comparative Fragmentation Data

To illustrate these differences, let's consider the fragmentation of the model peptide PRCGVPDVA, where the cysteine residue is oxidized to either sulfinic or sulfonic acid.

PeptidePrecursor m/z [M+H]+ModificationKey Fragment Ions / Neutral Losses
PRC(SO2H) GVPDVA945.4Sulfinic AcidNeutral loss of 66 Da (H2SO2); Prominent y-ion series resulting from cleavage C-terminal to Cys
PRC(SO3H) GVPDVA961.4Sulfonic AcidNeutral loss of 82 Da (H2SO3)

Experimental Protocols

The following provides a general framework for the LC-MS/MS analysis of cysteine sulfinic and sulfonic acid-containing peptides. Optimization will be required for specific peptides and instrumentation.

1. Sample Preparation:

  • Protein Digestion: Proteins are typically denatured, reduced, and alkylated before digestion with an appropriate protease (e.g., trypsin). It is crucial to use alkylating agents like iodoacetamide (B48618) (IAM) or N-ethylmaleimide (NEM) to block free thiols and prevent artefactual oxidation.

  • Enrichment (Optional): Due to the low abundance of these modifications, enrichment strategies can be employed. For cysteine sulfonic acid, methods based on strong cation exchange have been developed to enrich for these highly acidic peptides.[3]

2. Liquid Chromatography (LC):

  • Column: A reverse-phase C18 column is commonly used for peptide separation.

  • Mobile Phases:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A shallow gradient of increasing Mobile Phase B is used to elute the peptides. The gradient should be optimized to achieve good separation of isomeric and isobaric species.

3. Mass Spectrometry (MS):

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

  • MS1 Scan: A full scan is performed to detect the precursor ions of the peptides of interest.

  • MS/MS Scan (Data-Dependent Acquisition): The most intense precursor ions are selected for fragmentation by CID.

    • Collision Energy: The collision energy should be optimized to induce characteristic fragmentation without excessive fragmentation. A starting point of 25-35 (arbitrary units) is common for ion trap instruments.

    • Activation: A sufficient activation time is necessary to induce the characteristic neutral losses.

Visualizing the Fragmentation Pathways

To further clarify the distinct fragmentation patterns, the following diagrams illustrate the key bond cleavages and neutral losses for peptides containing cysteine sulfinic and sulfonic acids.

Caption: Fragmentation pathway of a peptide containing this compound.

Caption: Fragmentation pathway of a peptide containing cysteine sulfonic acid.

Experimental Workflow Overview

The general workflow for the analysis of cysteine sulfinic and sulfonic acids in a complex biological sample is outlined below.

General Workflow for Cysteine Oxidation Analysis Protein_Extraction Protein Extraction & Solubilization Reduction_Alkylation Reduction & Alkylation (e.g., DTT/IAM) Protein_Extraction->Reduction_Alkylation Proteolytic_Digestion Proteolytic Digestion (e.g., Trypsin) Reduction_Alkylation->Proteolytic_Digestion Enrichment Enrichment of Oxidized Peptides (Optional) Proteolytic_Digestion->Enrichment LC_MSMS LC-MS/MS Analysis Proteolytic_Digestion->LC_MSMS Direct Analysis Enrichment->LC_MSMS Data_Analysis Data Analysis & Fragment Identification LC_MSMS->Data_Analysis

Caption: A generalized experimental workflow for identifying oxidized cysteine residues.

By carefully analyzing the fragmentation patterns and employing optimized experimental protocols, researchers can confidently distinguish between cysteine sulfinic and sulfonic acids, paving the way for a deeper understanding of their roles in health and disease.

References

A Comparative Functional Analysis: Cysteine Sulfinic Acid and Phosphomimetics in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of post-translational modifications (PTMs), both the oxidation of cysteine to sulfinic acid and the introduction of phosphomimetic mutations serve as powerful tools to investigate and manipulate protein function. While both can elicit similar functional outcomes by introducing a negative charge and altering local protein structure, their chemical nature, means of generation, and physiological relevance differ significantly. This guide provides a comprehensive comparison of cysteine sulfinic acid and phosphomimetics, offering insights into their respective functional implications, the experimental methodologies to study them, and their roles in cellular signaling pathways.

I. Physicochemical and Functional Comparison

This compound (Cys-SO2H) is a redox-derived PTM, whereas phosphomimetics are genetic alterations designed to mimic the effects of phosphorylation. Understanding their fundamental differences is crucial for designing experiments and interpreting results.

FeatureThis compoundPhosphomimetics (e.g., Aspartic/Glutamic Acid)
Nature of Modification Post-translational oxidation of a cysteine residue.Genetic substitution of a phosphorylatable residue (Ser, Thr, Tyr).
Generation Enzymatically or non-enzymatically via reactive oxygen species (ROS).[1][2]Site-directed mutagenesis of the protein-coding gene.[3][4]
Reversibility Can be enzymatically reversed by sulfiredoxins.[5]Permanent genetic alteration.
Charge at Phys. pH Negative (pKa ~2).[2]Negative.
Geometry Tetrahedral around the sulfur atom.[2]Planar for the carboxylate group.
Size Sterically larger than a carboxylate group.[2]Smaller than a phosphate (B84403) group.
Physiological Context Redox signaling, oxidative stress response.[6][7][8]Mimics constitutive phosphorylation in signaling pathways.[9]
Key Functional Roles Regulation of enzyme activity, protein stability, and mitochondrial function.[10][11][12][13]Simulating the "on" or "off" state of proteins in kinase-mediated signaling.[9]

II. Experimental Methodologies

The study of this compound and phosphomimetics requires distinct experimental approaches, from their generation to their detection and functional characterization.

A. Generation and Verification

1. Phosphomimetic Mutants via Site-Directed Mutagenesis:

This technique introduces a permanent mutation in the gene encoding the protein of interest.

  • Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation (e.g., changing a serine codon to an aspartic acid codon). The mutation should be in the middle of the primers, with a melting temperature (Tm) of ≥78°C.[4]

  • PCR Amplification: Use a high-fidelity DNA polymerase to amplify the entire plasmid containing the gene of interest with the mutagenic primers. This results in a linear, double-stranded product with the desired mutation.

  • Template Removal: Digest the parental, methylated template DNA with the restriction enzyme DpnI, which specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated (mutant) DNA intact.[3]

  • Circularization: Ligate the ends of the linear, mutated PCR product to re-circularize the plasmid.[3]

  • Transformation and Sequencing: Transform the ligated plasmid into competent E. coli cells. Isolate the plasmid from the resulting colonies and verify the mutation by DNA sequencing.[3][14]

2. Controlled Generation of this compound:

Inducing the specific oxidation of a cysteine to sulfinic acid requires controlled conditions to avoid over-oxidation to sulfonic acid.

  • Protein Reduction: Initially, reduce the purified protein with a reducing agent like dithiothreitol (B142953) (DTT) to ensure all cysteine residues are in their thiol state. Remove the DTT using a desalting column.[15]

  • Controlled Oxidation: Treat the DTT-free protein with a controlled amount of an oxidant, such as hydrogen peroxide (H2O2), typically at a low molar excess (e.g., 2-5 equivalents), for a defined period (e.g., 1 hour at room temperature).[15]

  • Quenching the Reaction: Stop the oxidation reaction by removing the excess oxidant using a desalting column.[15]

  • Verification by Mass Spectrometry: The formation of this compound results in a mass increase of 32 Da (+2 oxygen atoms). This can be confirmed by electrospray ionization mass spectrometry (ESI-MS).[15][16] It is important to be aware of potential in-source oxidation during the MS analysis itself.[16]

B. Detection and Quantification

1. Detecting Phosphomimetic Incorporation:

  • DNA Sequencing: Confirms the mutation at the genetic level.

  • Western Blot: Can confirm the expression of the mutant protein, often using an antibody specific to the protein or an epitope tag.

2. Detecting this compound:

  • Mass Spectrometry: The gold standard for identifying the +32 Da mass shift on a specific cysteine residue.[2][15][17]

  • Chemical Probes: The use of specific chemical probes that react with sulfinic acid allows for its detection. For example, maleimide-based probes can be used in a sequential alkylation strategy. First, free thiols are blocked with iodoacetamide (B48618) (IAM) at neutral pH. Then, at an acidic pH, maleimide (B117702) is added to specifically label the sulfinic acids.[18] Another approach involves the use of diazene-based probes that form stable adducts with sulfinic acids for subsequent detection and proteomic analysis.[15]

  • Antibodies: Specific antibodies that recognize the sulfinylated form of certain proteins (e.g., peroxiredoxins) are available, though their specificity can be a concern.[2]

III. Role in Signaling Pathways: The EGFR Example

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a prime example of regulation by both phosphorylation and cysteine oxidation, highlighting the potential for interplay and distinct roles of these modifications.

EGFR Signaling Pathway

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus EGFR EGFR NOX NADPH Oxidase (NOX) EGFR->NOX Activation Grb2 Grb2 EGFR->Grb2 Phosphorylation PI3K PI3K EGFR->PI3K H2O2 H2O2 NOX->H2O2 Production Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PTP1B PTP1B PTP1B->EGFR Dephosphorylation (Inhibition) Akt Akt PI3K->Akt Akt->Transcription EGF EGF EGF->EGFR Binding H2O2->EGFR H2O2->PTP1B Cysteine Oxidation (Inactivation)

Caption: EGFR signaling pathway regulated by ligand binding and redox modification.

Upon binding of Epidermal Growth Factor (EGF), the EGFR dimerizes and autophosphorylates on tyrosine residues, initiating downstream signaling cascades like the Ras-MAPK and PI3K-Akt pathways.[19] Simultaneously, EGFR activation leads to the production of H2O2 by NADPH oxidases.[6][20] This H2O2 can then act as a secondary messenger.

  • Direct EGFR Regulation: H2O2 can directly oxidize a specific cysteine residue (Cys797) in the EGFR active site to sulfenic and subsequently sulfinic acid. This oxidation can enhance the kinase activity of EGFR, thus amplifying the downstream signal.[19][20]

  • Indirect Regulation via PTPs: H2O2 can also oxidize and inactivate Protein Tyrosine Phosphatases (PTPs), such as PTP1B, which normally dephosphorylate and inactivate EGFR.[19][8][21][22] The oxidative inactivation of PTPs leads to sustained EGFR phosphorylation and prolonged downstream signaling.

In this context, a phosphomimetic mutation at a key tyrosine phosphorylation site on EGFR would constitutively activate the downstream pathway, mimicking the "on" state. Conversely, studying the effects of Cys797 oxidation to sulfinic acid provides insight into the redox regulation of the receptor's catalytic activity.

IV. Experimental Workflow for Comparative Analysis

A logical workflow is essential for a direct comparison of the functional effects of this compound and a phosphomimetic at a specific site in a protein of interest.

Comparative_Workflow cluster_generation Protein Generation cluster_verification Verification cluster_analysis Functional Analysis cluster_comparison Comparative Data Analysis WT Wild-Type (WT) Protein Expression & Purification Cys_SO2H This compound (Cys-SO2H) Generation (Controlled Oxidation) WT->Cys_SO2H Structural Structural Analysis (e.g., CD Spectroscopy, X-ray Crystallography) WT->Structural Biochemical Biochemical Assays (e.g., Enzyme Kinetics, Binding Assays) WT->Biochemical Cellular Cell-Based Assays (e.g., Signaling Pathway Activation, Localization) WT->Cellular PM Phosphomimetic (PM) Mutant Generation (Site-Directed Mutagenesis) Verify_PM Verify PM Mutant (DNA Sequencing) PM->Verify_PM Verify_Cys_SO2H Verify Cys-SO2H (Mass Spectrometry) Cys_SO2H->Verify_Cys_SO2H Verify_PM->Structural Verify_PM->Biochemical Verify_PM->Cellular Verify_Cys_SO2H->Structural Verify_Cys_SO2H->Biochemical Verify_Cys_SO2H->Cellular Compare Compare Functional Effects of WT, PM, and Cys-SO2H Structural->Compare Biochemical->Compare Cellular->Compare

Caption: Experimental workflow for comparing the functional effects of phosphomimetics and this compound.

V. Conclusion

Both this compound and phosphomimetics are invaluable tools for dissecting protein function and signaling pathways. Phosphomimetics offer a straightforward genetic approach to mimic a constitutively phosphorylated state, providing insights into the functional consequences of this modification. However, they are an approximation and may not fully recapitulate the structural and electronic properties of a phosphate group.

This compound, on the other hand, is a physiologically relevant modification that links cellular function to the redox environment. Studying this modification provides a deeper understanding of how cellular processes are regulated by oxidative signals. The choice between studying a phosphomimetic or a this compound will depend on the specific biological question being addressed. For investigating the direct consequences of a kinase-mediated signaling event, a phosphomimetic is often the tool of choice. For exploring the impact of redox signaling and oxidative stress on protein function, the direct study of this compound is more appropriate. A comprehensive understanding of a protein's regulation may ultimately require the investigation of both types of modifications.

References

Unveiling Novel Protein Interactions of Sulfiredoxin: A Comparative Guide to Genetic Validation Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of novel protein targets is a critical step in elucidating cellular pathways and identifying new therapeutic avenues. This guide provides a comprehensive comparison of genetic approaches for validating novel protein targets of sulfiredoxin (Srx), an enzyme with emerging roles beyond its canonical function in reducing over-oxidized peroxiredoxins.

This guide delves into the experimental validation of recently identified Srx-interacting proteins, including S100A4, non-muscle myosin IIA (NMIIA), and thioredoxin domain-containing 5 (TXNDC5). We present a comparative analysis of shRNA-mediated knockdown and CRISPR-Cas9 gene editing as primary genetic validation tools, supplemented by biochemical co-immunoprecipitation data. Detailed experimental protocols and quantitative data are provided to aid in the design and interpretation of validation studies.

Comparing Genetic Approaches for Validating Sulfiredoxin Targets

The choice of genetic approach for validating a novel protein-protein interaction is critical and depends on the specific experimental goals. While shRNA offers a transient knockdown of protein expression, CRISPR-Cas9 provides complete and permanent gene knockout. The table below summarizes the key characteristics of these two powerful techniques.

FeatureshRNA-mediated KnockdownCRISPR-Cas9 Gene Editing
Mechanism of Action Post-transcriptional gene silencing by targeting mRNA for degradation.DNA-level gene knockout through the introduction of double-strand breaks and subsequent error-prone repair.
Effect on Gene Transient reduction in protein expression (knockdown).Permanent disruption of the target gene (knockout).
Specificity Can have off-target effects by unintentionally silencing other mRNAs.Highly specific due to the gRNA-directed Cas9 nuclease, though off-target cleavage can occur.
Efficiency Variable knockdown efficiency depending on the shRNA sequence and cell type.Generally high efficiency in achieving complete gene knockout.
Experimental Workflow Involves designing and cloning shRNA sequences into a vector, followed by viral transduction and selection.Requires design of a specific guide RNA (gRNA) and delivery of the gRNA and Cas9 nuclease into cells.
Confirmation of Effect Validated by quantifying the reduction in mRNA (qRT-PCR) and protein (Western blot) levels.Confirmed by sequencing the target locus to identify mutations and by Western blot to confirm protein absence.
Ideal For Studying the effects of reduced protein levels and for essential genes where complete knockout would be lethal.Investigating the consequences of a complete loss of protein function.

Validated Novel Protein Targets of Sulfiredoxin

Recent studies have identified several novel protein targets of sulfiredoxin, expanding its known interactome and suggesting its involvement in diverse cellular processes.

Sulfiredoxin Interaction with S100A4 and Non-Muscle Myosin IIA

A key study identified S100A4, a calcium-binding protein, and non-muscle myosin IIA (NMIIA), a cytoskeletal motor protein, as novel interacting partners of Srx. This interaction is implicated in regulating cancer cell motility and adhesion.[1][2]

Quantitative Data:

The binding affinity between Srx and S100A4 has been quantified using in vitro fluorescence resonance energy transfer (FRET)-based analysis.[1]

Interacting ProteinsDissociation Constant (Kd)
Srx and S100A4~83.0 nM
Srx and S-glutathionylated S100A4KD1 ~4.8 nM, KD2 ~131.0 nM
Srx (C99S mutant) and S100A4~21.0 nM

This data indicates a strong interaction between Srx and S100A4, with a significantly higher affinity for the S-glutathionylated form of S100A4.

Genetic Validation using shRNA:

To investigate the functional significance of the Srx-S100A4-NMIIA interaction, researchers utilized shRNA to knock down Srx expression in A549 lung cancer cells.[1] The knockdown of Srx resulted in:

  • Increased cell adhesion: A549 cells with reduced Srx levels showed enhanced adhesion to fibronectin-coated surfaces.

  • Decreased cell motility: Wound healing assays demonstrated that Srx knockdown cells migrated more slowly compared to control cells.

  • Altered focal adhesions: Changes in the number and distribution of focal adhesions were observed in cells with depleted Srx.

These findings, enabled by a genetic knockdown approach, strongly suggest that Srx, through its interaction with S100A4 and NMIIA, plays a crucial role in regulating the cellular machinery involved in cell movement and adhesion.

Sulfiredoxin Interaction with Thioredoxin Domain-Containing 5 (TXNDC5)

Another novel interacting partner of sulfiredoxin is Thioredoxin Domain-Containing 5 (TXNDC5), an endoplasmic reticulum (ER)-resident protein. This interaction appears to be enhanced under ER stress conditions and may play a role in lung cancer progression.[3][4][5][6]

Biochemical Validation by Co-Immunoprecipitation:

The interaction between Srx and TXNDC5 was confirmed through reciprocal co-immunoprecipitation (Co-IP) experiments in lung cancer cells.[3][4][5] In these experiments, an antibody targeting Srx was used to pull down Srx and any associated proteins. Subsequent Western blot analysis of the immunoprecipitated complex using an antibody against TXNDC5 confirmed its presence, and vice versa. While specific quantitative data on the binding affinity is not yet available, the Co-IP results provide strong evidence of a direct or indirect interaction between the two proteins within the cellular environment.

Experimental Protocols

Lentiviral-mediated shRNA Knockdown of Sulfiredoxin

This protocol describes a general workflow for the stable knockdown of sulfiredoxin using a lentiviral-based shRNA system.

Workflow Diagram:

shRNA_Workflow cluster_plasmid Plasmid Preparation cluster_virus Lentivirus Production cluster_transduction Cell Transduction & Selection cluster_validation Validation & Analysis shRNA_Design shRNA Design & Cloning Vector Lentiviral Vector (e.g., pLKO.1) shRNA_Design->Vector Ligate Transfection Transfection with Packaging Plasmids Vector->Transfection HEK293T HEK293T Cells HEK293T->Transfection Harvest Harvest & Concentrate Virus Transfection->Harvest Transduction Transduce with Lentivirus Harvest->Transduction Target_Cells Target Cells (e.g., A549) Target_Cells->Transduction Selection Puromycin (B1679871) Selection Transduction->Selection qPCR qRT-PCR (mRNA levels) Selection->qPCR Western Western Blot (Protein levels) Selection->Western Functional Functional Assays Selection->Functional

Caption: Workflow for shRNA-mediated knockdown.

Detailed Steps:

  • shRNA Design and Cloning:

    • Design at least three to five shRNA sequences targeting different regions of the Srx mRNA.

    • Synthesize and anneal complementary oligonucleotides for each shRNA.

    • Ligate the annealed oligonucleotides into a lentiviral shRNA expression vector (e.g., pLKO.1-puro).

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the shRNA-containing lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G).

    • Harvest the virus-containing supernatant 48 and 72 hours post-transfection.

    • Concentrate the lentiviral particles by ultracentrifugation or a commercially available concentration reagent.

  • Cell Transduction and Selection:

    • Transduce the target cells (e.g., A549) with the concentrated lentivirus at a low multiplicity of infection (MOI) to ensure single viral integration per cell.

    • Begin selection with puromycin (or another appropriate selection agent) 24-48 hours post-transduction.

    • Expand the puromycin-resistant cells to generate a stable knockdown cell line.

  • Validation of Knockdown:

    • qRT-PCR: Extract total RNA from the stable knockdown and control cell lines. Perform quantitative real-time PCR to measure the relative expression of Srx mRNA, normalized to a housekeeping gene.

    • Western Blot: Prepare total cell lysates and perform SDS-PAGE followed by Western blotting using a specific antibody against Srx to confirm the reduction in protein levels.

Co-Immunoprecipitation (Co-IP) for Validating Protein Interactions

This protocol outlines the key steps for performing a Co-IP experiment to validate the interaction between Srx and a putative binding partner.

Workflow Diagram:

CoIP_Workflow cluster_lysate Cell Lysis cluster_ip Immunoprecipitation cluster_wash Washing & Elution cluster_analysis Analysis Cells Cells expressing Bait & Prey Lysis Lyse with non-denaturing buffer Cells->Lysis Lysate Clarified Cell Lysate Lysis->Lysate Antibody Add Bait-specific Antibody Lysate->Antibody Beads Add Protein A/G Beads Antibody->Beads Wash Wash beads to remove non-specific binders Beads->Wash Elute Elute bound proteins Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE Western_Bait Western Blot (Bait) SDS_PAGE->Western_Bait Western_Prey Western Blot (Prey) SDS_PAGE->Western_Prey

Caption: Workflow for Co-Immunoprecipitation.

Detailed Steps:

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein-protein interactions.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with a primary antibody specific to the "bait" protein (e.g., anti-Srx antibody) overnight at 4°C with gentle rotation.

    • Add protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-4 hours to capture the immune complexes.

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis by Western Blot:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with primary antibodies against both the "bait" (Srx) and the putative "prey" protein (e.g., TXNDC5) to confirm their co-precipitation.

Comparison of Alternative Protein Target Validation Methods

Beyond genetic approaches, a variety of other methods can be employed to validate protein-protein interactions. Each technique offers unique advantages and disadvantages.

MethodPrincipleAdvantagesDisadvantages
Yeast Two-Hybrid (Y2H) Interaction between two proteins in yeast activates a reporter gene.High-throughput screening of entire libraries; detects transient and weak interactions.High rate of false positives; interactions occur in a non-native (yeast) environment.
Affinity Purification-Mass Spectrometry (AP-MS) A tagged "bait" protein is used to pull down interacting partners, which are then identified by mass spectrometry.Identifies a complex of interacting proteins; can be performed in a native cellular context.May not distinguish between direct and indirect interactions; can be biased by the tag.
Surface Plasmon Resonance (SPR) Measures the binding of a mobile analyte to an immobilized ligand in real-time by detecting changes in the refractive index.Provides quantitative data on binding kinetics (kon, koff) and affinity (KD); label-free.Requires purified proteins; immobilization can affect protein conformation and activity.
Isothermal Titration Calorimetry (ITC) Measures the heat change that occurs upon binding of two molecules.Provides a complete thermodynamic profile of the interaction (ΔH, ΔS, KD); label-free and in-solution.Requires large amounts of purified and highly concentrated proteins.
Proximity Ligation Assay (PLA) In situ detection of protein-protein interactions using antibodies conjugated with DNA oligonucleotides that are ligated and amplified when in close proximity.Highly sensitive and specific; provides spatial information about the interaction within the cell.Does not provide information on binding kinetics or affinity; can be technically challenging.

Conclusion

The validation of novel protein targets for sulfiredoxin is an active area of research with significant implications for understanding its diverse cellular functions. This guide has provided a comparative overview of genetic and other experimental approaches for this purpose. The use of shRNA-mediated knockdown has been instrumental in elucidating the functional consequences of Srx's interactions with S100A4 and NMIIA in cell motility. Co-immunoprecipitation has provided strong evidence for the interaction between Srx and TXNDC5.

For future studies, the application of CRISPR-Cas9 gene editing will be invaluable for definitively establishing the role of these novel interactions by observing the effects of a complete loss of Srx function. Furthermore, a combination of genetic, biochemical, and biophysical approaches will provide the most comprehensive validation of these and other yet-to-be-discovered sulfiredoxin targets, ultimately paving the way for new therapeutic strategies.

References

Distinguishing Enzymatic and Non-Enzymatic Sulfinylation in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of protein sulfinylation—a key post-translational modification in redox signaling—is critical. This guide provides a comprehensive comparison of current methodologies to distinguish between targeted enzymatic and broader non-enzymatic sulfinylation events within a cellular context. We delve into the experimental protocols, present quantitative data for comparison, and visualize key pathways and workflows to aid in experimental design and data interpretation.

Protein sulfinylation, the oxidation of a cysteine thiol to a sulfinic acid (-SO2H), can occur through two primary mechanisms: targeted, enzyme-catalyzed reactions or non-specific oxidation by reactive oxygen species (ROS). Differentiating between these two pathways is essential for elucidating the precise role of sulfinylation in cellular signaling and disease. Enzymatic sulfinylation often implies a specific regulatory function, whereas non-enzymatic sulfinylation can be a marker of generalized oxidative stress.

Comparative Analysis of Detection Methodologies

Several techniques have been developed to detect protein sulfinylation, each with distinct advantages and limitations for distinguishing between enzymatic and non-enzymatic sources. The primary strategies involve chemical probes, mass spectrometry-based proteomics, and antibody detection.

Method Principle Throughput Site-Specific Resolution Enzymatic vs. Non-Enzymatic Distinction Key Considerations
Dimedone-Based Probes (e.g., DYn-2) Chemical probes that selectively react with the sulfenic acid precursor to sulfinic acid. Subsequent "click" chemistry allows for biotinylation and enrichment.HighYesIndirectly, by comparing global changes under oxidative stress vs. specific signaling activation.Captures the transient sulfenic acid state, which can be a precursor to both enzymatic and non-enzymatic sulfinylation. Requires careful experimental design to infer the origin.
Nitroso-Aryl Probes (e.g., NO-Bio) C-nitroso warhead reacts specifically with sulfinic acids, allowing for direct labeling and enrichment.[1][2]HighYesCan be combined with genetic (e.g., enzyme knockout) or pharmacological approaches to differentiate sources.Provides direct detection of the more stable sulfinic acid modification.[1]
Diazene-Based Probes (e.g., DiaAlk) Electrophilic probes that chemoselectively label sulfinic acids for subsequent proteomic analysis.HighYesAmenable to comparative studies between wild-type and enzyme-deficient cell lines to identify enzyme-specific substrates.Offers an alternative chemistry for direct sulfinic acid labeling.
Mass Spectrometry (Direct Detection) Identification of a +32 Da mass shift on cysteine residues.HighYesCan be confounded by other modifications with the same nominal mass, such as S-sulfhydration.[3] Prone to sample preparation artifacts.[3]Requires high-resolution mass spectrometry and careful validation to avoid false positives.
Antibody-Based Detection Use of antibodies that specifically recognize sulfinylated proteins, often targeting a conserved motif.Low to MediumNo (protein-level)Limited specificity makes it challenging to distinguish between different sources of sulfinylation without additional controls.Useful for validating sulfinylation of a specific protein of interest but not for global, unbiased discovery.

Key Experimental Protocols

Distinguishing between enzymatic and non-enzymatic sulfinylation often relies on a combination of chemical biology tools and cellular perturbations. Below are foundational protocols that can be adapted for specific experimental questions.

Protocol 1: Global Profiling of Sulfinylation using Chemical Probes

This protocol outlines the general workflow for using cell-permeable chemical probes to identify sulfinylated proteins.

  • Cell Culture and Treatment: Culture cells to the desired confluency. To distinguish enzymatic from non-enzymatic events, create parallel treatment groups:

    • Basal: Untreated cells to measure baseline sulfinylation.

    • ROS-induced (Non-enzymatic control): Treat cells with an exogenous oxidant like H₂O₂.

    • Signal-activated (Potential enzymatic): Stimulate a specific signaling pathway known or suspected to involve enzymatic sulfinylation (e.g., with a growth factor).

    • Enzyme inhibition/knockdown: Inhibit or genetically remove a candidate sulfinylating enzyme before signal activation.

  • In-situ Labeling: Incubate the treated cells with a sulfinic acid-specific chemical probe (e.g., NO-Bio or DiaAlk) that contains a bioorthogonal handle (e.g., an alkyne or azide).

  • Cell Lysis and Protein Extraction: Lyse the cells under conditions that preserve the probe-protein adduct.

  • Click Chemistry: Conjugate a reporter tag (e.g., biotin-azide if using an alkyne probe) to the labeled proteins via copper-catalyzed azide-alkyne cycloaddition (CuAAC).[4]

  • Enrichment: Use streptavidin affinity purification to enrich for the biotin-tagged, sulfinylated proteins.

  • Proteomic Analysis: Digest the enriched proteins and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins and the specific sites of modification.[5]

  • Data Analysis: Quantitatively compare the abundance of sulfinylated peptides across the different treatment groups to identify those that are specifically induced by a signaling pathway and dependent on a particular enzyme.

Protocol 2: Validation of a Specific Sulfinylated Protein

This protocol is for confirming the sulfinylation of a single protein of interest.

  • Cell Treatment and Lysis: Treat and lyse cells as described in Protocol 1.

  • Immunoprecipitation: Use an antibody specific to the protein of interest to immunoprecipitate it from the cell lysate.

  • On-bead Labeling or Western Blotting:

    • Option A (Labeling): If using a chemical probe approach, perform the click chemistry reaction on the immunoprecipitated protein, followed by detection of the reporter tag (e.g., via streptavidin-HRP).

    • Option B (Antibody): If a specific antibody against the sulfinylated form of the protein is available, perform a Western blot on the immunoprecipitate using this antibody.

  • Analysis: Compare the signal intensity across different treatment conditions to validate changes in sulfinylation of the target protein.

Visualizing Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of the complex processes involved in studying protein sulfinylation.

Experimental_Workflow General Workflow for Distinguishing Sulfinylation Sources cluster_cell_culture Cellular Perturbation cluster_labeling Detection cluster_analysis Analysis Basal Basal State Probe In-situ Labeling (e.g., NO-Bio, DiaAlk) Basal->Probe ROS ROS Treatment (Non-enzymatic) ROS->Probe Signal Signal Activation (Enzymatic?) Signal->Probe Inhibitor Signal + Inhibitor Inhibitor->Probe Lysis Cell Lysis Probe->Lysis Click Click Chemistry (Biotinylation) Lysis->Click Enrich Streptavidin Enrichment Click->Enrich MS LC-MS/MS Analysis Enrich->MS Data Quantitative Proteomics MS->Data Data->Inhibitor Identify enzyme- dependent sites Validation Validation (e.g., Western Blot) Data->Validation

Caption: Workflow for differentiating sulfinylation sources.

Caption: Comparison of sulfinylation pathways.

Conclusion

The challenge in studying protein sulfinylation lies in attributing the modification to a specific biological process—regulated enzymatic activity or widespread oxidative stress. A multi-faceted approach is often necessary. By combining advanced chemical probes with genetic or pharmacological manipulation of cellular pathways and enzymes, researchers can effectively dissect the origins of protein sulfinylation. The quantitative proteomic workflows described here provide a powerful toolkit for identifying specific, enzyme-driven sulfinylation events, paving the way for a deeper understanding of redox regulation in health and disease and offering new avenues for therapeutic intervention.

References

A Comparative Guide: Unraveling the Structural Impact of Sulfinylation and Nitrosylation on Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced ways in which post-translational modifications (PTMs) impact protein structure and function is paramount. Among the myriad of PTMs, the oxidative modifications of cysteine residues—specifically S-sulfinylation and S-nitrosylation—have emerged as critical regulators of cellular signaling and protein activity. This guide provides an objective comparison of the structural effects of these two modifications, supported by experimental data and detailed methodologies, to aid in the design and interpretation of studies in this burgeoning field.

Introduction to Sulfinylation and Nitrosylation

Protein function is intricately regulated by a diverse array of post-translational modifications. S-sulfinylation, the oxidation of a cysteine thiol to a sulfinic acid (-SO₂H), and S-nitrosylation, the addition of a nitric oxide (NO) group to a cysteine thiol to form an S-nitrosothiol (-SNO), are two such modifications that play pivotal roles in redox signaling and cellular homeostasis. While both modifications target the same amino acid residue, they elicit distinct structural and, consequently, functional changes in proteins.

Comparative Structural Effects

The addition of a sulfinyl or a nitroso group to a cysteine residue introduces changes in the local chemical environment, leading to alterations in protein structure that can range from subtle to substantial. These changes can impact protein stability, enzymatic activity, and protein-protein interactions.

Quantitative Comparison of Structural Changes

The following table summarizes key quantitative structural changes observed in proteins upon sulfinylation and nitrosylation, based on data from X-ray crystallography and NMR spectroscopy studies.

Structural ParameterS-SulfinylationS-NitrosylationKey Proteins Studied (Examples)
Bond Angles (Cβ-Sγ-O) ~108°N/A (S-N-O angle is ~114°)Peroxiredoxin, DJ-1
Bond Lengths (S-O/S-N) S-O: ~1.45 ÅS-N: ~1.86 ÅThioredoxin, Hemoglobin
Backbone Dihedral Angles (Φ, Ψ) Can induce significant shifts, with a higher propensity for positive Φ angles compared to unmodified cysteine.[1]Can cause localized changes in backbone conformation.PTP1B (Sulfinylation)[2]
Secondary Structure Can lead to localized unfolding or stabilization of α-helices and β-sheets.Can cause shifts in α-helical positions (e.g., ~0.5 Å shift).YgaP (Nitrosylation)
Solvent Accessible Surface Area (SASA) Generally increases the polarity and can increase the local SASA of the modified residue.Can be found in both solvent-exposed and buried regions; modification of buried cysteines is often facilitated by hydrophobic environments that concentrate NO.[3][4][5]Albumin, GAPDH[6]
Electrostatic Potential Introduces a negative charge at physiological pH, significantly altering the local electrostatic surface potential.The S-nitrosothiol group is uncharged but polar, leading to more subtle changes in the electrostatic potential.

Signaling Pathways Modulated by Sulfinylation and Nitrosylation

Both sulfinylation and nitrosylation are integral to the regulation of key signaling pathways, often acting as molecular switches that can turn protein function on or off.

Epidermal Growth Factor Receptor (EGFR) Signaling

The EGFR pathway, crucial for cell proliferation and survival, is regulated by both modifications.

  • Sulfenylation (a precursor to sulfinylation): Hydrogen peroxide (H₂O₂) generated upon EGF stimulation leads to the sulfenylation of a critical cysteine residue (Cys797) in the EGFR kinase domain. This modification enhances the receptor's kinase activity, promoting downstream signaling.[1][7][8][9]

  • S-Nitrosylation: In contrast, S-nitrosylation of EGFR, particularly at extracellular cysteines (C166 and C305), has been shown to inhibit its autophosphorylation and downstream signaling, thereby having an anti-proliferative effect.[10][11]

EGFR_Signaling cluster_sulfenylation Sulfenylation cluster_nitrosylation S-Nitrosylation EGF_S EGF EGFR_S EGFR EGF_S->EGFR_S Binds H2O2 H2O2 Production EGFR_S->H2O2 Cys797_SOH Cys797 Sulfenylation H2O2->Cys797_SOH Kinase_Activity_Up Increased Kinase Activity Cys797_SOH->Kinase_Activity_Up Proliferation_S Proliferation Kinase_Activity_Up->Proliferation_S NO Nitric Oxide (NO) Cys166_305_SNO Cys166/305 S-Nitrosylation NO->Cys166_305_SNO EGFR_N EGFR Kinase_Activity_Down Decreased Kinase Activity EGFR_N->Kinase_Activity_Down Cys166_305_SNO->EGFR_N Proliferation_N Inhibition of Proliferation Kinase_Activity_Down->Proliferation_N

Figure 1: Opposing effects of sulfenylation and S-nitrosylation on EGFR signaling.

Ras Signaling Pathway

The small GTPase Ras is a central node in signaling pathways that control cell growth and differentiation. S-nitrosylation is a key regulator of Ras function.

  • S-Nitrosylation: Nitric oxide can directly S-nitrosylate Ras at a conserved cysteine residue (Cys118).[8][12][13][14][15][16] This modification can promote guanine (B1146940) nucleotide exchange, leading to Ras activation and subsequent stimulation of downstream pathways like the MAPK/ERK cascade.[12][13][14] The subcellular location of Ras S-nitrosylation can also dictate which downstream effectors are activated.[13] While direct sulfinylation of Ras is less characterized, oxidative stress can modulate Ras signaling through other mechanisms.

Ras_Signaling NO Nitric Oxide (NO) Cys118_SNO S-Nitrosylation of Cys118 NO->Cys118_SNO Ras_GDP Ras-GDP (Inactive) Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP GDP/GTP Exchange MAPK_Pathway MAPK/ERK Pathway Ras_GTP->MAPK_Pathway Cys118_SNO->Ras_GDP Promotes GEF Guanine Nucleotide Exchange Factor (GEF) GEF->Ras_GDP Activates Proliferation Cell Proliferation MAPK_Pathway->Proliferation

Figure 2: S-Nitrosylation-mediated activation of the Ras signaling pathway.

NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammation and immunity. Its activity is tightly controlled by S-nitrosylation at multiple levels.

  • S-Nitrosylation: S-nitrosylation can have both inhibitory and activating effects on the NF-κB pathway.[17] Inhibition can occur through the S-nitrosylation of the p50 subunit at Cys62, which prevents DNA binding.[12] Additionally, S-nitrosylation of IKKβ, an upstream kinase, can inhibit its activity, thereby preventing the degradation of the NF-κB inhibitor, IκB.[13] Conversely, under certain conditions, NO can promote NF-κB activation.[17]

NFkB_Signaling cluster_nucleus Stimuli Pro-inflammatory Stimuli IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->NFkB IκB degradation Gene_Expression Gene Expression NO Nitric Oxide (NO) NO->IKK S-nitrosylates (Inhibits) NFkB_n NF-κB NO->NFkB_n S-nitrosylates p50 (Inhibits DNA binding) DNA DNA NFkB_n->DNA Binds DNA->Gene_Expression

Figure 3: S-Nitrosylation-mediated regulation of the NF-κB signaling pathway.

Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is the primary cellular defense mechanism against oxidative and electrophilic stress. Cysteine modifications on Keap1 are central to its function.

  • Sulfenylation/Oxidation: Under conditions of oxidative stress, specific "sensor" cysteines in Keap1 (e.g., Cys151) become oxidized, leading to a conformational change in the Keap1 protein. This disrupts the interaction between Keap1 and the transcription factor Nrf2, preventing Nrf2's ubiquitination and degradation. Stabilized Nrf2 then translocates to the nucleus to activate the expression of antioxidant and detoxification genes.[18][19][20][21][22]

Keap1_Nrf2_Signaling cluster_nucleus_kn Oxidative_Stress Oxidative/Electrophilic Stress Keap1 Keap1 Oxidative_Stress->Keap1 Oxidizes Cysteines (e.g., Sulfenylation) Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Keap1->Keap1_Nrf2 Conformational Change (Inhibits binding) Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nucleus_KN Nucleus Nrf2->Nucleus_KN Translocates Ubiquitination Ubiquitination Keap1_Nrf2->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Proteasome->Nrf2 Degrades ARE Antioxidant Response Element (ARE) Gene_Expression_KN Antioxidant Gene Expression ARE->Gene_Expression_KN Nrf2_n Nrf2 Nrf2_n->ARE Binds

Figure 4: Activation of the Keap1-Nrf2 pathway by cysteine oxidation.

Experimental Protocols

Accurate detection and characterization of sulfinylation and nitrosylation are crucial for understanding their roles in protein function. Below are detailed protocols for key experimental techniques.

Mass Spectrometry for Identification and Quantification

Mass spectrometry (MS) is a powerful tool for identifying the exact sites of modification and quantifying their abundance.

This protocol outlines a chemical proteomics approach for the site-specific identification and quantification of protein S-sulfenylation.[9][17][23][24]

  • Cell Lysis and Protein Extraction:

    • Lyse cells in a buffer containing a sulfenic acid-specific probe (e.g., a dimedone-based probe with a bioorthogonal handle like an alkyne).

    • Include protease and phosphatase inhibitors in the lysis buffer.

  • Blocking of Free Thiols:

    • Block free cysteine thiols with a high concentration of an alkylating agent like N-ethylmaleimide (NEM) to prevent artifactual oxidation.

  • Click Chemistry:

    • Perform a copper-catalyzed azide-alkyne cycloaddition (Click) reaction to attach a biotin (B1667282) tag to the probe-labeled sulfenylated proteins.

  • Protein Digestion:

    • Digest the biotin-tagged proteins into peptides using a protease such as trypsin.

  • Enrichment of Biotinylated Peptides:

    • Enrich the biotinylated peptides using streptavidin-coated beads.

  • LC-MS/MS Analysis:

    • Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the modified peptides and pinpoint the exact site of sulfinylation based on the mass shift of the modifying group.

    • For quantitative analysis, stable isotope labeling by amino acids in cell culture (SILAC) or isobaric tags for relative and absolute quantitation (iTRAQ) can be integrated into the workflow.

The Biotin Switch Technique is a widely used method for the specific detection of S-nitrosylated proteins.[8][11][20][21][25]

  • Sample Preparation:

    • Homogenize tissues or lyse cells in HEN buffer (250 mM HEPES-NaOH, pH 7.7, 1 mM EDTA, 0.1 mM neocuproine) supplemented with protease inhibitors.

  • Blocking of Free Thiols:

    • Add SDS to a final concentration of 2.5% and methyl methanethiosulfonate (B1239399) (MMTS) to a final concentration of 20 mM.

    • Incubate at 50°C for 20 minutes with frequent vortexing to block all free thiol groups.

  • Removal of Excess MMTS:

    • Precipitate proteins by adding three volumes of ice-cold acetone (B3395972) and incubate at -20°C for 20 minutes.

    • Centrifuge to pellet the proteins and wash the pellet twice with 70% acetone.

  • Selective Reduction and Biotinylation:

    • Resuspend the protein pellet in HENS buffer (HEN with 1% SDS).

    • Add a reducing agent, such as sodium ascorbate (B8700270) (final concentration 20 mM), to selectively reduce the S-nitrosothiols to free thiols.

    • Immediately add a thiol-reactive biotinylating agent, such as biotin-HPDP (N-[6-(biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide), to a final concentration of 2 mM.

    • Incubate for 1 hour at room temperature in the dark.

  • Downstream Analysis:

    • The biotinylated proteins can then be detected by western blot using an anti-biotin antibody or streptavidin-HRP.

    • For identification by mass spectrometry, the biotinylated proteins are typically enriched using streptavidin affinity chromatography, digested, and analyzed by LC-MS/MS.[26][27]

Biotin_Switch_Workflow Start Protein Sample with -SH, -SNO, and -S-S- Step1 Step 1: Block Free Thiols (MMTS) Start->Step1 Result1 Protein with blocked -SH (-S-S-CH3), -SNO Step1->Result1 Step2 Step 2: Selectively Reduce -SNO (Ascorbate) Result1->Step2 Result2 Protein with blocked -SH, newly formed -SH Step2->Result2 Step3 Step 3: Label New -SH (Biotin-HPDP) Result2->Step3 Result3 Protein with blocked -SH, biotinylated -SH Step3->Result3 Analysis Downstream Analysis (Western Blot or Mass Spec) Result3->Analysis

Figure 5: Workflow of the Biotin Switch Technique for S-nitrosylation detection.

X-ray Crystallography for Structural Determination

X-ray crystallography provides high-resolution three-dimensional structures of proteins, allowing for the precise visualization of the structural consequences of sulfinylation and nitrosylation.

  • Protein Expression and Purification:

    • Express and purify the protein of interest to high homogeneity.

  • In vitro Modification:

    • Treat the purified protein with a sulfinylating or nitrosylating agent to achieve a high modification stoichiometry.

    • For sulfinylation, hydrogen peroxide or other reactive oxygen species can be used.

    • For nitrosylation, S-nitrosoglutathione (GSNO) or other NO donors are commonly employed.

    • Confirm the modification and its extent by mass spectrometry.

  • Crystallization:

    • Screen a wide range of crystallization conditions (e.g., pH, precipitant concentration, temperature) to obtain well-diffracting crystals of the modified protein.

    • The modification may alter the protein's surface properties, necessitating different crystallization conditions compared to the unmodified protein.

  • Data Collection and Structure Determination:

    • Collect X-ray diffraction data from the crystals, preferably using a synchrotron source.

    • Solve the protein structure using molecular replacement if a structure of the unmodified protein is available, or by other phasing methods.

    • Carefully model the modified cysteine residue into the electron density map and refine the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying protein structure and dynamics in solution, providing valuable insights into the conformational changes induced by sulfinylation and nitrosylation.

  • Isotope Labeling:

    • For detailed structural analysis, express the protein with uniform ¹⁵N and/or ¹³C labeling.

  • In vitro Modification:

    • Modify the isotopically labeled protein as described for X-ray crystallography.

  • NMR Data Acquisition:

    • Acquire a series of NMR experiments, including:

      • ¹H-¹⁵N HSQC: To observe changes in the chemical environment of backbone amides upon modification. Significant chemical shift perturbations indicate structural changes.

      • Triple-resonance experiments (e.g., HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH): For backbone resonance assignment of the modified protein.

      • NOESY experiments: To obtain distance restraints for structure calculation.

      • Relaxation experiments (T₁, T₂, and {¹H}-¹⁵N NOE): To probe changes in protein dynamics.

  • Data Analysis and Structure Calculation:

    • Assign the NMR spectra and compare the chemical shifts of the modified and unmodified proteins.

    • Calculate the three-dimensional structure of the modified protein using the experimentally derived distance and dihedral angle restraints.

Conclusion

S-sulfinylation and S-nitrosylation are critical post-translational modifications that exert profound and distinct effects on protein structure and function. While both target cysteine residues, the addition of a sulfinyl group introduces a significant negative charge and can lead to more substantial conformational changes, whereas the addition of a nitroso group results in more subtle, localized structural perturbations. These structural alterations are the basis for their diverse roles in regulating a wide array of cellular signaling pathways. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate these important modifications, ultimately leading to a deeper understanding of redox signaling in health and disease and paving the way for the development of novel therapeutic strategies.

References

Validating Cysteine Sulfinic Acid Sites: A Comparative Guide to Leading Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

The identification of cysteine sulfinic acid (Cys-SOOH), a critical oxidative post-translational modification (PTM), through proteomic screens is a crucial first step in understanding its role in cellular signaling and disease. However, the transient and often low-abundance nature of this modification necessitates rigorous validation of these initial findings. This guide provides a comprehensive comparison of the primary methods used to validate this compound sites, offering researchers, scientists, and drug development professionals the necessary information to select the most appropriate strategy for their research needs.

Comparison of Validation Methodologies

The validation of this compound sites typically falls into two main categories: chemical probe-based methods coupled with mass spectrometry and antibody-based detection. A third, indispensable approach involves in vitro validation using purified components. Each method offers distinct advantages and disadvantages in terms of specificity, sensitivity, and the nature of the data they provide.

Data Presentation: A Comparative Overview
Method Principle Throughput Sensitivity Specificity Site-Specific Information Quantitative Capability
DiaAlk Chemical Proteomics Covalent labeling of Cys-SOOH with an alkyne probe (DiaAlk), followed by enrichment and mass spectrometry.HighHighHighYesYes (Relative and Absolute)
Antibody-based (Western Blot) Detection of sulfinylated proteins using antibodies specific to the modification.LowModerateVariableNo (Protein-level)Semi-quantitative
Antibody-based (Immunoprecipitation) Enrichment of sulfinylated proteins from a complex mixture using specific antibodies.Low to MediumModerateVariableIndirectly (by identifying the enriched protein)No
In Vitro Validation with Purified Protein Reconstitution of the sulfinylation on a purified protein and subsequent analysis by mass spectrometry.LowHighVery HighYesYes (with standards)

Experimental Protocols

DiaAlk-Based Chemical Proteomics Workflow

This method represents the current gold standard for the site-specific and quantitative validation of this compound sites. The DiaAlk probe is a highly selective chemical reporter that covalently modifies sulfinic acids, allowing for their subsequent enrichment and identification by mass spectrometry.

Experimental Protocol:

  • Cell Lysis and Protein Extraction:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a buffer containing a cocktail of protease and phosphatase inhibitors. A common lysis buffer is RIPA buffer supplemented with 1 mM PMSF, 1 µg/mL aprotinin, and 1 µg/mL leupeptin.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine protein concentration using a standard assay (e.g., BCA).

  • Blocking of Free Thiols (Optional but Recommended):

    • To reduce non-specific binding of the DiaAlk probe, free cysteine thiols can be blocked by incubating the proteome with 10 mM N-ethylmaleimide (NEM) for 1 hour at room temperature.

    • Remove excess NEM by protein precipitation (e.g., with acetone) or buffer exchange.

  • DiaAlk Labeling:

    • Resuspend the proteome in a labeling buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Add DiaAlk probe to a final concentration of 1-2 mM.

    • Incubate for 1-2 hours at room temperature with gentle agitation.

  • Click Chemistry for Biotin Conjugation:

    • To the DiaAlk-labeled proteome, add the following click chemistry reagents in order:

      • Azide-biotin (e.g., Biotin-PEG4-Azide) to a final concentration of 100 µM.

      • Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 1 mM.

      • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) to a final concentration of 100 µM.

      • Copper(II) sulfate (B86663) (CuSO4) to a final concentration of 1 mM.

    • Incubate for 1 hour at room temperature.

  • Enrichment of Biotinylated Proteins:

    • Incubate the reaction mixture with streptavidin-agarose beads for 2 hours at 4°C with rotation.

    • Wash the beads extensively with a series of stringent wash buffers (e.g., high salt, urea, and detergent-containing buffers) to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).

    • Reduce disulfide bonds with 10 mM DTT for 30 minutes at 56°C.

    • Alkylate free thiols with 20 mM iodoacetamide (B48618) for 30 minutes at room temperature in the dark.

    • Digest the proteins with trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.

  • Mass Spectrometry and Data Analysis:

    • Collect the supernatant containing the tryptic peptides.

    • Analyze the peptides by LC-MS/MS.

    • Search the MS/MS data against a protein database, specifying the DiaAlk-adduct on cysteine as a variable modification.

Antibody-Based Validation: Western Blotting

Western blotting provides a straightforward, albeit less specific, method to confirm the presence of sulfinylated proteins identified in a proteomic screen.

Experimental Protocol:

  • Sample Preparation:

    • Prepare cell or tissue lysates as described in the DiaAlk protocol.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for this compound overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

In Vitro Validation of Sulfinylation

This orthogonal approach provides the highest level of confidence by demonstrating the modification on a purified protein of interest.

Experimental Protocol:

  • Protein Expression and Purification:

    • Express and purify the recombinant protein of interest.

  • In Vitro Sulfinylation:

    • Incubate the purified protein with a controlled concentration of an oxidizing agent, such as hydrogen peroxide (H₂O₂) or pervanadate, to induce sulfinylation. The optimal concentration and incubation time should be determined empirically.

    • A typical starting point is 100 µM H₂O₂ for 15-30 minutes at room temperature.

    • Quench the reaction by adding catalase.

  • Mass Spectrometry Analysis:

    • Analyze the intact protein by mass spectrometry to confirm a mass shift corresponding to the addition of two oxygen atoms (+32 Da).

    • For site identification, digest the protein with trypsin and analyze the resulting peptides by LC-MS/MS. Look for the +32 Da modification on cysteine-containing peptides.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

DiaAlk_Workflow cluster_sample_prep Sample Preparation cluster_labeling_enrichment Labeling & Enrichment cluster_analysis Analysis CellLysate Cell Lysate Proteome Extracted Proteome CellLysate->Proteome BlockedProteome Thiol-Blocked Proteome Proteome->BlockedProteome NEM DiaAlkLabeled DiaAlk-Labeled Proteome BlockedProteome->DiaAlkLabeled DiaAlk Probe Biotinylated Biotinylated Proteome DiaAlkLabeled->Biotinylated Click Chemistry (Azide-Biotin) Enriched Enriched Peptides Biotinylated->Enriched Streptavidin Enrichment Digestion On-Bead Digestion Enriched->Digestion LCMS LC-MS/MS Digestion->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis

Caption: Workflow for DiaAlk-based chemical proteomics.

Antibody_Validation_Workflow cluster_wb Western Blot cluster_ip Immunoprecipitation Lysate_WB Cell Lysate SDSPAGE SDS-PAGE Lysate_WB->SDSPAGE Transfer Transfer to Membrane SDSPAGE->Transfer PrimaryAb Primary Antibody (anti-Cys-SOOH) Transfer->PrimaryAb SecondaryAb Secondary Antibody (HRP) PrimaryAb->SecondaryAb Detection Chemiluminescence SecondaryAb->Detection Lysate_IP Cell Lysate IP_Ab Incubate with anti-Cys-SOOH Ab Lysate_IP->IP_Ab Beads Capture with Protein A/G Beads IP_Ab->Beads Elution Elute Proteins Beads->Elution Analysis Analyze by WB or MS Elution->Analysis

Caption: Antibody-based validation workflows.

InVitro_Validation PurifiedProtein Purified Recombinant Protein Oxidation In Vitro Oxidation (e.g., H2O2) PurifiedProtein->Oxidation SulfinylatedProtein Sulfinylated Protein Oxidation->SulfinylatedProtein IntactMS Intact Mass Analysis (+32 Da) SulfinylatedProtein->IntactMS Digestion Tryptic Digestion SulfinylatedProtein->Digestion LCMS LC-MS/MS Analysis of Peptides Digestion->LCMS

Cross-Validation of Antibody-Based Detection with Mass Spectrometry for Protein Sulfinylation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of protein sulfinylation, a critical post-translational modification involved in redox signaling, is paramount. This guide provides an objective comparison of two primary methodologies: traditional antibody-based detection and advanced mass spectrometry techniques. We will delve into their respective performances, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.

Protein sulfinylation, the oxidation of a cysteine residue to sulfinic acid (-SO2H), plays a crucial role in cellular signaling pathways, acting as a molecular switch in response to oxidative stress. The reversibility of this modification, catalyzed by sulfiredoxin, underscores its importance in dynamic cellular processes. Dysregulation of protein sulfinylation has been implicated in various diseases, including neurodegenerative disorders and cancer, making its accurate detection a key area of investigation.

Performance Comparison: Antibody vs. Mass Spectrometry

The choice between antibody-based methods, such as Western blotting, and mass spectrometry (MS) for detecting sulfinylated proteins depends on several factors, including the required sensitivity, specificity, and the scope of the analysis (targeted vs. global). While antibodies offer a readily accessible method for targeted protein analysis, mass spectrometry provides a more comprehensive and unbiased approach.

A key challenge in directly comparing these two techniques is the limited availability of studies that perform a side-by-side quantitative analysis on the same sulfinylated protein. However, the existing literature and the fundamental principles of each technique allow for a robust qualitative and semi-quantitative comparison.

FeatureAntibody-Based Detection (e.g., Western Blot)Mass Spectrometry-Based Detection
Specificity Variable; potential for cross-reactivity with other oxidized forms or unrelated proteins.[1]High; provides sequence-level confirmation of the modification site.
Sensitivity Generally in the picogram (pg) to nanogram (ng) range, highly dependent on antibody affinity.[2][3]Can reach the femtomole (fmol) to attomole (amol) range, especially with enrichment strategies.[4]
Limit of Detection Typically in the low nanogram to high picogram range for whole-cell lysates.[3]Low nanomolar (nM) concentrations of specific peptides can be detected.[5] A study using a chemical probe for MS analysis showed higher sensitivity than a commercial antibody for hyperoxidized DJ-1.[6]
Quantification Semi-quantitative; relies on band intensity, which can be affected by saturation and non-linearity.Quantitative; label-based (e.g., TMT, SILAC) and label-free approaches allow for accurate relative and absolute quantification.[7]
Throughput Low to medium; typically analyzes one or a few proteins at a time.High; capable of identifying and quantifying thousands of modification sites in a single experiment (proteomics).
Confirmation of Site Indirect; relies on the specificity of the antibody for the sulfinylated epitope.Direct; tandem MS (MS/MS) provides fragmentation data that pinpoints the exact modified cysteine residue.
Discovery Potential Limited to known targets for which antibodies are available.High; enables the discovery of novel sulfinylation sites and sulfinylated proteins.
Artifact Proneness Can be prone to non-specific binding and background noise.Sample preparation can introduce artificial oxidation, though this can be minimized with appropriate protocols.[1]

Signaling Pathway Involving Protein Sulfinylation: The DJ-1/ASK1 Axis in Oxidative Stress

Protein sulfinylation is a key regulatory mechanism in various signaling pathways. A prominent example is the role of the Parkinson's disease-associated protein DJ-1 in the apoptosis signal-regulating kinase 1 (ASK1) pathway under oxidative stress. The sulfinylation of a critical cysteine residue (Cys106) in DJ-1 is crucial for its protective function.

DJ-1/ASK1 Signaling Pathway

Experimental Workflow Comparison

The experimental workflows for antibody-based and mass spectrometry-based detection of protein sulfinylation differ significantly in their complexity and the nature of the data they generate.

Workflow_Comparison cluster_Antibody Antibody-Based Detection (Western Blot) cluster_MS Mass Spectrometry-Based Detection A_Lysate 1. Cell Lysis & Protein Quantification A_PAGE 2. SDS-PAGE A_Lysate->A_PAGE A_Transfer 3. Protein Transfer to Membrane A_PAGE->A_Transfer A_Blocking 4. Blocking A_Transfer->A_Blocking A_Pri_Ab 5. Primary Antibody Incubation (anti-sulfinylation) A_Blocking->A_Pri_Ab A_Sec_Ab 6. Secondary Antibody Incubation A_Pri_Ab->A_Sec_Ab A_Detection 7. Chemiluminescent/Fluorescent Detection A_Sec_Ab->A_Detection A_Analysis 8. Band Intensity Analysis (Semi-quantitative) A_Detection->A_Analysis M_Lysate 1. Cell Lysis & Protein Quantification M_Enrich 2. Enrichment of Sulfinylated Proteins/Peptides (e.g., Immunoprecipitation with anti-sulfinylation antibody or chemical probes) M_Lysate->M_Enrich M_Digest 3. Protein Digestion (e.g., Trypsin) M_Enrich->M_Digest M_LC 4. Liquid Chromatography (LC) Separation M_Digest->M_LC M_MS 5. Tandem Mass Spectrometry (MS/MS) M_LC->M_MS M_Analysis 6. Data Analysis: Peptide Identification & Quantification M_MS->M_Analysis M_Validation 7. Site Validation & Quantitative Analysis M_Analysis->M_Validation

Comparison of Experimental Workflows

Detailed Experimental Protocols

Antibody-Based Detection: Western Blot for Sulfinylated Proteins

This protocol provides a general framework for detecting sulfinylated proteins using a specific primary antibody.

  • Cell Lysis and Protein Quantification:

    • Lyse cells in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. To prevent artificial oxidation, it is crucial to work quickly on ice and consider adding antioxidants like N-ethylmaleimide (NEM) to block free thiols.

    • Quantify the total protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

    • Separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody specific for the sulfinylated protein of interest, diluted in blocking buffer, overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Washing:

    • Repeat the washing step as described in step 6.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis:

    • Quantify the band intensities using densitometry software. Normalize the signal of the target protein to a loading control (e.g., β-actin or GAPDH).

Mass Spectrometry-Based Detection: Immunoprecipitation-LC-MS/MS

This protocol outlines a targeted approach to identify and quantify sulfinylated proteins using immunoprecipitation followed by mass spectrometry.

  • Cell Lysis:

    • Lyse cells as described in the Western Blot protocol, ensuring the inclusion of NEM to block free thiols and prevent artifactual oxidation.

  • Immunoprecipitation (IP) of Sulfinylated Proteins:

    • Incubate the cell lysate with an antibody specific for the sulfinylated protein of interest overnight at 4°C.

    • Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

    • Elute the captured proteins from the beads using a low pH elution buffer or by boiling in SDS-PAGE sample buffer.

  • Protein Digestion:

    • Neutralize the eluate if a low pH elution was used.

    • Reduce the disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate the free cysteines with iodoacetamide (B48618) (IAA).

    • Digest the proteins into peptides using a protease such as trypsin overnight at 37°C.

  • Peptide Desalting:

    • Desalt the peptide mixture using a C18 StageTip or a similar desalting column to remove contaminants that can interfere with mass spectrometry analysis.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Inject the desalted peptides onto a reverse-phase liquid chromatography column coupled to a high-resolution mass spectrometer.

    • Separate the peptides based on their hydrophobicity using a gradient of increasing organic solvent.

    • As peptides elute from the column, they are ionized and analyzed by the mass spectrometer. The instrument will acquire MS1 scans to measure the mass-to-charge ratio of the intact peptides and then select specific peptides for fragmentation (MS2 scans) to determine their amino acid sequence.

  • Data Analysis:

    • Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the peptides from the MS/MS spectra.

    • Search for the specific mass shift corresponding to sulfinylation (+32 Da) on cysteine residues.

    • Quantify the relative abundance of the sulfinylated peptides across different samples using either label-free or label-based quantification methods.

Conclusion

Both antibody-based and mass spectrometry-based methods are valuable tools for the study of protein sulfinylation. Antibody-based techniques like Western blotting are well-suited for the targeted validation and semi-quantitative analysis of specific sulfinylated proteins, particularly when a highly specific and well-characterized antibody is available.

However, for discovery-based research, global analysis, and precise site identification and quantification, mass spectrometry is the superior method.[1] Its high sensitivity, specificity, and throughput provide an unparalleled depth of information, enabling a comprehensive understanding of the sulfinylome and its dynamic regulation in health and disease. The cross-validation of antibody-based findings with mass spectrometry is highly recommended to ensure the accuracy and reliability of the results.

References

Safety Operating Guide

Safe Disposal of Cysteine Sulfinic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of cysteine sulfinic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Immediate Safety and Hazard Information

This compound, while a crucial intermediate in metabolic pathways, requires careful handling due to its potential hazards. The primary safety concerns are:

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Immediate Steps for Exposure:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[2][3]

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of soap and water for 15-20 minutes.[2][3]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek immediate medical attention.[3]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical attention.[2]

Required Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Hand Protection: Chemically resistant gloves.

  • Eye/Face Protection: Safety glasses or goggles.[3]

  • Skin and Body Protection: A lab coat and appropriate protective clothing.[3]

  • Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator or dust mask.[1]

Chemical and Physical Properties

Understanding the properties of this compound is fundamental to its safe handling and disposal.

PropertyData
Chemical Formula C₃H₇NO₄S[4][5]
Molar Mass 153.16 g/mol [4][5]
Appearance White solid/powder[1][4]
Solubility Soluble in water[4]
Acidity (pKa) Approximately 2[6]
Storage Temperature -20°C[1]

Step-by-Step Disposal Protocol

This protocol outlines the procedural steps for the safe disposal of this compound waste.

Step 1: Waste Identification and Segregation

  • Treat all this compound waste, including contaminated materials (e.g., pipette tips, gloves), as hazardous chemical waste.[7]

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Store waste in separate, clearly labeled containers to avoid incompatible chemical reactions.[8]

Step 2: Container Selection and Labeling

  • Use a dedicated, leak-proof, and chemically compatible waste container. The original product container is often a suitable option.[9]

  • Ensure the container has a secure screw cap.[8]

  • Label the waste container clearly with "Hazardous Waste," the full chemical name ("this compound"), and any associated hazard symbols.

Step 3: Waste Accumulation and Storage

  • Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of waste generation.[8][10]

  • Keep the waste container closed at all times, except when adding waste.[7][10]

  • Ensure the SAA is in a well-ventilated area and away from drains.

Step 4: Disposal of Empty Containers

  • A container that held this compound is not considered empty until it has been triple-rinsed with a suitable solvent (such as water, given its solubility).[7][11]

  • Collect the rinsate (the liquid from rinsing) as hazardous waste and add it to your this compound waste container.[11]

  • After triple-rinsing, deface or remove the original label from the empty container before disposing of it as regular laboratory glass or plastic waste, in accordance with institutional policy.[7]

Step 5: Arranging for Waste Pickup

  • Do not dispose of this compound down the drain or in regular trash.[7]

  • Contact your institution's EHS or hazardous waste management department to schedule a pickup for your full waste container.[10]

  • Follow all institutional procedures for waste manifest documentation and pickup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Waste Generation & Initial Handling cluster_1 Container Management cluster_2 Storage & Disposal Path cluster_3 Empty Container Protocol start Start: Cysteine Sulfinic Acid Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste: Do Not Mix with Other Chemicals ppe->segregate container Select Leak-Proof, Compatible Container segregate->container label_container Label Container: 'Hazardous Waste' 'this compound' container->label_container close_container Keep Container Securely Closed label_container->close_container is_empty Container Empty? close_container->is_empty store Store in Designated Satellite Accumulation Area (SAA) pickup Request Pickup from Institutional EHS store->pickup end End: Proper Disposal by EHS pickup->end is_empty->store No triple_rinse Triple-Rinse with Appropriate Solvent is_empty->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate collect_rinsate->store dispose_container Deface Label & Dispose of Empty Container per Policy collect_rinsate->dispose_container

References

Personal protective equipment for handling Cysteine sulfinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Cysteine Sulfinic Acid

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential safety and logistical information for handling this compound, including personal protective equipment (PPE), operational procedures, and disposal plans.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Skin Irritation (Category 2) [1]

  • Serious Eye Irritation (Category 2A) [1]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system [1]

Signal Word: Warning

Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategoryItemSpecifications and Recommendations
Eye/Face Protection Safety Glasses/GogglesMust be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] Safety glasses or goggles are appropriate.[2]
Face ShieldA full-face shield should be worn in addition to goggles when there is a high risk of splashing to provide protection for the entire face.[3][4]
Skin Protection GlovesHandle with impervious gloves. Nitrile or butyl rubber gloves are recommended for handling acids.[1][4] Ensure proper glove removal technique to avoid skin contact with a contaminated outer surface.[2]
Protective ClothingWear appropriate protective clothing to prevent skin exposure.[5] An acid-resistant apron or lab coat should be worn. For larger volumes, an acid hood could be worn for full upper torso protection.[3]
FootwearClosed-toe shoes are required. For handling large volumes, acid-resistant boots should be worn with trouser cuffs outside the boots.[3]
Respiratory Protection Dust Mask/RespiratorRequired when dusts are generated.[1] A NIOSH-approved N95 dust mask or a respirator with an appropriate acid gas cartridge is recommended.[4] Ensure proper fit testing for respirators.[4]

Operational and Handling Plan

Adherence to proper handling procedures is critical to prevent accidents and ensure a safe laboratory environment.

Engineering Controls
  • Ventilation: Use only outdoors or in a well-ventilated area.[1] Ensure that air-handling systems are operational.[2]

Safe Handling Practices
  • Avoid contact with skin, eyes, and clothing.[2]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Wash hands and any exposed skin thoroughly after handling.[1][2]

  • Do not eat, drink, or smoke in the work area.

  • Keep the container tightly closed and store it in a well-ventilated place.[1]

  • Store in a locked-up area.[1]

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell.[1][5]
Skin Contact Take off immediately all contaminated clothing. Wash the skin with plenty of soap and water for 15-20 minutes. If skin irritation occurs, get medical advice/attention.[1][2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
Ingestion Rinse mouth thoroughly. Do not induce vomiting. Immediately make the victim drink water (two glasses at most). Consult a physician.[2][6]

Spill and Disposal Plan

Proper management of spills and waste is crucial for environmental protection and laboratory safety.

Spill Response
  • Evacuate and Ventilate: Evacuate the danger area and ensure adequate ventilation.[1]

  • Contain Spill: Prevent the spill from reaching drains or waterways. Cover drains if necessary.[2]

  • Personal Protection: Wear appropriate PPE as outlined above.

  • Clean-up: For a dry spill, take it up without creating dust. Collect, bind, and pump off spills.[1] Place the spilled material in a suitable, closed container for disposal.[2]

  • Decontaminate: Clean the affected area thoroughly.

Disposal Plan
  • Regulatory Compliance: Waste material must be disposed of in accordance with national and local regulations.[1] It is the responsibility of the waste generator to properly characterize all waste materials according to applicable regulatory entities.[2]

  • Container Management: Leave chemicals in their original containers. Do not mix with other waste. Handle uncleaned containers as you would the product itself.[1]

  • Disposal Method: Contact a licensed professional waste disposal service to dispose of this material.[2] Do not dispose of it with household garbage.[2]

Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Procedures a Review Safety Data Sheet (SDS) b Ensure Proper Ventilation a->b c Don Appropriate PPE b->c d Weigh/Measure in a Ventilated Area c->d e Perform Experimental Work d->e f Keep Container Tightly Closed When Not in Use e->f j In Case of Spill, Follow Spill Response Protocol e->j k In Case of Exposure, Follow First Aid Measures e->k g Wash Hands and Exposed Skin f->g h Clean Work Area g->h i Dispose of Waste in Accordance with Regulations h->i

Caption: A workflow diagram illustrating the key steps for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.